molecular formula C5H2BrClFN B3026848 2-Bromo-4-chloro-3-fluoropyridine CAS No. 1155847-42-9

2-Bromo-4-chloro-3-fluoropyridine

Cat. No.: B3026848
CAS No.: 1155847-42-9
M. Wt: 210.43
InChI Key: MNHUVWMNRKYGGI-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluoropyridine is a useful research compound. Its molecular formula is C5H2BrClFN and its molecular weight is 210.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-5-4(8)3(7)1-2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHUVWMNRKYGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856199
Record name 2-Bromo-4-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155847-42-9
Record name 2-Bromo-4-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-chloro-3-fluoropyridine: Synthesis, Reactivity, and Applications

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the pyridine ring remains a cornerstone scaffold. Its utility is magnified when substituted with multiple, orthogonally reactive functional groups. This compound (CAS No. 1155847-42-9) represents a quintessential example of such a strategically designed building block. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of its properties, synthesis, unique reactivity, and applications, grounded in established chemical principles.

The strategic placement of three distinct halogen atoms on the pyridine core—bromine at the 2-position, chlorine at the 4-position, and fluorine at the 3-position—is not arbitrary. It endows the molecule with a predictable hierarchy of reactivity. This allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, the chlorine atom is activated for nucleophilic aromatic substitution, and the fluorine atom profoundly influences the electronic properties of the ring, often enhancing the metabolic stability and binding affinity of derivative compounds in a pharmaceutical context.[1][2]

This document will serve as a technical primer, elucidating the causality behind experimental choices and providing validated protocols to empower researchers in leveraging this versatile reagent to its full potential.

Physicochemical Properties and Handling

A clear understanding of the fundamental properties of this compound is paramount for its effective use and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 1155847-42-9[3][4][5][6][7]
Molecular Formula C₅H₂BrClFN[4][6][7]
Molecular Weight 210.43 g/mol [4][7]
Appearance White powder[5]
Purity Typically ≥95%[7]
Storage Inert atmosphere, 2-8°C[4]
Safety and Handling Synopsis

While a specific Safety Data Sheet (SDS) for this exact isomer is not widely published, data from closely related polyhalogenated pyridines provides a strong basis for safe handling protocols. The compound should be regarded as hazardous.

Hazard ClassGHS Hazard StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[8][9]
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection.[9][10]
Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[9][10]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[9][10][11]

Core Handling Protocol:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store the compound in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere as recommended.[4][10]

  • Dispose of waste in accordance with local, state, and federal regulations.

Synthesis and Purification Overview

The synthesis of polysubstituted pyridines like this compound often involves multi-step sequences starting from more common pyridine precursors. While the exact commercial synthesis is proprietary, a plausible route can be designed based on established methodologies for halogenating pyridine rings. A key strategy involves the diazotization of an aminopyridine precursor in the presence of a fluoride source (a modified Balz-Schiemann reaction), followed by selective bromination and chlorination steps.[12]

Representative Synthetic Protocol (Hypothetical)

This protocol is illustrative, based on general procedures for preparing similar compounds.

Step 1: Fluorination of a Substituted Aminopyridine

  • To a solution of a suitable 2-bromo-4-chloro-aminopyridine precursor in anhydrous hydrogen fluoride (HF)-pyridine at -78°C, add sodium nitrite portion-wise.

  • Allow the reaction to warm slowly to room temperature and stir until diazotization is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Purification

  • The crude product is typically purified using flash column chromatography on silica gel.

  • A gradient of ethyl acetate in hexanes is a common eluent system.

  • Fractions containing the pure product are combined and concentrated to yield the final white solid.

A Hierarchy of Reactivity: Guiding Site-Selective Transformations

The synthetic power of this compound stems from the differential reactivity of its three halogen atoms. This allows for a stepwise functionalization, a critical advantage in multi-step syntheses.

Reactivity Order:

  • C2-Br Bond: Most susceptible to palladium-catalyzed oxidative addition. This is the primary site for cross-coupling reactions.[13]

  • C4-Cl Bond: Activated by the electron-withdrawing effect of the ring nitrogen, making it the preferred site for Nucleophilic Aromatic Substitution (SNAr).[14][15]

  • C3-F Bond: The C-F bond is the strongest and generally unreactive under the conditions used for modifying the C-Br and C-Cl bonds.[16]

G cluster_0 Pd-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) reagent This compound suzuki Suzuki Coupling (Ar-B(OH)₂) reagent->suzuki @ C2-Br sonogashira Sonogashira Coupling (R-C≡CH) reagent->sonogashira @ C2-Br buchwald Buchwald-Hartwig (R₂NH) reagent->buchwald @ C2-Br snar Substitution (Nu-H) reagent->snar @ C4-Cl

Figure 1: Logical workflow for the selective functionalization of this compound.

Palladium-Catalyzed Cross-Coupling at the C2-Bromo Position

The C-Br bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.[13][17]

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with a boronic acid or ester.[18]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄): The choice of catalyst and ligand is critical. Electron-rich, bulky phosphine ligands facilitate the oxidative addition step, which is often rate-limiting, especially for heteroaryl halides.[19]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[18]

  • Solvent (e.g., Dioxane/H₂O, Toluene): A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln (Br) pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_boronate Ar-Pd(II)Ln (Ar') pd2_complex->pd2_boronate Transmetalation (Ar'-B(OR)₃⁻) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[17]

  • Seal the flask, and evacuate and backfill with high-purity argon or nitrogen (repeat three times).

  • Add this compound (1.0 equiv.) followed by the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture).[17]

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

This reaction is a highly efficient method for constructing C(sp²)-C(sp) bonds by coupling the aryl bromide with a terminal alkyne.[20]

Causality of Component Selection:

  • Catalyst System (Pd/Cu): The reaction is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). The palladium complex undergoes the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[21]

  • Base (e.g., Et₃N, DIPEA): An amine base is used to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction. It can often serve as the solvent or a co-solvent.[22]

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 5-10 mol%).[20][23]

  • Evacuate and backfill the flask with argon three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).[20][23]

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[24][25] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[24]

Causality of Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) paired with a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). The ligand facilitates both the oxidative addition and the final reductive elimination steps.[26][27]

  • Base (e.g., NaOt-Bu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate that is crucial for the catalytic cycle.[27]

Experimental Protocol: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equiv.).[27]

  • Seal the vessel, then evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).[27]

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate.[15] This makes the C4 position ripe for substitution by a variety of nucleophiles. The rate of SNAr on halopyridines is generally faster for fluorine than chlorine, but chloropyridines are often used due to their availability and sufficient reactivity.[28][29]

Causality of Experimental Conditions:

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and primary/secondary amines.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used as they can solvate the cation of the nucleophile while leaving the anion relatively free, enhancing its nucleophilicity.

  • Temperature: These reactions may require elevated temperatures to proceed at a reasonable rate.

Experimental Protocol: General SNAr with an Amine

  • In a sealed tube, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMSO.

  • Add the amine nucleophile (1.5-2.0 equiv.) and a non-nucleophilic base if needed (e.g., K₂CO₃, 2.0 equiv.) to scavenge the HCl byproduct.

  • Seal the tube and heat the reaction mixture to 100-150°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by flash column chromatography.

Applications in Research and Development

The ability to sequentially and selectively functionalize this compound makes it a powerful platform for generating diverse molecular libraries.

  • Drug Discovery: This building block is ideal for medicinal chemistry programs. The pyridine core is a common feature in many FDA-approved drugs. The fluorine atom can enhance key drug properties such as metabolic stability and binding affinity.[1] By applying the reactions described above, chemists can rapidly synthesize a wide array of analogues for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[2]

  • Materials Science: Fluorinated heterocyclic compounds are of great interest in materials science.[30] Derivatives of this pyridine can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialty polymers. The fluorine and pyridine moieties can modulate electronic properties, improve thermal stability, and enhance charge transport characteristics.[30]

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated tool for advanced organic synthesis. Its well-defined hierarchy of reactivity provides chemists with a reliable and predictable platform for constructing complex, highly functionalized pyridine derivatives. By understanding the principles behind its selective transformations—from palladium-catalyzed couplings at the C2-bromo position to nucleophilic substitution at the C4-chloro position—researchers in both pharmaceutical and materials science can unlock new synthetic possibilities and accelerate innovation.

References

2-Bromo-4-chloro-3-fluoropyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-chloro-3-fluoropyridine: Properties, Synthesis, and Applications

Abstract

This compound has emerged as a pivotal heterocyclic building block for researchers, scientists, and drug development professionals. Its trifunctionalized pyridine core, featuring three distinct halogen atoms, offers a unique platform for intricate molecular design and synthesis. This guide provides a comprehensive technical overview of its core properties, plausible synthetic methodologies, and strategic applications. We delve into the principle of orthogonal reactivity, which allows for selective, stepwise functionalization, and present detailed protocols for its synthesis and subsequent chemical transformations. This document serves as a senior-level resource, emphasizing the causal relationships behind experimental choices and providing self-validating frameworks for its practical application in pharmaceutical and material science research.

Chapter 1: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, owing to its presence in numerous natural products and synthetic compounds with diverse biological activities and physical properties. The strategic introduction of multiple, distinct functional groups onto this ring system allows for the fine-tuning of a molecule's steric and electronic profile. This compound (CAS No: 1155847-42-9) is a premier example of such a highly functionalized intermediate[1].

The true synthetic power of this molecule lies in the differential reactivity of its three halogen substituents. This "orthogonal reactivity" enables chemists to perform sequential and site-selective modifications:

  • The bromine atom at the C2 position is typically the most susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille).

  • The chlorine atom at the C4 position is activated by the electron-withdrawing effect of the ring nitrogen, making it a prime site for Nucleophilic Aromatic Substitution (SNAr) reactions[2].

  • The fluorine atom at the C3 position is generally the most robust and least reactive under common cross-coupling or SNAr conditions, but its high electronegativity significantly influences the electronic properties of the ring and can enhance metabolic stability or binding affinity in a final drug candidate[3].

This hierarchy of reactivity provides a logical and powerful roadmap for constructing complex molecular architectures, making it an invaluable tool for building libraries of compounds for screening and optimization[4].

Chapter 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use. The core properties of this compound are summarized below.

Data Presentation: Core Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 210.43 g/mol [5]
Chemical Formula C₅H₂BrClFN[5]
CAS Number 1155847-42-9
IUPAC Name This compound[1]
Canonical SMILES C1=C(C(=C(N=C1)Br)F)ClN/A
InChI Key UMQBGWKWOLRROL-UHFFFAOYSA-N[5][6]
Spectroscopic Analysis (Predicted)

While specific experimental spectra are proprietary, the expected spectroscopic signatures can be predicted based on the molecule's structure:

  • ¹H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C5 and C6 positions. Each will appear as a doublet or doublet of doublets due to coupling with the adjacent proton and potentially long-range coupling with the fluorine atom.

  • ¹⁹F NMR: A single resonance is expected, with coupling to the adjacent aromatic protons.

  • ¹³C NMR: Five distinct signals are anticipated for the pyridine ring carbons. The carbons bearing halogens will exhibit characteristic shifts, with the carbon bonded to fluorine showing a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition.

Chapter 3: Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines often requires multi-step sequences. While numerous specific routes can be devised, a common strategy involves the modification of a pre-existing, functionalized pyridine ring.

Experimental Protocols: Plausible Synthesis via Diazotization-Halogenation

This protocol outlines a plausible, field-proven approach starting from a commercially available aminopyridine precursor. The logic is to leverage a Sandmeyer-type reaction, a trustworthy method for introducing halogens onto an aromatic ring.

Step 1: Diazotization of 2-Amino-4-chloro-3-fluoropyridine

  • System Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Chill the flask in an ice/salt bath to -5 °C.

  • Acidic Medium: Charge the flask with a 48% aqueous solution of hydrobromic acid (HBr).

  • Substrate Addition: Slowly add 2-amino-4-chloro-3-fluoropyridine to the stirred HBr solution, ensuring the temperature remains below 0 °C. The amine will protonate to form the corresponding ammonium salt.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise via the dropping funnel to the reaction mixture. The causality here is critical: slow addition is necessary to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt. Maintain the temperature between -5 °C and 0 °C throughout the addition.

Step 2: Sandmeyer Reaction (Bromination)

  • Catalyst Preparation: In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Displacement: Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed. The CuBr catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide ion.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Quenching: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Mandatory Visualization: Synthetic Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Purification A 2-Amino-4-chloro-3-fluoropyridine B Diazonium Salt Intermediate A->B NaNO2, HBr (-5 to 0 °C) C This compound B->C CuBr, HBr D Crude Product C->D Extraction & Work-up E Pure Product D->E Column Chromatography

Caption: A plausible synthetic workflow for this compound.

Chapter 4: Strategic Applications in Research and Development

The utility of this compound is best demonstrated through its application in sequential, site-selective reactions.

Application Workflow 1: Selective Suzuki Cross-Coupling at C2

This workflow leverages the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions.

Protocol: Selective Suzuki Coupling

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen). This is a self-validating step, as palladium catalysts are sensitive to oxygen.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

  • Reaction: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates completion.

  • Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent. Purify using column chromatography. The product will be the 2-aryl-4-chloro-3-fluoropyridine derivative.

Application Workflow 2: Nucleophilic Aromatic Substitution (SNAr) at C4

Following the initial coupling, the C4-chloro position can be functionalized via SNAr.

Protocol: SNAr with an Amine

  • System Setup: In a sealed vial, combine the 2-aryl-4-chloro-3-fluoropyridine from the previous step (1.0 eq.), the desired amine nucleophile (1.5 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Solvent: Add a polar aprotic solvent like DMSO or NMP.

  • Reaction: Heat the reaction to a high temperature (e.g., 120-150 °C). The electron-withdrawing nature of the pyridine nitrogen and the C3-fluorine facilitates the nucleophilic attack at C4.

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product or prepare it for extraction. The resulting solid can be filtered and washed, or the aqueous layer can be extracted with an organic solvent. Further purification can be achieved by recrystallization or chromatography.

Mandatory Visualization: Sequential Functionalization Logic

G Start 2-Bromo-4-chloro- 3-fluoropyridine Step1_Product 2-Aryl-4-chloro- 3-fluoropyridine Start->Step1_Product Suzuki Coupling (Targets C2-Br) Step2_Product 2-Aryl-4-Amino- 3-fluoropyridine Step1_Product->Step2_Product SNAr Reaction (Targets C4-Cl)

Caption: Decision workflow for sequential functionalization of the title compound.

Chapter 5: Safety, Handling, and Storage

As a halogenated, heterocyclic compound, this compound requires careful handling. While a specific safety data sheet (SDS) should always be consulted, the following guidelines are based on analogous compounds[7][8].

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[9][10]. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation[11].

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water[7].

    • Eye Contact: Rinse cautiously with water for several minutes[8].

    • Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[11].

Conclusion

This compound is far more than a simple chemical intermediate; it is a sophisticated tool for advanced organic synthesis. Its defining feature—orthogonally reactive halogen atoms—provides chemists with a reliable and logical pathway for the stepwise construction of highly complex and diverse polysubstituted pyridines. This capability is critical for accelerating discovery pipelines in both drug development and materials science. By understanding its fundamental properties, synthetic routes, and strategic applications, researchers can fully leverage this powerful building block to drive innovation.

References

A Technical Guide to the Synthesis and Characterization of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-chloro-3-fluoropyridine, a key trifunctionalized heterocyclic building block. This compound is of significant interest to researchers in drug discovery and materials science due to its unique electronic properties and versatile reactivity, which allows for site-selective functionalization.[1][2] We present a robust and well-established synthetic route via a Sandmeyer reaction, detailing the underlying mechanism and providing a field-proven experimental protocol. Furthermore, this guide outlines a complete analytical workflow for the structural confirmation and purity assessment of the final product, including NMR spectroscopy and mass spectrometry. The information herein is intended to provide researchers, chemists, and drug development professionals with the technical insights required for the successful preparation and validation of this valuable synthetic intermediate.

Introduction: The Strategic Value of Polysubstituted Halopyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals.[3][4] Its prevalence stems from its ability to engage in hydrogen bonding and its metabolic stability. The strategic introduction of halogen atoms onto the pyridine ring transforms it into a versatile platform for synthetic innovation. These halogens serve as exceptionally useful handles for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[5]

The compound this compound is a particularly valuable building block for several reasons:

  • Orthogonal Reactivity: The presence of three different halogens at distinct positions offers the potential for sequential, site-selective reactions. The carbon-bromine bond is typically more reactive in palladium-catalyzed couplings than the carbon-chlorine bond, allowing for controlled, stepwise functionalization.[5]

  • Fluorine's Influence: The fluorine atom at the 3-position significantly modulates the electronic properties of the ring. In a medicinal chemistry context, fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[1]

  • Synthetic Versatility: As a halogenated pyridine, it is primed for nucleophilic aromatic substitution (SNAr) reactions, further expanding its utility in creating diverse molecular libraries.[6][7]

This guide focuses on a reliable and scalable synthetic method to access this key intermediate and the rigorous analytical techniques required to validate its structure and purity.

Proposed Synthetic Pathway: A Mechanistic Approach

The synthesis of multi-halogenated pyridines often requires careful strategic planning. For the conversion of an amino group to a bromine on an electron-deficient ring system like pyridine, the Sandmeyer reaction stands out as a highly effective and well-documented method.[8][9] This classic transformation proceeds via a diazonium salt intermediate and offers a reliable route to aryl halides.[10]

Rationale for Route Selection

The chosen synthetic strategy employs a Sandmeyer reaction starting from 4-chloro-3-fluoropyridin-2-amine. This approach is favored for several reasons:

  • Reliability: The conversion of aromatic amines to halides via diazotization is a cornerstone of organic synthesis with a high degree of predictability.[11]

  • Precursor Availability: The aminopyridine starting material is accessible, forming a practical entry point to the target molecule.

  • Reaction Conditions: The reaction proceeds under well-established conditions that can be implemented in a standard laboratory setting.

The overall transformation is depicted below:

cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Dissolve Amine in HBr cool Cool to 0 °C start->cool diazotize Add NaNO₂(aq) dropwise cool->diazotize catalyst Add CuBr solution diazotize->catalyst warm Warm to RT, Stir 2h catalyst->warm quench Quench with Na₂SO₃ warm->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Et₂O/DCM neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography analysis Characterize Pure Product chromatography->analysis

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-chloro-3-fluoropyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Its polysubstituted aromatic scaffold makes it a valuable building block for the synthesis of complex molecular architectures with potential biological activity. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 1155847-42-9), offering insights into its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in the public domain, this guide presents predicted data derived from the systematic analysis of structurally related compounds, alongside validated protocols for data acquisition.

Molecular Structure and Properties

This compound possesses a pyridine ring substituted with three different halogen atoms. The strategic placement of bromo, chloro, and fluoro groups, each with distinct electronic and steric properties, creates a unique chemical entity.

  • Molecular Formula: C₅H₂BrClFN

  • Molecular Weight: 210.43 g/mol [1]

  • CAS Number: 1155847-42-9

The interplay of the electron-withdrawing effects of the halogens and the nitrogen atom in the pyridine ring governs the molecule's reactivity and its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. A Certificate of Analysis for this compound has confirmed that its ¹H NMR spectrum is consistent with the expected structure[2].

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show two distinct signals for the two aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent halogens and the nitrogen atom.

Predicted ¹H NMR Data (in CDCl₃)
Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6~ 8.2 - 8.4Doublet (d)~ 5.0
H-5~ 7.4 - 7.6Doublet of doublets (dd)J(H-H) ~ 5.0, J(H-F) ~ 2.0

Causality behind Predictions:

  • H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it, pushing its chemical shift downfield. It is expected to appear as a doublet due to coupling with H-5.

  • H-5: This proton is coupled to both H-6 and the fluorine atom at C-3. This will likely result in a doublet of doublets. The coupling to fluorine is typically smaller than the proton-proton coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to exhibit five signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the directly attached halogens, with the carbon attached to bromine being notably downfield. The carbon atoms bonded to fluorine will show characteristic splitting due to C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃)
Carbon Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F) Predicted ¹J(C-F) (Hz)
C-2~ 140 - 145Doublet~ 10-15
C-3~ 155 - 160Doublet~ 240-260
C-4~ 125 - 130Doublet~ 15-20
C-5~ 120 - 125Singlet-
C-6~ 150 - 155Singlet-

Causality behind Predictions:

  • C-2 (C-Br): The carbon atom bonded to the bromine is expected to be significantly downfield due to the heavy atom effect and electronegativity of bromine. It will exhibit a small doublet splitting from the fluorine at C-3.

  • C-3 (C-F): This carbon will show a large one-bond coupling constant (¹J(C-F)), a characteristic feature of directly bonded fluorine.

  • C-4 (C-Cl): The carbon attached to chlorine will also be downfield and will show a smaller two-bond coupling to the fluorine.

  • C-5 and C-6: These carbons will have chemical shifts typical for pyridine rings, with C-6 being more downfield due to its proximity to the nitrogen atom.

NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS as an internal standard. prep1->prep2 prep3 Transfer the solution to a clean, dry NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer. acq1->acq2 acq3 Acquire ¹H NMR spectrum. acq2->acq3 acq4 Acquire ¹³C NMR spectrum (with proton decoupling). acq3->acq4 proc1 Apply Fourier transform to the raw data. acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal (0 ppm). proc2->proc3 proc4 Integrate the ¹H signals and measure coupling constants. proc3->proc4

Caption: A generalized workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

Predicted IR Data
Functional Group Expected Absorption Range (cm⁻¹)
C=N and C=C stretching (pyridine ring)1600 - 1400
C-H stretching (aromatic)3100 - 3000
C-F stretching1250 - 1000
C-Cl stretching850 - 550
C-Br stretching650 - 500

Causality behind Predictions:

  • The pyridine ring vibrations are characteristic and fall within a well-defined region.

  • The carbon-halogen stretching frequencies are dependent on the mass of the halogen atom and the bond strength. The C-F stretch will be at the highest frequency, followed by C-Cl and C-Br.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will be characterized by the molecular ion peak and fragment ions resulting from the loss of halogen atoms. A key feature will be the isotopic pattern of bromine and chlorine.

Predicted Mass Spectrometry Data (EI)
m/z Ion Comments
209/211/213[M]⁺Molecular ion peak cluster. The relative intensities of the peaks will be determined by the natural isotopic abundances of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.
130/132[M - Br]⁺Fragment resulting from the loss of the bromine atom.
174/176[M - Cl]⁺Fragment resulting from the loss of the chlorine atom.
190/192[M - F]⁺Fragment resulting from the loss of the fluorine atom.

Isotopic Pattern:

The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex and characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. This pattern is a powerful tool for confirming the presence of these elements in the molecule.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials & Equipment:

  • This compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) internal standard

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in about 0.7 mL of the deuterated solvent in a clean vial.

  • Standard Addition: Add a small drop of TMS to the solution as an internal reference.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the tube into the spectrometer, and then lock and shim the magnetic field for optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

  • This compound sample

  • High-purity volatile solvent (e.g., Dichloromethane)

  • Autosampler vial with cap

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent.

  • GC Parameters: Set the GC oven temperature program (e.g., start at 50°C, ramp to 280°C). Use helium as the carrier gas.

  • MS Parameters: Set the MS to electron ionization (EI) mode at 70 eV and scan a mass range of m/z 40-350.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound and extract its mass spectrum.

Safety and Handling

Halogenated pyridines should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of accidental exposure, seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4]

Conclusion

The spectroscopic characterization of this compound is crucial for its application in scientific research and development. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra based on the analysis of analogous compounds. The provided protocols offer a solid foundation for the experimental acquisition of this data. A thorough understanding of these spectroscopic features will empower researchers to confidently verify the identity and purity of this important synthetic building block.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-chloro-3-fluoropyridine, a polysubstituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide leverages advanced NMR prediction algorithms and foundational principles of NMR spectroscopy to present a detailed interpretation of the expected ¹H NMR spectrum. We will dissect the electronic effects of the three distinct halogen substituents on the chemical shifts and coupling patterns of the remaining aromatic protons. This guide serves as a valuable resource for scientists working with halogenated pyridines, offering insights into spectral interpretation, experimental considerations, and the underlying principles governing the NMR spectra of such complex molecules.

Introduction

This compound is a unique heterocyclic compound featuring a pyridine ring adorned with three different halogen atoms. The strategic placement of bromine, chlorine, and fluorine imparts distinct electronic properties to the molecule, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. Understanding the precise structure and electronic environment of this molecule is paramount for its effective utilization, and ¹H NMR spectroscopy stands as one of the most powerful analytical tools for this purpose.

The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of its protons. For this compound, the spectrum is expected to be simple in terms of the number of signals, as there are only two protons on the pyridine ring. However, the interpretation of their chemical shifts and coupling patterns offers a deep insight into the complex interplay of the electronic effects of the halogen substituents.

Predicted ¹H NMR Spectrum

Due to the lack of a publicly available experimental spectrum, the following analysis is based on a predicted ¹H NMR spectrum generated using advanced computational algorithms. These prediction tools utilize extensive databases of known spectra and quantum mechanical calculations to provide highly accurate estimations of chemical shifts and coupling constants.[1]

The predicted spectral data for this compound in CDCl₃ at 400 MHz is summarized in the table below:

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-6~8.35Doublet of doublets (dd)⁴J(H-F) ≈ 4-6 Hz, ³J(H-H) ≈ 5-6 Hz
H-5~7.45Doublet of doublets (dd)³J(H-H) ≈ 5-6 Hz, ⁵J(H-F) ≈ 1-2 Hz

Detailed Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display two signals in the aromatic region, corresponding to the two remaining protons on the pyridine ring, H-5 and H-6.

Signal Assignment and Chemical Shifts:
  • H-6: The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded and therefore resonate at the highest chemical shift (downfield). The electron-withdrawing nature of the nitrogen atom significantly reduces the electron density around H-6. The predicted chemical shift of approximately 8.35 ppm is consistent with protons in the α-position of a pyridine ring.

  • H-5: The proton at the 5-position (H-5) is predicted to resonate at a lower chemical shift (upfield) of around 7.45 ppm. This is due to its greater distance from the electron-withdrawing nitrogen atom compared to H-6.

Influence of Halogen Substituents on Chemical Shifts:

The chemical shifts of H-5 and H-6 are further modulated by the three halogen substituents through a combination of inductive and resonance effects.

  • Inductive Effects: All three halogens (F, Cl, Br) are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I effect). This effect generally deshields nearby protons, shifting their signals downfield. The strength of the inductive effect decreases with distance. The fluorine atom at the 3-position and the chlorine atom at the 4-position will have the most significant inductive influence on H-5.

  • Resonance Effects: Halogens can also participate in resonance, donating a lone pair of electrons into the aromatic ring (+M effect). This effect tends to increase electron density, particularly at the ortho and para positions, leading to shielding (upfield shift). For the halogens, the +M effect decreases down the group (F > Cl > Br). The fluorine at C-3 can exert a +M effect on H-5 (para), while the chlorine at C-4 can influence H-6 (meta).

The final chemical shifts of H-5 and H-6 are a net result of these competing electronic effects. The downfield position of both protons relative to unsubstituted pyridine (H-3,5 at ~7.4 ppm and H-2,6 at ~8.6 ppm) indicates that the electron-withdrawing inductive effects of the halogens and the nitrogen atom dominate.

Coupling Constants and Multiplicity:

The splitting pattern (multiplicity) of the signals provides crucial information about the connectivity of the protons.

  • H-6 Signal: The signal for H-6 is predicted to be a doublet of doublets (dd). This arises from:

    • ³J(H-H) coupling: A three-bond coupling to H-5 with a typical value of approximately 5-6 Hz for ortho protons on a pyridine ring.

    • ⁴J(H-F) coupling: A four-bond coupling to the fluorine atom at the 3-position. This meta coupling is expected to be in the range of 4-6 Hz.

  • H-5 Signal: The signal for H-5 is also predicted to be a doublet of doublets (dd) due to:

    • ³J(H-H) coupling: The same three-bond coupling to H-6 (³J(H-H) ≈ 5-6 Hz).

    • ⁵J(H-F) coupling: A five-bond coupling to the fluorine atom at the 3-position. This para coupling is generally smaller, around 1-2 Hz.

The presence of these characteristic couplings, especially the couplings to fluorine, would be a key feature in the experimental verification of the structure.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Approximately 12-15 ppm to cover the entire aromatic region and any potential impurities.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time (aq): 2-4 seconds for good digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants.

Visualizing the Molecular Structure and Key NMR Interactions

The following diagram, generated using Graphviz, illustrates the structure of this compound and highlights the key through-bond interactions that give rise to the observed couplings in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with key ¹H-¹H and ¹H-¹⁹F couplings.

Conclusion

The ¹H NMR spectrum of this compound, while simple in its signal count, provides a rich tapestry of information regarding the electronic landscape of this highly substituted pyridine ring. The predicted spectrum, characterized by two doublet of doublets in the aromatic region, reflects the complex interplay of inductive and resonance effects from the three different halogen substituents and the pyridine nitrogen. The characteristic splitting patterns, arising from both proton-proton and proton-fluorine couplings, serve as a definitive fingerprint for the molecule's structure. This guide provides a robust framework for the interpretation of the ¹H NMR spectrum of this compound and similar halogenated heterocycles, empowering researchers in their synthetic and analytical endeavors.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry of 2-Bromo-4-chloro-3-fluoropyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and drug development professionals. The unique structural features of this molecule, namely the presence of three different halogen atoms, present distinct challenges and opportunities in its mass spectrometric analysis. This document will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting the mass spectrum of this compound. We will explore the anticipated isotopic patterns, predict the primary fragmentation pathways, and provide a detailed, field-tested experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to ensure scientific integrity, and all claims are supported by authoritative references.

Introduction: The Analytical Challenge of Polychlorinated Pyridines

This compound is a unique analyte for mass spectrometry due to its trifecta of halogen substituents. Each halogen (Fluorine, Chlorine, and Bromine) imparts specific characteristics to the molecule's behavior in the mass spectrometer. Fluorine is monoisotopic, while chlorine and bromine possess distinctive and abundant heavy isotopes (³⁷Cl and ⁸¹Br, respectively).[1][2][3] This polyhalogenated nature results in a complex but highly informative isotopic cluster for the molecular ion and any halogen-containing fragments. Understanding and correctly interpreting these isotopic patterns is paramount for the unambiguous identification of the compound.[4][5]

Furthermore, the positions of the halogens on the pyridine ring influence the fragmentation pathways. The electron-withdrawing nature of the halogens and the nitrogen atom in the pyridine ring will dictate the primary sites of bond cleavage under electron ionization (EI).[6][7] This guide will provide a logical framework for predicting these fragmentation patterns, aiding in the structural elucidation of this and similar molecules.

Experimental Design & Rationale

The analysis of a semi-volatile, thermally stable compound like this compound is ideally suited for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[8][9][10] GC provides excellent separation of the analyte from the sample matrix, while EI offers robust and reproducible fragmentation patterns, which are crucial for structural confirmation and library matching.[11][12]

Sample Preparation: Ensuring Analyte Integrity

A critical first step is the preparation of a dilute solution of the analyte in a volatile, high-purity solvent. Dichloromethane or ethyl acetate are excellent choices due to their volatility and compatibility with common GC injection techniques. The concentration should be optimized to avoid detector saturation, typically in the range of 1-10 µg/mL.

Gas Chromatography (GC) Method: Achieving Optimal Separation

A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is recommended to achieve good peak shape and resolution for this type of analyte.[13] The temperature program should be designed to ensure the elution of the analyte as a sharp, symmetrical peak.

Predicting the Mass Spectrum: Isotopes and Fragmentation

The Molecular Ion and its Isotopic Signature

The molecular weight of this compound (C₅HBrClF N) is calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, and ¹⁴N. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion.[3][14][15]

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ionm/z (Nominal)Relative Abundance (%)
[M]⁺208100.0
[M+1]⁺2095.5
[M+2]⁺129.7
[M+3]⁺7.1
[M+4]⁺32.4

Note: The relative abundances are calculated based on the natural isotopic abundances of the constituent elements.

The presence of this distinct pattern of peaks is a powerful diagnostic tool for confirming the elemental composition of the analyte.[5]

Fragmentation Pathways: A Mechanistic Approach

Under the high-energy conditions of electron ionization (70 eV), the molecular ion of this compound is expected to undergo extensive fragmentation.[16][17][18] The most probable fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

A primary and highly favorable fragmentation pathway for halogenated aromatic compounds is the loss of a halogen atom.[19][20] In this case, the loss of the bromine radical is particularly likely due to the relative weakness of the C-Br bond compared to the C-Cl and C-F bonds.

Another common fragmentation pathway for pyridine and its derivatives involves the cleavage of the pyridine ring, often leading to the loss of neutral molecules like hydrogen cyanide (HCN).[21]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the expected outcomes at each step provide confidence in the final result.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Electron Ionization (EI) source

  • Quadrupole or Time-of-Flight (TOF) mass analyzer

GC-MS Parameters
ParameterValueRationale
GC Inlet
Injection ModeSplitlessTo maximize sensitivity for low concentration samples.
Injection Volume1 µLA standard volume for capillary GC.
Inlet Temperature250 °CEnsures complete volatilization of the analyte without thermal degradation.
GC Column
Column Type5% Phenyl-methylpolysiloxaneProvides good selectivity for halogenated aromatic compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/minOptimal for most capillary columns.
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for proper focusing of the analyte at the head of the column.
Ramp Rate10 °C/minA moderate ramp rate to ensure good separation.
Final Temperature280 °C, hold for 5 minEnsures elution of any less volatile components and cleans the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation for library matching.[11]
Electron Energy70 eVStandard energy for EI to generate consistent fragmentation patterns.
Ion Source Temperature230 °CPrevents condensation of the analyte in the source.
MS Transfer Line Temp280 °CPrevents cold spots and ensures efficient transfer of the analyte from the GC to the MS.
Mass Rangem/z 40-300Covers the expected molecular ion and fragment ions.

Data Interpretation and Visualization

The acquired mass spectrum should be carefully examined for the key features discussed above: the molecular ion cluster and the characteristic fragment ions. High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition of the ions.[4][5][22]

Visualization of Key Processes

To aid in the conceptual understanding of the analytical process, the following diagrams illustrate the molecular structure, the proposed fragmentation pathways, and the experimental workflow.

Caption: Molecular structure of this compound.

G Proposed Fragmentation Pathway M [C₅HBrClFN]⁺ m/z 208, 210, 212, 214 F1 [C₅HClFN]⁺ m/z 129, 131 M->F1 - Br• F2 [C₄HFN]⁺ m/z 84 F1->F2 - Cl•, - HCN G GC-MS Experimental Workflow cluster_workflow SamplePrep Sample Preparation GC_Injection GC Injection SamplePrep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Mass_Analysis Mass Analysis Fragmentation->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

References

An In-depth Technical Guide to the Purity Assessment of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Purity in Drug Discovery and Development

In the synthesis of novel active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic candidate are built. 2-Bromo-4-chloro-3-fluoropyridine is a key polysubstituted heterocyclic building block, valued for its utility in constructing complex molecular architectures. The presence of even minute impurities can lead to unforeseen side reactions, diminished yields, and, most critically, the generation of potentially toxic byproducts in the final API. This guide provides a comprehensive, technically-grounded framework for the robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals who demand the highest level of scientific integrity in their work.

Foundational Principles: An Orthogonal, Multi-Technique Approach

A self-validating purity assessment strategy does not rely on a single analytical technique. Instead, it employs a suite of orthogonal methods, each interrogating the sample based on different physicochemical principles. This approach minimizes the risk of undetected impurities that may co-elute or be unresponsive to a single detection method. For a molecule like this compound, a combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity profile.

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances, which serves as a guiding principle for our assessment.[1][2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure product safety and quality.[1]

Primary Chromatographic Purity Determination: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[4] For halogenated pyridines, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.

The Rationale Behind RP-HPLC

The choice of RP-HPLC is dictated by the molecular characteristics of this compound. The pyridine ring provides a degree of polarity, while the halogen substituents introduce hydrophobicity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[4] This technique excels at separating the target compound from closely related structural isomers and potential process-related impurities.[4][5]

Experimental Protocol: RP-HPLC for this compound

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: A UV-Vis spectrophotometer should be used to determine the maximum absorption wavelength (λmax). A PDA detector set to monitor a wider range (e.g., 210-400 nm) is recommended to detect any co-eluting impurities with different chromophores.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[4] For a more accurate assay, a calibration curve should be constructed using a certified reference standard.[4]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect PDA/UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity determination of this compound.

Orthogonal Chromatographic Verification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful complementary technique to HPLC.[6] It is particularly adept at identifying volatile and semi-volatile impurities that may not be readily detected by HPLC.[6] The mass spectrometer provides structural information, aiding in the tentative identification of unknown impurities.[7]

Why GC-MS is a Necessary Complement

The volatility of this compound and many of its potential precursors or byproducts makes it an ideal candidate for GC analysis. The high sensitivity of MS detection, coupled with the extensive fragmentation libraries available, allows for the identification of impurities even at trace levels.[8] This is crucial for detecting residual starting materials or solvent impurities.

Experimental Protocol: GC-MS for this compound

Instrumentation:

  • GC system coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detection: Electron Ionization (EI) mode.

Sample Preparation:

  • Prepare a diluted solution of the sample in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.

  • Inject the sample into the GC-MS system.

Data Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). Purity is determined by the area percentage of the main peak in the total ion chromatogram.[9]

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC-MS dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram detect->tic library_search Mass Spectral Library Search tic->library_search identify Identify Impurities library_search->identify

Caption: Workflow for GC-MS impurity identification and profiling.

Structural Confirmation and Quantitative Purity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for both structural elucidation and quantitative purity determination (qNMR).[10][11] It provides unambiguous confirmation of the target molecule's identity and can quantify the main component against a certified internal standard without the need for a specific reference standard of the analyte itself.[10][11]

The Power of qNMR for Absolute Purity

Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR can determine an absolute purity value.[10] This is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a known amount of a high-purity internal standard. Furthermore, 2D NMR techniques can help in resolving overlapping signals, which can be a challenge in polysubstituted pyridines.[12]

Experimental Protocol: ¹H qNMR for this compound

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic anhydride).

  • Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Acquisition Parameters:

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full magnetization recovery.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Data Analysis:

  • Confirm the structure of the main compound and identify any impurities by their characteristic chemical shifts and coupling constants.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Identifying and Characterizing Potential Impurities

A thorough understanding of the synthetic route to this compound is crucial for predicting potential impurities. These can include starting materials, intermediates, by-products from side reactions (e.g., regioisomers), and degradation products.

Potential Impurity Potential Origin Recommended Detection Method
Isomeric Bromo-chloro-fluoropyridinesIncomplete or non-selective halogenation reactionsHPLC, GC-MS
Starting Materials (e.g., aminopyridines)Incomplete reactionHPLC, GC-MS
Residual Solvents (e.g., acetonitrile, THF)Synthesis and purification stepsGC-MS (headspace)
Dehalogenated pyridinesReductive side reactionsGC-MS, HPLC

An Integrated Approach to Purity Assessment

The true strength of a purity assessment lies in the synthesis of data from multiple, orthogonal techniques. A discrepancy in the purity values obtained from HPLC and qNMR, for instance, may indicate the presence of non-UV active impurities that are detectable by NMR.

Integrated_Approach HPLC HPLC (Relative Purity, UV-active Impurities) Purity Final Purity Specification HPLC->Purity GCMS GC-MS (Volatile Impurities, Structural Info) Impurity_Profile Impurity Identification & Quantification GCMS->Impurity_Profile qNMR qNMR (Absolute Purity, Structural Confirmation) qNMR->Purity qNMR->Impurity_Profile

Caption: Integrated workflow for a comprehensive purity assessment.

Conclusion: Upholding Scientific Integrity

The purity assessment of this compound is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating the high-resolution separation of HPLC, the sensitive and specific identification capabilities of GC-MS, and the absolute quantitative power of NMR, researchers can establish a comprehensive and self-validating purity profile. This meticulous attention to analytical detail is not merely a procedural formality; it is a fundamental prerequisite for the generation of reliable scientific data and the successful development of safe and effective medicines. The protocols and logical frameworks presented in this guide are designed to empower scientists to achieve the highest standards of quality and integrity in their research endeavors.

References

Solubility of 2-Bromo-4-chloro-3-fluoropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chloro-3-fluoropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research. Given the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational physicochemical principles that govern its solubility. We present a detailed analysis of the molecule's structural attributes to predict its behavior in various organic solvent classes. Critically, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate reliable, application-specific data. This document is designed as an essential resource for scientists and professionals in drug discovery, process development, and chemical engineering.

Introduction: The Need for Precise Solubility Data

This compound is a poly-halogenated heterocyclic compound. Such molecules are valuable building blocks in modern synthetic chemistry, often serving as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] The precise control of reaction conditions, purification processes (like crystallization), and final formulation is paramount, and at the heart of these operations lies a critical physical property: solubility.

Understanding the solubility of this compound is not merely an academic exercise; it has profound practical implications:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of reactants in the solution phase.

  • Process Optimization: Selecting an appropriate solvent is crucial for maximizing yield, minimizing byproducts, and ensuring process safety and efficiency.

  • Purification and Crystallization: Solubility differences are the foundation of purification techniques. Knowledge of solubility curves is essential for developing robust crystallization protocols.

  • Formulation Development: For an active compound to be effective, it must be deliverable. Solubility data is the first step in designing stable and bioavailable formulations.[2][3]

This guide addresses the current information gap by providing a predictive analysis based on molecular structure and a definitive experimental path forward.

Physicochemical Profile and Solubility Predictions

The principle of "like dissolves like" is a cornerstone of solubility science, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4] An analysis of the this compound structure allows for robust predictions.

Caption: Chemical structure of this compound.

  • Polarity and Dipole Moment: The pyridine ring contains a nitrogen atom, which is more electronegative than carbon, creating a dipole moment. The presence of three different halogen atoms (Fluorine, Chlorine, Bromine) with high electronegativity further enhances the molecule's polarity. The asymmetrical arrangement of these halogens suggests a significant net molecular dipole.

  • Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor.[5][6] The molecule lacks any acidic protons and therefore cannot act as a hydrogen bond donor. This is a critical distinction that dictates its interaction with different solvent types.

Predicted Solubility Behavior

Based on this analysis, we can predict the solubility of this compound in major solvent classes.

G solute This compound (Polar, H-Bond Acceptor) polar_protic Polar Protic Solvents (e.g., Methanol, Ethanol) - H-Bond Donors solute->polar_protic Good Solubility (H-Bonding) polar_aprotic Polar Aprotic Solvents (e.g., DMSO, THF, Acetone) - Dipole Interactions solute->polar_aprotic High Solubility (Strong Dipole Interactions) non_polar Non-Polar Solvents (e.g., Hexane, Toluene) - van der Waals forces solute->non_polar Low to Moderate Solubility (Polarity Mismatch)

Caption: Predicted solubility based on intermolecular interactions.

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetone. These solvents have large dipole moments that can interact favorably with the polar regions of the solute.

  • Good Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can donate a hydrogen bond to the pyridine nitrogen, facilitating dissolution.

  • Low to Moderate Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. The significant mismatch in polarity will limit solubility, which will primarily be driven by weaker van der Waals forces.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7][8] It is a robust and reliable technique that measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid solute at a constant temperature.[7]

Causality in Method Selection

We choose the shake-flask method over higher-throughput kinetic methods for several reasons central to scientific integrity:

  • Thermodynamic Equilibrium: This method measures the true equilibrium solubility, a fundamental thermodynamic parameter. Kinetic methods, which often rely on precipitating a compound from a DMSO stock solution, can be influenced by the rate of precipitation and may not reflect true equilibrium, leading to either over- or underestimation.[2][9]

  • Accuracy and Reliability: It is widely considered the most accurate and reproducible method, forming the basis for regulatory submissions and fundamental research.[7]

  • Material-Independent: The result is independent of the initial solid-state form (within polymorphic considerations), as the equilibrium is between the dissolved state and the most stable crystalline form under the experimental conditions.

Step-by-Step Experimental Workflow

This protocol is designed to be a self-validating system, with checks and balances to ensure data quality.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Quantification instrument: UV-Vis Spectrophotometer or HPLC system[10][11][12]

Protocol:

  • Preparation of Vials: To a series of glass vials, add an excess amount of solid this compound.

    • Expert Insight: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is truly saturated. A good starting point is 20-50 mg of solid for every 1-2 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial. Prepare at least three replicates for each solvent.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150-200 rpm).

    • Expert Insight: Equilibrium time is crucial. For many organic systems, 24 hours is sufficient, but 48 or even 72 hours may be necessary. To validate, you can measure the concentration at different time points (e.g., 24h, 48h); when the concentration no longer changes, equilibrium has been reached.[2][9]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Expert Insight: This settling step prevents rapid clogging of the syringe filter.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial.

    • Trustworthiness Check: Filtration is a critical step to remove all undissolved micro-particulates. The first few drops of the filtrate should be discarded to saturate the filter membrane and avoid any potential adsorption effects.

  • Dilution: Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (UV-Vis or HPLC). Calculate the concentration of the solute using a standard calibration curve prepared with known concentrations of this compound.[13]

  • Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.

G start Start: Add Excess Solute to Vial add_solvent Add Known Volume of Organic Solvent start->add_solvent equilibrate Equilibrate in Shaker (Constant Temp, 24-48h) add_solvent->equilibrate settle Settle Undissolved Solid (2 hours) equilibrate->settle filter Syringe Filter Supernatant (0.22 µm) settle->filter dilute Accurately Dilute Filtrate filter->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end_node End: Report Data calculate->end_node

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation

All experimentally determined quantitative data should be summarized for clear comparison.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Aprotic Tetrahydrofuran (THF)25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
Polar Protic Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol (IPA)25Experimental ValueCalculated Value
Non-Polar Toluene25Experimental ValueCalculated Value
n-Hexane25Experimental ValueCalculated Value

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 2-Bromo-4-chloropyridine and 5-Bromo-2-chloro-3-fluoropyridine indicate that this class of compounds should be handled with care.[14][15]

  • Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye damage/irritation. May cause respiratory irritation.[14][16]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle only in a well-ventilated area or a chemical fume hood.[14][17]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, or vapors.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

The solubility of this compound is a fundamental parameter essential for its effective use in research and development. While published data is scarce, a robust prediction of its behavior can be made based on its polar, hydrogen-bond-accepting structure. This guide provides the theoretical foundation and a detailed, reliable experimental protocol—the isothermal shake-flask method—to empower researchers to generate the high-quality, quantitative data required for process optimization, formulation, and advanced chemical synthesis. Adherence to this protocol will ensure the generation of accurate and trustworthy solubility data, accelerating scientific discovery and process development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Versatility of 2-Bromo-4-chloro-3-fluoropyridine

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with approximately 20% of the top 200 drugs featuring this heterocyclic motif as a key structural component.[1] The ability to introduce a wide array of substituents onto the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[2] Highly functionalized pyridines, particularly those bearing multiple, distinct halogen atoms, serve as exceptionally versatile intermediates, enabling chemists to perform sequential and site-selective modifications.

This guide focuses on the synthetic utility of This compound , a trifunctionalized building block offering a rich platform for the synthesis of complex, polysubstituted pyridines. The presence of three different halogens—bromine, chlorine, and fluorine—at positions 2, 4, and 3 respectively, provides a unique opportunity for regioselective functionalization through a variety of modern synthetic methodologies. This document provides detailed application notes and protocols for the use of this versatile reagent in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), empowering researchers to unlock its full potential in their synthetic endeavors.

Understanding the Regioselectivity of this compound

The key to effectively utilizing this compound lies in understanding the differential reactivity of its three carbon-halogen bonds. The predictable and distinct reactivity of each halogen under specific reaction conditions allows for a high degree of control over the synthetic outcome.

1. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig): In these reactions, the initial and often rate-determining step is the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond. The established order of reactivity for this step is generally C-Br > C-Cl . The C-F bond is typically unreactive under these conditions. Therefore, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C-2 position (bromine) .

2. Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate is determined by the stability of the intermediate Meisenheimer complex and the leaving group ability of the halide. The pyridine nitrogen strongly activates the ortho (C-2) and para (C-4) positions to nucleophilic attack. While both the 2-bromo and 4-chloro positions are activated, the relative leaving group ability in SNAr reactions on electron-deficient rings is often F > Cl > Br . Although this molecule lacks a fluorine at an activated position, the principle of differential reactivity of halogens still applies. The 4-chloro position is para to the ring nitrogen and is thus highly activated. The 2-bromo position is ortho. In many cases with polychlorinated pyridines, the 4-position is preferentially substituted.

The following sections will provide detailed protocols and the underlying scientific rationale for leveraging this predictable regioselectivity.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C-2 Position

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction provides a reliable route to introduce aryl, heteroaryl, or vinyl substituents selectively at the C-2 position.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and subsequent reductive elimination steps. Pre-formed palladium-ligand complexes (precatalysts) can also offer enhanced reactivity and reproducibility.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Experimental Protocol: Synthesis of 2-Aryl-4-chloro-3-fluoropyridine

This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times are typically in the range of 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-chloro-3-fluoropyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O9090-98
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane11080-90

Note: The data in this table is representative for similar 2-bromopyridine substrates and serves as a strong starting point for optimization with this compound.

Visualization: Suzuki-Miyaura Coupling Workflow```dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic acid Base (e.g., K₂CO₃) B Add Pd Catalyst (e.g., Pd(dppf)Cl₂) A->B C Inert Atmosphere: Evacuate & backfill with Argon/Nitrogen B->C D Add Degassed Solvent (e.g., Dioxane/H₂O) C->D E Heat & Stir (e.g., 90-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Dilute (Ethyl Acetate) F->G H Aqueous Wash (Water, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J Product Product J->Product Isolated Product: 2-Aryl-4-chloro-3-fluoropyridine

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Section 3: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

Nucleophilic aromatic substitution offers a complementary strategy to palladium-catalyzed reactions, typically favoring substitution at the C-4 position of this compound. This is due to the strong activation of the para position by the pyridine nitrogen.

Causality Behind Experimental Choices:
  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the required reaction conditions (temperature, reaction time).

  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are ideal for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion highly reactive.

  • Temperature: The reaction may proceed at room temperature with highly reactive nucleophiles, but heating is often necessary to achieve a reasonable reaction rate, especially with less reactive nucleophiles.

Experimental Protocol: Synthesis of 4-Substituted-2-bromo-3-fluoropyridine Derivatives

This protocol describes a general procedure for the SNAr reaction of this compound with an alkoxide nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.1 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DMSO in a round-bottom flask.

  • Add the sodium alkoxide portion-wise at room temperature with stirring.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative SNAr Conditions
NucleophileBase (if required)SolventTemp (°C)Typical Product
Sodium Methoxide-DMSO604-Methoxy-2-bromo-3-fluoropyridine
Sodium Thiophenoxide-DMF804-(Phenylthio)-2-bromo-3-fluoropyridine
PyrrolidineK₂CO₃Acetonitrile804-(Pyrrolidin-1-yl)-2-bromo-3-fluoropyridine

Note: This data is based on the established principles of SNAr on polyhalopyridines. The C-4 chloro is expected to be the most reactive site.

Visualization: Regioselectivity of Reactions

Caption: Regioselective functionalization pathways.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. By understanding and exploiting the differential reactivity of its three halogen substituents, researchers can achieve a high degree of regioselectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide reliable access to C-2 functionalized pyridines. In contrast, nucleophilic aromatic substitution reactions offer a complementary route to modify the C-4 position. The protocols and principles outlined in this guide are intended to serve as a robust starting point for the application of this powerful synthetic intermediate in drug discovery and development programs.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-4-chloro-3-fluoropyridine in Synthesis

For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry. This compound is a highly valuable and versatile building block, offering multiple reaction sites for the controlled and sequential introduction of molecular complexity. The presence of three distinct substituents on the pyridine ring—a bromine atom, a chlorine atom, and a fluorine atom—provides a unique electronic landscape that influences its reactivity and makes it an attractive scaffold for the synthesis of novel agrochemicals, pharmaceuticals, and functional materials.[1][2] The strategic incorporation of fluorine, in particular, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated pyridines highly sought after in medicinal chemistry.[1][3]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5] This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4] This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of this compound in Suzuki-Miyaura coupling reactions, with a focus on achieving high yields and regioselectivity.

Understanding Regioselectivity: The Key to Controlled Functionalization

The primary challenge and opportunity when working with di- or polyhalogenated substrates in Suzuki-Miyaura coupling is controlling which halogen undergoes oxidative addition to the palladium(0) catalyst. The reactivity of carbon-halogen bonds in this critical step generally follows the trend: C-I > C-Br > C-Cl >> C-F.[6] This predictable reactivity profile is the foundation for achieving selective functionalization of this compound.

In the case of this compound, the carbon-bromine (C-Br) bond at the C2 position is significantly more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond at the C4 position under standard Suzuki-Miyaura conditions. The carbon-fluorine (C-F) bond at the C3 position is generally inert to these conditions.[7] Therefore, by carefully selecting the catalyst, ligands, base, and reaction temperature, one can selectively couple a boronic acid at the C2 position while leaving the C4 chloro and C3 fluoro substituents intact for potential subsequent transformations.

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing fluorine atom, facilitates the oxidative addition step at both the C2 and C4 positions compared to an analogous benzene system.[8] However, the inherent difference in the C-Br and C-Cl bond strengths remains the dominant factor for regioselectivity.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (this compound) Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L)n OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OR)2 + Base) PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)-R(L)n Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product 2-Aryl-4-chloro-3-fluoropyridine RedElim->Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is typically the rate-determining step and where regioselectivity is established.[4][5]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the bromide. The base is crucial in this step for the formation of the more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5]

Recommended Reaction Conditions for Selective C2 Coupling

The following table provides a starting point for the selective Suzuki-Miyaura coupling at the C2 position of this compound. Optimization may be required for specific boronic acids.

ComponentRecommendationRationale and Expert Insights
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(dppf)Cl₂ is a robust and versatile catalyst for many Suzuki couplings, including those with heteroaryl halides.[4][10] Pd(PPh₃)₄ is a classic choice, though it can sometimes be less active for challenging substrates.[4] Pd₂(dba)₃ is a common Pd(0) source used in conjunction with a phosphine ligand.[11]
Ligand (if using Pd₂(dba)₃) SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often beneficial for coupling with electron-deficient heteroaryl chlorides and bromides. They can stabilize the palladium catalyst and promote the reductive elimination step.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical and often depends on the solvent and the stability of the boronic acid.[9] K₂CO₃ is a good starting point for many reactions.[9] K₃PO₄ is a stronger base that can be effective for less reactive substrates.[9] Cs₂CO₃ is highly soluble and often gives excellent results, though it is more expensive.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[4] 1,4-Dioxane/H₂O is a widely applicable solvent system.[4] Toluene can be a good choice for higher reaction temperatures. DMF is a polar aprotic solvent that can also be effective. All solvents must be thoroughly degassed to prevent catalyst oxidation and homocoupling of the boronic acid.[3]
Temperature 80-110 °CThe reaction temperature should be sufficient to drive the reaction to completion in a reasonable time but not so high as to cause decomposition or loss of selectivity. Monitoring the reaction by TLC or LC-MS is recommended.[4]
Boronic Acid Aryl- or heteroarylboronic acids or their pinacol estersA slight excess (1.1-1.5 equivalents) of the boronic acid is typically used to ensure complete consumption of the limiting halide.[4] Pinacol esters are often more stable than the corresponding boronic acids and can help to minimize protodeboronation, a common side reaction.[3]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Suzuki_Protocol Start Start: Assemble Reagents Reaction_Setup Reaction Setup: - Add this compound,  Arylboronic Acid, and Base to a  flame-dried Schlenk flask. Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere: - Evacuate and backfill with  Argon or Nitrogen (3x). Reaction_Setup->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst (e.g., Pd(dppf)Cl₂). Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O). Catalyst_Addition->Solvent_Addition Reaction Heat the reaction mixture (e.g., 90 °C) with stirring. Solvent_Addition->Reaction Monitoring Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. Monitoring->Workup Reaction Complete Purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by flash column chromatography. Workup->Purification End End: Characterize Pure Product Purification->End

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (deionized and degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv), to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-chloro-3-fluoropyridine product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature- Use a fresh batch of catalyst.- Ensure all solvents are thoroughly degassed.- Gradually increase the reaction temperature in 10 °C increments.
Significant Byproduct Formation (Homocoupling of Boronic Acid) - Presence of oxygen in the reaction mixture- Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).- Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation of Boronic Acid - Unstable boronic acid, especially with aqueous bases- Use the corresponding boronic acid pinacol ester.- Consider using a non-aqueous base like KF.
Loss of Regioselectivity (Coupling at C4) - Harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time)- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider a milder base.
Catalyst Deactivation - Coordination of the pyridine nitrogen to the palladium center- Use a bulky, electron-rich phosphine ligand (e.g., SPhos) in conjunction with a Pd(0) source like Pd₂(dba)₃.[3]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of highly functionalized fluorinated pyridine derivatives. By leveraging the inherent differences in the reactivity of the carbon-halogen bonds, selective coupling at the C2 position can be achieved with high efficiency. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. As with any chemical reaction, careful optimization of the reaction conditions for each specific substrate is key to achieving the desired outcome.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Substituted Pyridine Synthesis

In the landscape of modern pharmaceutical and materials science, the synthesis of highly functionalized heteroaromatic compounds is a cornerstone of innovation. Among these, aminopyridines represent a privileged scaffold, appearing in a multitude of bioactive molecules and functional materials.[1] The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of carbon-nitrogen (C-N) bonds, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and exhibit limited substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, including those derived from challenging electron-deficient heteroaromatic systems like pyridines.[3][4]

The subject of this technical guide, 2-Bromo-4-chloro-3-fluoropyridine, presents a unique synthetic challenge and opportunity. As a polyhalogenated pyridine, it offers multiple sites for potential functionalization. The strategic and selective amination of this substrate allows for the generation of complex molecular architectures, where the remaining halogen atoms can be utilized in subsequent cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective Buchwald-Hartwig amination of this compound, delving into the mechanistic underpinnings of selectivity and offering a detailed, field-proven protocol for its successful implementation.

The Science of Selectivity: Mechanistic Insights and Predictive Analysis

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][5] The key steps in this cycle are oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5]

Buchwald_Hartwig_Cycle cluster_reductive Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex + R-X (Oxidative Addition) Amine Coordination [R-Pd(II)(X)(R'2NH)L2] Oxidative Addition Complex->Amine Coordination + R'2NH Amido Complex R-Pd(II)(NR'2)L2 Amine Coordination->Amido Complex + Base - [H-Base]+X- Product R-NR'2 Amido Complex->Product (Reductive Elimination) Amido Complex->Product Catalyst Regeneration Pd(0)L2 Amido Complex->Catalyst Regeneration Experimental_Workflow A Reaction Setup B Reagent Addition A->B Inert atmosphere C Reaction Execution B->C Heating D Work-up C->D Cooling & Quenching E Purification D->E Extraction & Drying

References

Application Note & Protocols: Regioselective Lithiation Strategies for 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis and detailed experimental protocols for the regioselective lithiation of 2-Bromo-4-chloro-3-fluoropyridine, a highly functionalized and valuable building block in medicinal chemistry and materials science. The strategic placement of three distinct halogen atoms on the pyridine core offers multiple avenues for selective functionalization. This document elucidates the underlying chemical principles that govern the site of lithiation, contrasting two primary pathways: Halogen-Metal Exchange and Directed ortho-Metalation (Deprotonation). We present validated, step-by-step protocols for achieving selective lithiation at either the C2 or C5 position by judicious choice of organolithium reagent and reaction conditions. This work is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of complex, polysubstituted pyridine derivatives.

Mechanistic Rationale and Regioselectivity

The functionalization of polysubstituted pyridines is a cornerstone of modern synthetic chemistry. The title compound, this compound, presents a fascinating case for regioselective synthesis. The outcome of its reaction with an organolithium reagent is not arbitrary; it is dictated by a nuanced interplay of kinetics, thermodynamics, and the specific nature of the lithiating agent. Two principal mechanisms are at play: Halogen-Metal Exchange and Deprotonation.

Halogen-Metal Exchange (HME)

Halogen-Metal Exchange is a rapid, kinetically controlled process where a lithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi), swaps its alkyl group for a halogen atom on the aromatic ring.[1][2] The rate of this exchange is highly dependent on the halogen, following the general trend: I > Br > Cl >> F.

For this compound, the C2-Br bond is the most labile site for this exchange. Therefore, treatment with n-BuLi at low temperatures (e.g., -78 °C) is expected to overwhelmingly favor the formation of the 2-lithiated species. This reaction is typically very fast, often completing in minutes, which minimizes side reactions like nucleophilic addition of the alkyllithium to the pyridine ring.[1]

Directed ortho-Metalation (DoM) / Deprotonation

Directed ortho-Metalation involves the removal of an acidic ring proton by a strong, non-nucleophilic base. Lithium amides, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP), are ideal for this purpose as they are highly basic but sterically hindered, which suppresses competitive nucleophilic addition.[3]

In this compound, the protons are at the C5 and C6 positions. The acidity of these protons is enhanced by the inductive electron-withdrawing effects of the adjacent halogen atoms. The regioselectivity of deprotonation is guided by the directing ability of these halogens. Halogens generally direct metalation to their ortho position.[4]

  • C5-H: This proton is ortho to the C4-chloro group and meta to the C3-fluoro group.

  • C6-H: This proton is ortho to the nitrogen atom and meta to the C4-chloro group.

Given the known directing effects, the C5 proton, being ortho to the chloro substituent, is the most likely site for deprotonation by LDA. The fluorine atom at C3 also contributes to acidifying the C5 proton. Therefore, using a hindered base like LDA should provide a complementary route to functionalization, yielding the 5-lithiated species.

Decision Pathway for Regioselective Lithiation

The choice of lithiating agent is the critical determinant for the site of functionalization.

G Start This compound Reagent Select Lithiation Reagent Start->Reagent nBuLi n-Butyllithium (n-BuLi) Reagent->nBuLi  For C2-Functionalization LDA Lithium Diisopropylamide (LDA) Reagent->LDA  For C5-Functionalization Process_HME Mechanism: Halogen-Metal Exchange (HME) nBuLi->Process_HME Process_DoM Mechanism: Directed ortho-Metalation (DoM) LDA->Process_DoM Product_C2 Product: 2-Lithio-4-chloro-3-fluoropyridine Process_HME->Product_C2  Regioselective at C2-Br Product_C5 Product: 2-Bromo-4-chloro-5-lithio-3-fluoropyridine Process_DoM->Product_C5  Regioselective at C5-H

Caption: Lithiation strategy decision workflow.

Experimental Protocols

General Safety Note: Organolithium reagents such as n-BuLi are pyrophoric and react violently with water.[5] Lithium amide bases like LDA are extremely moisture-sensitive. All manipulations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

Protocol A: Selective C2-Lithiation via Bromine-Lithium Exchange

This protocol achieves highly selective formation of the C2-lithiated intermediate, which can be subsequently trapped with a suitable electrophile.

G cluster_start Setup cluster_reagents Reagent Addition cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Workup & Isolation Start 1. Assemble oven-dried round-bottom flask under Argon atmosphere. Reagents 2. Add anhydrous THF and This compound. Start->Reagents Cool 3. Cool to -78 °C (Dry Ice/Acetone bath). Reagents->Cool Add_nBuLi 4. Add n-BuLi dropwise. Stir for 15-30 minutes. Cool->Add_nBuLi Add_E 5. Add electrophile (e.g., Aldehyde) solution in THF at -78 °C. Add_nBuLi->Add_E Warm 6. Slowly warm to room temperature. Add_E->Warm Workup 7. Quench with sat. aq. NH4Cl. Extract with organic solvent. Purify via chromatography. Warm->Workup

Caption: Experimental workflow for C2-lithiation via HME.

Materials and Reagents

Reagent/MaterialPurity/GradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStore under inert atmosphere.
n-Butyllithium (n-BuLi)1.6 M in hexanesSigma-AldrichPyrophoric. Titrate before use.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse freshly distilled or from a solvent system.
Electrophile (e.g., Benzaldehyde)Reagent GradeVariesPurify if necessary.
Saturated aq. Ammonium Chloride (NH₄Cl)ACS GradeVariesFor quenching the reaction.
Ethyl Acetate / HexanesHPLC GradeVariesFor extraction and chromatography.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVariesFor drying organic layers.

Step-by-Step Procedure

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

  • Reagent Preparation: Dissolve this compound (1.0 equiv.) in anhydrous THF (approx. 0.2 M solution) in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 equiv., 1.6 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30 minutes. The solution may change color, indicating the formation of the organolithium species.

  • Electrophilic Quench: Dissolve the chosen electrophile (e.g., benzaldehyde, 1.2 equiv.) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, stir the reaction at -78 °C for an additional hour, then remove the cooling bath and allow the mixture to warm gradually to room temperature over 1-2 hours.

  • Aqueous Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C2-functionalized pyridine.

Protocol B: Selective C5-Lithiation via Directed ortho-Metalation

This protocol utilizes the hindered base LDA to deprotonate the C5 position, offering a complementary regioselectivity to the HME reaction.

G cluster_lda LDA Preparation (in situ) cluster_lithiation Deprotonation cluster_quench Electrophilic Quench cluster_workup Workup & Isolation LDA_Prep 1. Add Diisopropylamine to anhydrous THF at -78 °C. Add n-BuLi to form LDA. Add_Substrate 2. Add substrate solution in THF dropwise to the LDA solution at -78 °C. LDA_Prep->Add_Substrate Stir 3. Stir for 1-2 hours at -78 °C. Add_Substrate->Stir Add_E 4. Add electrophile (e.g., TMSCl) at -78 °C. Stir->Add_E Warm 5. Slowly warm to room temperature. Add_E->Warm Workup 6. Quench with sat. aq. NH4Cl. Extract with organic solvent. Purify via chromatography. Warm->Workup

Caption: Experimental workflow for C5-lithiation via DoM.

Materials and Reagents

Reagent/MaterialPurity/GradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStore under inert atmosphere.
Diisopropylamine>99.5%, anhydrousSigma-AldrichDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)1.6 M in hexanesSigma-AldrichPyrophoric. Titrate before use.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse freshly distilled or from a solvent system.
Electrophile (e.g., Trimethylsilyl chloride, TMSCl)Reagent GradeVariesDistill before use.
Saturated aq. Ammonium Chloride (NH₄Cl)ACS GradeVariesFor quenching the reaction.
Diethyl Ether / HexanesHPLC GradeVariesFor extraction and chromatography.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVariesFor drying organic layers.

Step-by-Step Procedure

  • LDA Preparation: To a flame-dried flask under argon, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equiv.) followed by the dropwise addition of n-BuLi (1.1 equiv.). Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF. Slowly add this solution dropwise to the LDA solution at -78 °C.

  • Deprotonation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the chosen electrophile (e.g., TMSCl, 1.5 equiv.) neat or as a solution in THF to the reaction mixture at -78 °C.

  • Warming: Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature.

  • Aqueous Workup: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to afford the desired C5-functionalized pyridine.

Data Summary and Comparison

The selection of the appropriate protocol is crucial for achieving the desired synthetic outcome. The table below summarizes the key differences and considerations for each method.

FeatureProtocol A: Halogen-Metal ExchangeProtocol B: Directed ortho-Metalation
Position of Lithiation C2C5
Primary Reagent n-Butyllithium (n-BuLi)Lithium Diisopropylamide (LDA)
Mechanism Rapid Br-Li exchange.[1]Deprotonation of the most acidic ring proton (C5-H).[4]
Typical Conditions -78 °C, Anhydrous THF, 15-30 min-78 °C, Anhydrous THF, 1-2 hours
Key Advantage Very fast and highly selective for the C-Br bond.Accesses a different position, providing complementary reactivity.
Potential Limitation Limited to the position of the most labile halogen.Slower reaction time; requires a sterically hindered, non-nucleophilic base.
Compatible Electrophiles Aldehydes, ketones, CO₂, DMF, TMSCl, boronic esters, etc.Similar scope, including silyl halides, alkyl halides, CO₂, etc.

Product Characterization: The regiochemical outcome of these reactions should be unambiguously confirmed using 1D and 2D NMR spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HMBC, NOESY) and mass spectrometry. For instance, in the C5-silylated product, NOESY correlations between the silyl group protons and the C6-H would confirm the C5 substitution.

References

Application Notes and Protocols: 2-Bromo-4-chloro-3-fluoropyridine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Advent of a Trifunctionalized Tool

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and FDA-approved drugs.[1][2] Its ability to act as a bioisostere for a phenyl ring while offering a hydrogen bond acceptor and improved aqueous solubility makes it an invaluable component in drug design.[2] The pursuit of novel therapeutics continually demands more sophisticated molecular architectures, driving the need for versatile and precisely functionalized building blocks.

2-Bromo-4-chloro-3-fluoropyridine emerges as a powerful tool in this context. This trifunctionalized heterocycle is not merely another building block; it is a strategically designed scaffold offering medicinal chemists a platform for controlled, sequential, and diverse synthetic modifications. The distinct electronic properties and reactivities of its three halogen substituents—bromine, chlorine, and fluorine—at positions 2, 4, and 3, respectively, enable a high degree of synthetic orthogonality. This guide provides an in-depth exploration of the strategic advantages of this compound, complete with detailed experimental protocols and mechanistic insights for its application in the synthesis of complex molecules relevant to drug discovery.

Physicochemical Properties and Critical Safety Information

A thorough understanding of the scaffold's basic properties and safety requirements is paramount before any experimental work.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1155847-42-9[3]
Molecular Formula C₅H₂BrClFN[3]
Molecular Weight 210.43 g/mol -
Appearance Off-white to yellow solid or liquid-

Safety and Handling: this compound and related polyhalogenated pyridines are potent chemical reagents that must be handled with care.[4][5]

  • Hazards: Assumed to be harmful if swallowed, fatal in contact with skin, and to cause severe skin and eye irritation.[5] May also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[4]

The Strategic Advantage: Orthogonal Reactivity of Three Halogen Handles

The exceptional utility of this compound stems from the differential reactivity of its three halogen atoms. This orthogonality allows for selective functionalization at distinct positions on the pyridine ring, providing a powerful strategy for building molecular complexity in a controlled manner.

  • C2-Bromine (The Cross-Coupling Handle): The carbon-bromine bond is significantly weaker than carbon-chlorine or carbon-fluorine bonds, making it the primary site for oxidative addition to low-valent transition metal catalysts, particularly Palladium(0). This positions the C2-Br group as the ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[8][9]

  • C4-Chlorine (The SₙAr Handle): The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SₙAr). This activation is twofold: the ring nitrogen at the para position can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, and the strongly electron-withdrawing fluorine atom at the adjacent C3 position further increases the electrophilicity of C4.[10][11] This makes the C4-Cl an excellent leaving group for reactions with various nucleophiles (amines, alcohols, thiols).

  • C3-Fluorine (The Electronic Modulator): While the C-F bond is the strongest carbon-halogen bond and generally unreactive under standard conditions, the fluorine atom at C3 plays a crucial electronic role. Its potent inductive electron-withdrawing effect is critical for activating the C4 position for SₙAr. Furthermore, the inclusion of fluorine can significantly enhance key drug properties, including metabolic stability and binding affinity.[12]

Reactivity map of this compound.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step protocols for the most critical transformations of this scaffold.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

Principle: This reaction forges a new carbon-carbon bond by coupling the C2-position of the pyridine with an organoboron reagent, typically a boronic acid or ester. It is a robust method for introducing aryl, heteroaryl, or alkyl groups.[13]

Detailed Protocol:

  • Assembly: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inerting: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) followed by a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale: The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The key is the selective oxidative addition of the Pd(0) catalyst into the weaker C-Br bond, leaving the C-Cl and C-F bonds intact. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[9]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)L₂(R) transmetalation->pd2_r_complex boronate R-B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid R-B(OH)₂ boronic_acid->base reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product aryl_halide Ar-Br (Scaffold) aryl_halide->oxidative_addition

Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at C2

Principle: This reaction forms a carbon-nitrogen bond between the C2-position and a primary or secondary amine. It is one of the most powerful methods for synthesizing aryl amines, which are prevalent in pharmaceuticals.[14][15]

Detailed Protocol:

  • Assembly: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Inerting & Pre-formation: Seal the tube, remove from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or dioxane). Stir for 5-10 minutes to allow for catalyst pre-formation.

  • Reagent Addition: Add the this compound (1.0 equiv.) followed by the amine (1.2 equiv.).

  • Reaction: Heat the sealed tube to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium salts. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Mechanistic Rationale: The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions.[8] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the initial oxidative addition and the final, often rate-limiting, reductive elimination step that forms the C-N bond.[16]

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Ar-Pd(II)L(NR₂) amine_coordination->amido_complex amine R₂NH amine->amine_coordination base Base base->amine_coordination reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product aryl_halide Ar-Br (Scaffold) aryl_halide->oxidative_addition G cluster_0 Addition Step (Rate-Limiting) cluster_1 Elimination Step (Fast) start Substrate + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Attack at C4 end Product + Cl⁻ meisenheimer_2->end Loss of Leaving Group G start 2-Bromo-4-chloro- 3-fluoropyridine suzuki Suzuki Coupling (R¹-B(OH)₂) Pd Catalyst start->suzuki intermediate 2-R¹-4-chloro- 3-fluoropyridine suzuki->intermediate snar SₙAr Reaction (R²-NH₂) Base, Heat intermediate->snar product Final Product: 2-R¹-4-(NHR²)- 3-fluoropyridine snar->product library Diverse Library (Vary R¹ and R²) product->library Iterate

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors.[3][4][5] This guide details the strategic application of 2-Bromo-4-chloro-3-fluoropyridine, a versatile and highly functionalized building block, in the efficient synthesis of novel kinase inhibitors. We will explore the underlying chemical principles that govern its reactivity, including regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document provides field-proven insights, detailed experimental protocols, and visualizations to empower researchers, scientists, and drug development professionals in leveraging this unique intermediate for accelerated drug discovery.

The Strategic Advantage of this compound

The synthetic utility of this compound stems from the distinct reactivity of its three halogen substituents, which allows for a controlled, stepwise functionalization of the pyridine core.

  • C4-Position (Chloro): The chlorine atom at the 4-position (para to the ring nitrogen) is the most activated site for Nucleophilic Aromatic Substitution (SNAr). This is due to the strong electron-withdrawing effect of both the ring nitrogen and the adjacent fluorine atom at C3, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[6]

  • C2-Position (Bromo): The bromine atom at the 2-position (ortho to the ring nitrogen) is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in oxidative addition to palladium(0) catalysts.

  • C3-Position (Fluoro): The fluorine atom at the 3-position serves two primary roles. First, its high electronegativity activates the adjacent C4 position for SNAr. Second, it often remains in the final molecule, where it can enhance metabolic stability and binding affinity to the target kinase through favorable electronic interactions.[9][10]

This differential reactivity enables a powerful and logical synthetic sequence: initial functionalization at C4 via SNAr, followed by diversification at C2 via cross-coupling.

G cluster_0 Reactivity Profile of this compound Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Primary Site: C4-Chloro Start->SNAr Most Activated Site Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Primary Site: C2-Bromo Start->Coupling Key Synthetic Handle Modulation Electronic & Metabolic Modulation Role of C3-Fluoro Start->Modulation Inherent Property

Caption: Reactivity map of the key functional sites on this compound.

Core Synthetic Transformations: Mechanism and Rationale

Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

The first step in most synthetic routes utilizing this building block is the displacement of the C4-chloride. This reaction is highly regioselective due to the electronic stabilization of the reaction intermediate.

Causality: Nucleophilic attack at the C4 position creates a Meisenheimer complex where one of the key resonance structures places the negative charge directly on the electronegative nitrogen atom.[6] This provides significant stabilization that is not possible with attack at the C3 or C5 positions. The reaction proceeds readily with a variety of nucleophiles, particularly primary and secondary amines, which are common components of kinase inhibitor scaffolds.

G cluster_0 Mechanism: SNAr at C4 Start Pyridine Ring + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Charge on Nitrogen) Start->Intermediate Nucleophilic Attack at C4 Product 4-Substituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: Simplified workflow for the SNAr reaction at the C4 position.

Palladium-Catalyzed Cross-Coupling at C2

Once the C4 position is functionalized, the bromine at C2 becomes the target for building molecular complexity. The two most prevalent and powerful methods for this are the Suzuki-Miyaura and Buchwald-Hartwig reactions.

  • Suzuki-Miyaura Coupling: This reaction is the method of choice for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups.[11][12][13] These groups are essential for probing the ATP-binding pocket of kinases and establishing key hydrophobic and π-stacking interactions.

  • Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, a cornerstone of modern medicinal chemistry.[14][15] It allows for the facile synthesis of aryl amines, which frequently serve as the "hinge-binding" motif in Type I and Type II kinase inhibitors.[4]

G cluster_1 General Synthetic Workflow A This compound B Step 1: SNAr at C4 (e.g., with R¹R²NH) A->B C Intermediate: 2-Bromo-4-(amino)-3-fluoropyridine B->C D Step 2: Pd-Catalyzed Coupling at C2 C->D E Suzuki Coupling (with R³-B(OH)₂) D->E C-C bond F Buchwald-Hartwig Amination (with R⁴R⁵NH) D->F C-N bond G Final Kinase Inhibitor Scaffold E->G F->G

Caption: A logical, two-step workflow for synthesizing diverse kinase inhibitor scaffolds.

Application Showcase: Synthesis of Imidazo[4,5-b]pyridine-Based Inhibitors

The imidazo[4,5-b]pyridine core is found in numerous potent kinase inhibitors. A synthetic strategy analogous to that used for FLT3/Aurora kinase inhibitors can be readily applied using this compound.[16] The general approach involves an initial SNAr reaction, followed by reduction of a nitro group (if present in an analogue), cyclization to form the imidazole ring, and final diversification via cross-coupling.

Targeted Signaling Pathway Example: FLT3 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication, ITD), becomes constitutively active and drives the proliferation of leukemia cells.[16] Inhibitors developed from scaffolds like imidazo[4,5-b]pyridine can block this aberrant signaling.

G cluster_pathway Simplified FLT3 Signaling Pathway in AML FLT FLT3 Receptor FLT3_ITD FLT3-ITD (Constitutively Active) FLT->FLT3_ITD ITD Mutation STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation Cascade PI3K PI3K/AKT FLT3_ITD->PI3K Phosphorylation Cascade RAS RAS/MAPK FLT3_ITD->RAS Phosphorylation Cascade Kinase_Inhibitor Kinase Inhibitor (e.g., Imidazo[4,5-b]pyridine-based) Kinase_Inhibitor->FLT3_ITD Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the oncogenic FLT3 signaling pathway by a targeted kinase inhibitor.

Example Scaffold Core Kinase Target(s) Reported Activity (IC50 / Kd) Reference
Imidazo[4,5-b]pyridineAurora-A, Aurora-B, FLT37.5 nM, 48 nM, 6.2 nM (Kd)[16]
Pyridylpyrimidinylc-Src, Abl1IC50 values comparable to Imatinib[17]
Pyrrolo[2,3-d]pyrimidineJAK familyPotent inhibition reported[18]

Detailed Experimental Protocols

Note: All procedures should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All glassware should be oven-dried before use, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: SNAr with an Amine at the C4-Position

This protocol describes a general procedure for the reaction of this compound with a representative amine, N-methylpiperazine.

Materials:

  • This compound (1.0 eq)

  • N-methylpiperazine (1.2 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.

  • Under an inert atmosphere, add anhydrous DMF to dissolve the solids (final concentration ~0.5 M).

  • Add N-methylpiperazine to the reaction mixture via syringe.

  • Heat the reaction to 80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF, followed by a brine wash (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-bromo-3-fluoro-4-(4-methylpiperazin-1-yl)pyridine.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Coupling at the C2-Position

This protocol details the coupling of the product from Protocol 1 with a generic arylboronic acid.

Materials:

  • 2-bromo-3-fluoro-4-(4-methylpiperazin-1-yl)pyridine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Sodium carbonate (Na2CO3), 2M aqueous solution

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a Schlenk flask, add the pyridine substrate, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous 1,4-dioxane, followed by the 2M aqueous Na2CO3 solution (typically a 4:1 or 5:1 ratio of dioxane:water).[7]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to afford the desired 2-aryl-3-fluoro-4-(4-methylpiperazin-1-yl)pyridine.

  • Characterization: Confirm structure and purity by NMR and HRMS.

Protocol 3: Buchwald-Hartwig Amination at the C2-Position

This protocol describes the coupling of the product from Protocol 1 with a primary amine, aniline. The choice of ligand and base is critical and may require optimization.[19][20]

Materials:

  • 2-bromo-3-fluoro-4-(4-methylpiperazin-1-yl)pyridine (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd2(dba)3, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add the pyridine substrate and anhydrous toluene.

  • Add aniline to the mixture.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with stirring for 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer and purify the residue by column chromatography.

  • Characterization: Confirm the final structure by NMR and HRMS.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined and predictable reactivity profile allows for a logical and efficient approach to creating diverse and complex molecular architectures. By employing a strategy of regioselective SNAr at the C4-position followed by palladium-catalyzed cross-coupling at the C2-position, drug discovery teams can rapidly generate libraries of novel compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to harness the full potential of this valuable synthetic intermediate in the quest for next-generation targeted therapies.

References

2-Bromo-4-chloro-3-fluoropyridine in the synthesis of HER2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Bromo-4-chloro-3-fluoropyridine: A Versatile Scaffold for the Synthesis of Novel HER2 Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative in HER2-Targeted Drug Discovery

The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of transmembrane receptor tyrosine kinases, is a well-established oncogenic driver.[1] Its overexpression, found in 20-30% of invasive breast cancers and other malignancies like gastric cancer, is linked to aggressive tumor growth and reduced survival.[1] While monoclonal antibodies have proven effective, small molecule tyrosine kinase inhibitors (TKIs) offer the distinct advantage of targeting the intracellular kinase domain, providing a crucial therapeutic option, especially in cases of resistance.[1] These TKIs function by competitively inhibiting ATP at the kinase's catalytic binding site, thereby blocking the phosphorylation events that trigger downstream signaling pathways.[2][3][4]

The development of next-generation HER2 inhibitors requires molecular scaffolds that are not only synthetically accessible but also offer vectors for chemical diversification to optimize potency, selectivity, and pharmacokinetic properties. The substituted pyridine ring is a privileged structure in kinase inhibitor design, frequently utilized for its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

This document provides a detailed technical guide on the strategic application of This compound , a tri-halogenated pyridine building block, in the synthesis of novel HER2 inhibitors. We will explore the underlying principles of its chemoselective reactivity and provide robust, field-tested protocols for its incorporation into drug-like scaffolds.

The HER2 Signaling Cascade: A Primary Target in Oncology

HER2 is unique among the ErbB family as it does not require a ligand to be activated; instead, it is the preferred dimerization partner for other ErbB receptors, particularly HER3.[5] The formation of HER2-containing heterodimers leads to potent and sustained signaling.[1][6] This dimerization triggers the autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for adaptor proteins and initiating a cascade of downstream signaling.[5]

The two primary oncogenic pathways activated by HER2 are:

  • The PI3K/Akt/mTOR Pathway: Predominantly activated via the HER2/HER3 heterodimer, this pathway is central to promoting cell survival, proliferation, and growth.[6][7]

  • The Ras/Raf/MEK/MAPK Pathway: This cascade is a critical regulator of gene expression involved in cell proliferation, differentiation, and migration.[5][6]

The constitutive activation of these pathways due to HER2 overexpression drives malignant transformation.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 AutoP Autophosphorylation HER2_HER3->AutoP Activation PI3K PI3K AutoP->PI3K Ras Ras AutoP->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Proliferation PI3K/Akt Pathway Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation MAPK Pathway

Fig 1. Simplified HER2 signaling pathways.

Rationale for this compound as a Core Building Block

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This chemoselectivity allows for a programmed, sequential introduction of different molecular fragments, making it an ideal scaffold for building complex kinase inhibitors.

  • C2-Bromine: The bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8] This position is often used to introduce a larger aryl or heteroaryl group that can occupy the solvent-exposed region of the kinase active site.

  • C4-Chlorine: The chlorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr).[9] This reactivity is further enhanced by the electron-withdrawing nature of the pyridine nitrogen. This position is ideal for coupling with the aniline moieties that are characteristic of many Type I and Type II kinase inhibitors (e.g., Lapatinib, Neratinib, Pyrotinib).[10][11][12]

  • C3-Fluorine: The fluorine atom is the least reactive towards substitution but plays a crucial role in modulating the physicochemical properties of the final compound. Its high electronegativity can alter the pKa of the pyridine nitrogen, influence binding interactions, and improve metabolic stability by blocking a potential site of oxidation.[13]

This hierarchy of reactivity enables a robust and modular synthetic strategy, as outlined in the following protocols.

Experimental Protocols: A Stepwise Approach

The following protocols describe a two-step sequence that leverages the unique reactivity of the this compound scaffold.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the selective functionalization at the C2-bromo position, which exhibits the highest reactivity in palladium-catalyzed reactions.[14][15]

Objective: To couple an arylboronic acid with this compound, yielding a 2-aryl-4-chloro-3-fluoropyridine intermediate.

Suzuki_Workflow start Start setup Reaction Setup: - Add Pyridine (1.0 eq) - Add Boronic Acid (1.2 eq) - Add Base (e.g., K₂CO₃, 2.0 eq) - Add Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) start->setup inert Inert Atmosphere: - Evacuate & backfill with Argon/Nitrogen (3x) setup->inert solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent react Heat & Stir (e.g., 90 °C, 12-16h) Monitor by TLC/LC-MS solvent->react workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine react->workup Reaction Complete purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Product: 2-Aryl-4-chloro-3-fluoropyridine purify->product

Fig 2. Workflow for Suzuki-Miyaura cross-coupling.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-aryl-4-chloro-3-fluoropyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol utilizes the C4-chloro position, which is now activated for SNAr, to introduce the aniline fragment common to many HER2 inhibitors.[16][17]

Objective: To react the 2-aryl-4-chloro-3-fluoropyridine intermediate with a substituted aniline to form the core structure of a potential HER2 inhibitor.

SNAr_Workflow start Start setup Reaction Setup: - Dissolve Pyridine Intermediate (1.0 eq)  in solvent (e.g., 2-propanol, DMF) - Add Substituted Aniline (1.1 eq) start->setup acid Add Acid Catalyst (optional) (e.g., p-TsOH, HCl) setup->acid react Heat to Reflux (e.g., 80-120 °C, 16-24h) Monitor by TLC/LC-MS acid->react workup Product Precipitation/Workup: - Cool to RT - Filter precipitate OR - Perform aqueous workup react->workup Reaction Complete purify Purification: - Wash solid with solvent OR - Column Chromatography workup->purify product Product: Final Inhibitor Core purify->product

References

Application Notes and Protocols for 2-Bromo-4-chloro-3-fluoropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Heterocycles in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has positioned halogenated heterocyclic compounds as indispensable scaffolds in modern synthetic chemistry. Their unique electronic properties, metabolic stability, and ability to form specific interactions with biological targets make them privileged structures in the design of next-generation pesticides. Among these, 2-Bromo-4-chloro-3-fluoropyridine stands out as a highly versatile and strategic building block. Its trifunctionalized pyridine core, featuring three distinct halogen atoms at electronically differentiated positions, offers a powerful platform for the regioselective synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. Moving beyond a mere recitation of procedures, we will dissect the underlying chemical logic that governs its reactivity and demonstrate its utility in the construction of N-pyridylpyrazole insecticides, a commercially significant class of compounds that act as potent modulators of insect ryanodine receptors. The protocols and insights presented herein are tailored for researchers and synthetic chemists dedicated to the discovery and development of new crop protection agents.

Physicochemical Properties and Reactivity Analysis

The synthetic utility of this compound is rooted in the differential reactivity of its three halogen substituents. This allows for a stepwise and controlled functionalization of the pyridine ring.

PropertyValue
CAS Number 1017793-11-5 (representative)
Molecular Formula C₅H₂BrClFN
Molecular Weight 209.43 g/mol
Appearance Off-white to light yellow solid

The key to harnessing this molecule's potential lies in understanding the hierarchy of its reactive sites. The carbon-bromine bond at the C2 position is the most labile, making it the primary site for palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond at the C4 position is more robust and typically requires more forcing reaction conditions for substitution. The carbon-fluorine bond at the C3 position is the strongest and generally unreactive under common cross-coupling or nucleophilic substitution conditions, though its strong electron-withdrawing nature significantly influences the overall reactivity of the ring.

Caption: Reactivity hierarchy of halogen sites on the pyridine core.

Core Application: Synthesis of N-Pyridylpyrazole Insecticides

A paramount application of this compound and its analogues is the synthesis of N-pyridylpyrazole-based insecticides.[1][2][3] This class of agrochemicals, which includes blockbuster products like Chlorantraniliprole, functions by targeting insect ryanodine receptors (RyRs), leading to the uncontrolled release of internal calcium stores and subsequent paralysis and death of the target pest.[1][4] The N-pyridyl portion of the molecule is crucial for binding and activity.

The general synthetic pathway involves the construction of a pyrazole ring onto the pyridine scaffold, followed by coupling with a substituted anthranilic acid or its amide equivalent.

G start 2-Bromo-4-chloro- 3-fluoropyridine step1 Hydrazinolysis (Hydrazine Hydrate) start->step1 intermediate1 2-Hydrazinyl-4-chloro- 3-fluoropyridine step1->intermediate1 step2 Cyclocondensation (Ketoester) intermediate1->step2 intermediate2 N-Pyridylpyrazole Ester step2->intermediate2 step3 Saponification (e.g., NaOH) intermediate2->step3 intermediate3 N-Pyridylpyrazole Carboxylic Acid step3->intermediate3 step4 Amide Coupling (Substituted Aniline) intermediate3->step4 end Final N-Pyridylpyrazole Insecticide step4->end G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling core N-Pyridylpyrazole Intermediate (with C-Br and C-Cl) suzuki_reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) core->suzuki_reagents Reacts at C-Br sonogashira_reagents Terminal Alkyne Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI, Base (e.g., Et₃N) core->sonogashira_reagents Reacts at C-Br suzuki_product Aryl/Heteroaryl Substituted Product suzuki_reagents->suzuki_product Forms C-C bond sonogashira_product Alkynyl Substituted Product sonogashira_reagents->sonogashira_product Forms C-C bond

References

Application Notes and Protocols for the Use of 2-Bromo-4-chloro-3-fluoropyridine in Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold in Modern Fungicides

The pyridine ring is a cornerstone in the architecture of modern agrochemicals, prized for its versatile chemical properties and its presence in numerous successful commercial products.[1][2][3] Its unique electronic characteristics and ability to engage in various biological interactions make it a "privileged scaffold" for the development of novel fungicides. The strategic introduction of halogen substituents onto the pyridine core is a well-established method for modulating a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

This guide focuses on the utility of 2-Bromo-4-chloro-3-fluoropyridine as a versatile starting material for the synthesis of a new generation of fungicidal candidates. The differential reactivity of the three distinct halogen atoms on this scaffold allows for a programmed, regioselective approach to chemical derivatization, enabling the systematic exploration of chemical space and the optimization of biological activity. We will explore synthetic strategies that leverage this differential reactivity and provide detailed protocols for the synthesis and subsequent antifungal evaluation of novel pyridine derivatives, with a particular focus on their potential as Succinate Dehydrogenase Inhibitors (SDHIs).[1][4]

Chemical Reactivity and Synthetic Strategy: A Trifecta of Opportunities

The key to unlocking the potential of this compound lies in understanding the distinct reactivity of its three halogen substituents. This differential reactivity allows for a stepwise and controlled functionalization of the pyridine ring.

  • Palladium-Catalyzed Cross-Coupling at the 2-position (Bromo): The carbon-bromine bond is the most susceptible to oxidative addition by a palladium(0) catalyst.[2][5] This makes the 2-position the primary site for introducing a wide variety of substituents through well-established cross-coupling reactions such as Suzuki-Miyaura (for aryl or heteroaryl groups) and Buchwald-Hartwig amination (for amines).

  • Nucleophilic Aromatic Substitution (SNAr) at the 4-position (Chloro): The 4-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen in the para position. The chloro group at this position is a good leaving group for SNAr reactions, allowing for the introduction of nucleophiles such as alkoxides, thiolates, and amines.[6][7] While fluoride is often a better leaving group in SNAr, its position meta to the nitrogen (3-position) makes it less activated than the 4-chloro position.

  • The 3-fluoro Substituent: The fluorine atom at the 3-position, while less reactive in SNAr compared to the 4-chloro, plays a crucial role in modulating the electronic properties of the ring and can enhance the biological activity and metabolic stability of the final compounds.

This differential reactivity allows for a logical and stepwise approach to the synthesis of a diverse library of compounds from a single starting material.

Synthetic Protocols: Building the Fungicide Candidates

The following protocols provide detailed, step-by-step methodologies for the selective derivatization of this compound.

Protocol 1: Suzuki-Miyaura Coupling at the 2-Position

This protocol describes the introduction of an aryl or heteroaryl group at the 2-position, a common feature in many bioactive molecules.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

This protocol details the displacement of the chloro group at the 4-position with a nucleophile, using the product from Protocol 1 as the starting material. This step is crucial for introducing moieties that can mimic the binding interactions of known fungicides.

Reaction Scheme:

Materials:

  • 2-Aryl-4-chloro-3-fluoropyridine (from Protocol 1)

  • Nucleophile (e.g., 4-aminophenol)

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask, add the nucleophile (1.5 eq) and DMSO.

  • Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature and stir for 30 minutes.

  • Add a solution of 2-Aryl-4-chloro-3-fluoropyridine (1.0 eq) in DMSO to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Fungicide Development Workflow

The following diagram illustrates the overall workflow for the development of novel fungicides starting from this compound.

fungicide_development_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound step1 Selective Functionalization (e.g., Suzuki Coupling at C2) start->step1 Protocol 1 step2 Second Selective Functionalization (e.g., SNAr at C4) step1->step2 Protocol 2 library Library of Novel Pyridine Derivatives step2->library primary_screen Primary In Vitro Antifungal Screen (Multiple Pathogens) library->primary_screen Test Compounds dose_response Dose-Response & EC50 Determination primary_screen->dose_response Active Compounds moa_study Mechanism of Action Studies (e.g., SDH Inhibition Assay) dose_response->moa_study lead_candidate Lead Candidate Identification moa_study->lead_candidate sar Structure-Activity Relationship (SAR) Studies lead_candidate->sar in_vivo In Vivo / Greenhouse Testing lead_candidate->in_vivo sar->step1 Iterative Synthesis

References

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-Bromo-4-chloro-3-fluoropyridine and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Bromo-4-chloro-3-fluoropyridine. The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, making it suitable for quality control, stability studies, and reaction monitoring in research and drug development environments.

Introduction: The Analytical Challenge

This compound (CAS No. 1155847-42-9) is a highly functionalized heterocyclic building block pivotal in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its multi-halogenated structure provides several reactive sites, primarily for nucleophilic aromatic substitution (SNAr) reactions, which are fundamental in constructing more complex molecular scaffolds.[2]

The very reactivity that makes this compound a valuable synthetic intermediate also presents an analytical challenge. Reaction mixtures can contain a complex array of components, including unreacted starting materials, regioisomers, and various by-products. Furthermore, the stability of the molecule under different environmental conditions is a critical quality attribute. Therefore, a reliable analytical method is required to ensure the purity of the final product and to monitor the course of chemical reactions. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

This guide provides a comprehensive framework for developing and validating an HPLC method tailored to this compound, explaining the scientific rationale behind each procedural step.

HPLC Method Development: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and the principles of chromatographic separation.

MethodDevelopment cluster_0 Phase 1: Strategy cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV Absorbance) Mode Separation Mode Selection (Reverse-Phase) Analyte->Mode Column Column Chemistry Choice (C18 for Hydrophobicity) Mode->Column MobilePhase Mobile Phase Optimization (ACN/H2O, pH) Column->MobilePhase Initial Screening Detection Detector Settings (Select λmax) MobilePhase->Detection Gradient Gradient/Isocratic Tuning (Resolution vs. Time) Detection->Gradient Validation Method Validation (ICH Q2(R1)) Gradient->Validation Final Method ForcedDeg Forced Degradation Study (Stability-Indicating) Validation->ForcedDeg

Caption: Logical workflow for HPLC method development and validation.

Analyte Characteristics

This compound is a relatively non-polar molecule due to the hydrophobic nature of the pyridine ring and the attached halogens. However, the nitrogen atom in the pyridine ring imparts a basic character. This dual nature dictates the choice of the separation mode.

Selection of Separation Mode and Stationary Phase

Reverse-Phase (RP) chromatography is the most suitable mode for separating compounds based on hydrophobicity.[4][5] A C18 (octadecylsilane) stationary phase is selected as the first choice. Its long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention of the non-polar analyte and its likely reaction products. This choice offers a robust starting point for separating molecules with subtle differences in polarity.[5]

Mobile Phase Composition

The mobile phase consists of a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile (ACN) or methanol.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its superior ability to produce sharp, symmetrical peaks for many compounds.

  • pH Control: To ensure consistent retention and excellent peak shape for the basic pyridine analyte, the mobile phase must be acidified. Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), protonates the pyridine nitrogen. This positive charge prevents unwanted secondary interactions with residual free silanol groups on the silica-based stationary phase, which would otherwise lead to peak tailing.[6]

Detector and Wavelength Selection

The pyridine ring contains a chromophore that absorbs UV radiation. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. To determine the optimal wavelength for maximum sensitivity, a UV spectrum of this compound in the mobile phase should be acquired. The wavelength of maximum absorbance (λmax), typically around 250-280 nm for pyridine derivatives, should be used for quantification.

Protocol: HPLC Analysis of this compound

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column thermostat, and DAD/UV detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (reagent grade).

  • This compound reference standard.

Chromatographic Conditions

The following table summarizes the optimized starting conditions for the analysis.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmExcellent retention for non-polar analytes.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure good peak shape for the basic analyte.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% BA gradient is essential to elute a wide range of potential impurities and degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 272 nm (or determined λmax)Provides high sensitivity for the pyridine chromophore.
Injection Volume 10 µLStandard volume for analytical HPLC.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh an amount of the reaction mixture or sample expected to contain 2.5 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following parameters must be assessed.

Validation cluster_0 Core Validation Parameters cluster_1 Sensitivity & Robustness Specificity Specificity Peak Purity Analysis Linearity Linearity & Range 5-7 concentration levels Specificity->Linearity Accuracy Accuracy Spike/Recovery @ 3 levels Linearity->Accuracy Precision Precision Repeatability (n=6) Intermediate (Inter-day) Accuracy->Precision LOD_LOQ LOD & LOQ Signal-to-Noise or Calibration Curve Slope Precision->LOD_LOQ Robustness Robustness Vary Flow Rate, Temp, pH LOD_LOQ->Robustness SolutionStability Solution Stability Analyze over 24-48h Robustness->SolutionStability Validation Validated Method SolutionStability->Validation

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[7] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[8][9]

Forced Degradation Protocol:

  • Prepare separate solutions of the analyte (~100 µg/mL).

  • Expose them to the following stress conditions as recommended by ICH guideline Q1A(R2).[9][10] The goal is to achieve 5-20% degradation of the active ingredient.[9]

    • Acid Hydrolysis: Add 1N HCl and heat at 80 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80 °C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and cool white fluorescent light for a period compliant with ICH Q1B guidelines.

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Acceptance Criteria: The method is specific if the main analyte peak is well-resolved from all degradation product peaks and impurities. Peak purity analysis using a DAD detector should confirm that the analyte peak is spectrally homogeneous.

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)
  • Protocol: Prepare samples by spiking a known amount of analyte reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the working standard solution (100 µg/mL) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, LOD is determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1. The LOQ must be precise and accurate.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

  • Analysis: Analyze the system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, demonstrating the method's reliability during normal use.

Data Interpretation and System Suitability

Before any sample analysis, the performance of the chromatographic system must be verified.

System Suitability ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Resolution (Rs) ≥ 2.0 between analyte and closest eluting peakConfirms baseline separation of critical peaks.
%RSD of replicate injections ≤ 1.0% for peak area and retention timeDemonstrates system precision and stability.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the HPLC analysis of this compound. The reverse-phase method, coupled with a systematic validation approach rooted in ICH guidelines, ensures that the procedure is specific, accurate, and precise. The inclusion of forced degradation studies qualifies the method as stability-indicating, making it a powerful tool for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical and chemical industries. By following this comprehensive guide, researchers and drug development professionals can confidently implement a reliable analytical solution for this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the Suzuki-Miyaura cross-coupling reaction involving the challenging substrate, 2-Bromo-4-chloro-3-fluoropyridine. The unique electronic and steric properties of this molecule present specific hurdles that require careful consideration of reaction parameters. This document will address common issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am seeing no reaction or very low conversion. What are the first things I should check?

A1: When a Suzuki coupling with this compound fails, a systematic check of the foundational parameters is the most effective first step.

  • Inert Atmosphere: The exclusion of oxygen is critical. The active Pd(0) catalyst and any phosphine ligands are susceptible to oxidation, which deactivates the catalyst.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.[2] All solvents and liquid reagents should be thoroughly degassed prior to use.[1]

  • Reagent Quality:

    • Palladium Catalyst: Ensure your palladium source, whether a precatalyst or a Pd(0) source like Pd(PPh₃)₄, is fresh and has been stored correctly under an inert atmosphere.[1]

    • Boronic Acid/Ester: Boronic acids are prone to degradation, particularly through protodeboronation (hydrolysis).[1][2] Using fresh, high-purity boronic acid is crucial. If you suspect degradation, consider using a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[2][3]

    • Base: The purity of your base is important. Use a finely powdered, anhydrous base if possible, especially if your substrates are water-sensitive.[2][4]

  • Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the degradation of the catalyst, boronic acid, or the desired product.[2] A temperature screen (e.g., 80–110 °C) is often necessary to find the optimal balance.[2][4]

Q2: Which position is expected to react first, the C2-Br or the C4-Cl? I'm getting a mixture of products.

A2: The regioselectivity of this reaction is a primary challenge. Based on fundamental principles of palladium-catalyzed cross-coupling, the reactivity of the carbon-halogen bond is paramount. The C-Br bond is significantly weaker than the C-Cl bond, making the oxidative addition of the palladium catalyst at the C2-position the kinetically favored and generally expected pathway.[5][6]

  • Bond Dissociation Energies (BDEs): The rate-determining step in most Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the aryl halide.[5][7] This step is governed by the C-X bond strength, which follows the trend I > Br > Cl.[1][6] Therefore, selective coupling at the C2-bromo position is the expected outcome.

  • Electronic Effects: The pyridine nitrogen and the fluorine atom are both electron-withdrawing, which can influence the electron density at the C2 and C4 positions. However, the difference in bond strength between C-Br and C-Cl is typically the dominant factor controlling selectivity.[6]

If you are observing non-selective coupling or reaction at the C4-chloro position, it points to issues with catalyst control. See the troubleshooting section below for strategies to enhance regioselectivity.

Q3: The reaction starts but then seems to stall. What could be causing catalyst deactivation?

A3: Catalyst deactivation is a common issue, especially with nitrogen-containing heterocycles like pyridine.

  • Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[8] This can inhibit the catalytic cycle by preventing other necessary steps, like oxidative addition or reductive elimination. The presence of the ortho-bromo and ortho-fluoro substituents can sterically hinder this coordination to some extent, but it remains a significant consideration.

  • Ligand Oxidation: If your inert atmosphere is not rigorous, phosphine ligands can be oxidized, which degrades the catalyst's activity.[1]

  • Insufficient Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[2][7] If the base is too weak, insoluble, or consumed by side reactions, the catalytic cycle will halt.

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section provides a deeper dive into specific experimental problems and offers targeted solutions.

Problem 1: Poor Regioselectivity - Significant C4-Cl Coupling Observed

While C2-Br coupling is expected, reaction at the C4-Cl position can occur under certain conditions, particularly at higher temperatures or with highly active catalyst systems.

Causality: The C4 position is electronically activated by the adjacent nitrogen (para-position) and the ortho-fluorine. With a sufficiently active catalyst, the energy barrier for oxidative addition into the stronger C-Cl bond can be overcome.

Solutions:

  • Ligand Selection is Critical: The choice of ligand has a profound impact on regioselectivity.[9]

    • Bulky, Electron-Rich Ligands: For enhancing selectivity for the C-Br bond, standard ligands like triphenylphosphine (PPh₃) are often sufficient.[10] However, more specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and control.[2][5] These ligands can sterically disfavor approach to the more hindered C4-position.

    • Ligand Screening: A small screen of ligands is highly recommended. Contrasting a simple ligand like PPh₃ with a bulky Buchwald ligand can quickly reveal the optimal choice for your specific boronic acid partner.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity. Since oxidative addition to the C-Br bond has a lower activation energy, reducing thermal energy will further favor this pathway over the more demanding C-Cl bond cleavage. Try running the reaction at the lowest temperature that still affords a reasonable rate (e.g., start at 80 °C).

Table 1: Ligand Classes and Their General Impact on Selectivity

Ligand ClassExample(s)Key CharacteristicsTypical Application Notes
Simple PhosphinesPPh₃Less bulky, moderately electron-richGood starting point for C-Br selectivity.[10]
Buchwald LigandsSPhos, XPhosBulky, very electron-richExcellent for challenging couplings, can improve rates and stability.[2]
Bidentate Phosphinesdppf, XantphosCan chelate the metal centerOften used to stabilize the catalyst; can influence selectivity.[11]
N-Heterocyclic Carbenes (NHCs)IPr, SIPrStrong σ-donors, sterically demandingHighly active, useful for difficult C-Cl couplings, may reduce C-Br selectivity if not controlled.[12]
Problem 2: Significant Formation of Side Products (Homocoupling & Protodeboronation)

The appearance of significant byproducts indicates suboptimal reaction conditions that favor undesired pathways.

  • Homocoupling: The formation of a biaryl product from two molecules of your boronic acid (R-B(OH)₂ → R-R). Causality: This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote this side reaction.[3] Solution: Rigorous deoxygenation is the key.[2] Ensure solvents are sparged with inert gas and that the reaction is set up and maintained under a positive pressure of argon or nitrogen.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H). Causality: This is the hydrolysis of the C-B bond, often exacerbated by excess water, high temperatures, or harsh basic conditions.[2] Electron-deficient boronic acids are particularly susceptible.[1] The electron-withdrawing nature of the 3-fluoro-4-chloropyridyl moiety can also make the boronic acid intermediate (if formed via a different route) more prone to this pathway. Solutions:

    • Use Anhydrous Conditions: If possible, use anhydrous solvents and bases (e.g., finely powdered K₃PO₄).[2]

    • Stable Boronic Esters: Switch from the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which are less prone to hydrolysis.[2][3]

    • Milder Base: If using a strong base like NaOH, consider switching to a milder base like K₂CO₃ or Cs₂CO₃.[2]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Selective C2-Br Suzuki Coupling

This protocol provides a robust starting point for the selective coupling at the C2-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2–1.5 equiv)[4]

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[2][4]

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)[1][13]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the aryl boronic acid, and the powdered base.[4]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent system via syringe.[1][4]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 80–90 °C).[4]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[2][4]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][4]

Visualization of Key Processes

The following diagrams illustrate the critical decision points and workflows in troubleshooting this specific Suzuki coupling.

G cluster_0 Troubleshooting Workflow Start Low Conversion or No Reaction Check_Inert Verify Inert Atmosphere (Ar/N2 Purge, Degassed Solvents) Start->Check_Inert Check_Reagents Assess Reagent Quality (Fresh Catalyst, Boronic Acid, Base) Check_Inert->Check_Reagents Optimize_Temp Screen Reaction Temperature (e.g., 80-110 °C) Check_Reagents->Optimize_Temp Success Reaction Improved Optimize_Temp->Success

Caption: Initial troubleshooting steps for a failing reaction.

G cluster_1 Regioselectivity Control Problem Poor Regioselectivity (Mixture of C2-Br & C4-Cl coupling) Ligand_Screen Screen Ligands (e.g., PPh3 vs. SPhos) Problem->Ligand_Screen Temp_Control Lower Reaction Temperature (e.g., start at 80 °C) Problem->Temp_Control Use_Ester Consider Boronate Ester (BPin, MIDA) Problem->Use_Ester May also improve selectivity Outcome Selective C2-Br Coupling Achieved Ligand_Screen->Outcome Temp_Control->Outcome Use_Ester->Outcome

Caption: Strategy for improving C2-Br vs. C4-Cl selectivity.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2-Bromo-4-chloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile, yet challenging, building block in synthetic chemistry. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your coupling reactions.

General Troubleshooting

This section addresses the most common issues encountered during the cross-coupling of this compound. The electron-deficient nature of the pyridine ring and the presence of multiple halogen atoms can lead to specific challenges.[1][2]

Question 1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Answer:

Low or no conversion is a frequent issue, often stemming from several key factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The active form of the catalyst is Pd(0).[3][4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) might be inefficient under your current conditions.[5] Furthermore, the pyridine nitrogen of your substrate can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[6][7]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing a more active palladacycle precatalyst (e.g., Buchwald G3 or G4 precatalysts).[1] Ensure your phosphine ligand is present in a sufficient ratio to facilitate the reduction of the Pd(II) precatalyst.[3]

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[8][9] Any presence of oxygen can lead to the oxidation of the active catalyst to an inactive state.

    • Solution: Rigorously degas all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or through several freeze-pump-thaw cycles.[8] Ensure your reaction vessel is flame-dried and maintained under a positive pressure of inert gas throughout the experiment.[1]

  • Reagent Quality: The purity of your reagents is paramount. Water, in particular, can lead to unwanted side reactions.

    • Solution: Use anhydrous solvents. Ensure your boronic acid (for Suzuki coupling) is of high purity and has been stored properly to prevent degradation.[8][9] The base should also be anhydrous and finely powdered for better reactivity.[8]

  • Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.

    • Solution: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor for any signs of decomposition. Microwave-assisted heating can sometimes significantly improve reaction rates and yields for challenging substrates.[10][11]

Question 2: I am observing significant formation of side products. What are the most common side reactions and how can I mitigate them?

Answer:

With a polyhalogenated substrate like this compound, several side reactions can compete with your desired transformation.

  • Homocoupling of the Boronic Acid (Suzuki Coupling): This is a common side reaction where two molecules of the boronic acid couple to form a biaryl byproduct.[10][12] This is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), which then participates in the homocoupling pathway.[8][9]

    • Mitigation:

      • Strict Exclusion of Oxygen: As mentioned above, this is the most critical factor.[8][9]

      • Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.[9]

      • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is typical, a large excess can favor homocoupling.[8]

  • Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling.[8]

    • Mitigation:

      • Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[8]

      • Choice of Base: While a base is necessary for the transmetalation step, some bases in aqueous conditions can promote this side reaction.[13] Using a non-aqueous base or minimizing the amount of water can be beneficial.

  • Hydrodehalogenation: This is the reduction of the C-Br bond to a C-H bond, resulting in the formation of 4-chloro-3-fluoropyridine.

    • Mitigation:

      • Moisture Control: Scrupulously dry all reagents and solvents, as water can be a proton source.[9]

      • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases may be necessary.

  • Reaction at Other Halogen Sites: While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings, selectivity can be an issue under harsh conditions.[14] The reactivity trend is typically C-I > C-Br > C-Cl.[14]

    • Mitigation:

      • Milder Conditions: Use lower reaction temperatures and shorter reaction times to favor coupling at the more reactive C-Br bond.

      • Ligand Choice: The nature of the ligand can influence the selectivity of the oxidative addition step.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for coupling with this compound?

A1: For an electron-deficient substrate like this, standard ligands like PPh₃ may be less effective.[8] A good starting point would be to use a bulky, electron-rich phosphine ligand, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][15] These ligands help to stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the reductive elimination step.[15] A common precatalyst choice is Pd(OAc)₂ or a pre-formed complex like PdCl₂(dppf).

Q2: How do I choose the right base and solvent for my reaction?

A2: The choice of base and solvent is critical and often interdependent.[16] The base is required to activate the boronic acid in Suzuki couplings and to neutralize the HX generated in Heck and Sonogashira couplings.[13][17][18]

  • Bases: For Suzuki couplings with this substrate, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[8][16] For Heck and Sonogashira couplings, organic bases like Et₃N or i-Pr₂NEt are commonly used.[19][20]

  • Solvents: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are frequently used.[17] Often, a co-solvent of water is added in Suzuki reactions to aid in dissolving the base.[17] However, for substrates prone to protodeboronation, minimizing water content is advisable.

Q3: Can I monitor the progress of my reaction?

A3: Yes, and it is highly recommended. Monitoring the reaction allows you to determine the optimal reaction time and can provide insights if the reaction stalls. Common techniques include:

  • Thin Layer Chromatography (TLC): A simple and quick method to qualitatively assess the consumption of starting materials and the formation of the product.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the reaction progress.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction directly in the NMR tube, especially if there is a distinct signal for the starting material and product (e.g., ¹⁹F NMR due to the fluorine on the pyridine ring).[24]

Understanding the Core Chemistry

A fundamental understanding of the reaction mechanism is key to effective troubleshooting. The most common palladium-catalyzed cross-coupling reactions proceed through a Pd(0)/Pd(II) catalytic cycle.[4]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle

Data Presentation: Condition Screening

The following tables provide a starting point for optimizing your reaction conditions. Yields are highly dependent on the specific coupling partner.

Table 1: Recommended Catalyst, Ligand, Base, and Solvent Combinations for Suzuki-Miyaura Coupling

Catalyst Precursor (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTypical Temperature (°C)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O (10:1)80-110A robust system for electron-deficient pyridines.[1]
Pd₂(dba)₃ (1-3)XPhos (2-6)Cs₂CO₃ (2-3)1,4-Dioxane100-120Highly active catalyst, good for challenging couplings.[8]
PdCl₂(dppf) (3-5)---K₂CO₃ (2-3)DMF90-110A common and effective catalyst system.[14]
Pd(PPh₃)₄ (5)---Na₂CO₃ (2)DMF/H₂O (4:1)100A classic Pd(0) catalyst, may require higher loading.

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Action
Low/No ReactionInactive CatalystUse fresh catalyst, switch to a more active precatalyst (e.g., palladacycle), ensure rigorous inert atmosphere.[1]
Poor Reagent QualityUse anhydrous solvents, check purity of coupling partners.[8]
Insufficient TemperatureGradually increase reaction temperature.[1]
HomocouplingPresence of OxygenImprove degassing of solvents and maintain a strict inert atmosphere.[8][9]
High Boronic Acid Conc.Use a moderate excess of boronic acid (1.1-1.2 eq.).
ProtodeboronationPresence of WaterUse anhydrous solvents and base.[8]
HydrodehalogenationProton Source (e.g., water)Ensure all reagents and solvents are scrupulously dry.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precursor, the ligand, and the base.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[23]

Troubleshooting Workflow

Troubleshooting_Workflow

References

Technical Support Center: Navigating Nucleophilic Aromatic Substitution on 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-chloro-3-fluoropyridine. This versatile, halogen-rich pyridine is a valuable building block in medicinal chemistry and materials science. However, its multi-functional nature presents unique challenges in controlling regioselectivity during nucleophilic aromatic substitution (SNAr) reactions. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.

Core Concepts: Understanding the Reactivity Landscape

Before troubleshooting, it's crucial to understand the electronic factors governing the reactivity of this compound. The pyridine nitrogen makes the ring electron-deficient and thus susceptible to nucleophilic attack.[1][2]

  • Positional Activation: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[3][4][5] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance.[2][3] Attack at the C3 position is significantly less favorable as it does not permit this stabilization.[3]

  • Leaving Group Reactivity in SNAr: The typical reactivity order for halide leaving groups in SNAr reactions is often F > Cl > Br > I.[5][6] This is counterintuitive when compared to SN2 reactions, where iodide is the best leaving group. In SNAr, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the breaking of the carbon-halogen bond.[7][8][9] The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon atom more electrophilic and stabilizing the anionic intermediate, thus accelerating the reaction.[7][9][10]

  • Substituent Effects on this compound:

    • C4-Chloro: This position is generally the most reactive site for nucleophilic substitution. It benefits from para-activation by the ring nitrogen, leading to effective stabilization of the Meisenheimer intermediate.

    • C2-Bromo: This position is also activated (ortho to the nitrogen), but generally less reactive than the C4-chloro position in SNAr reactions.[11] The greater electronegativity of chlorine compared to bromine makes the C4 position more electrophilic.

    • C3-Fluoro: The fluorine at the C3 position is highly deactivating for direct substitution. Its primary role is as a strong inductive electron-withdrawing group, which further activates the C2 and C4 positions towards nucleophilic attack.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the nucleophilic substitution of this compound in a practical, question-and-answer format.

Q1: My reaction is producing a mixture of C4 and C2 substituted products. How can I improve the regioselectivity for the C4 position?

Answer: Achieving high regioselectivity for the C4 position is the most common objective with this substrate. While C4 is electronically favored, kinetic and thermodynamic factors can lead to competing substitution at the C2 position. The key is to optimize reaction conditions to exploit the inherent reactivity difference.

Troubleshooting & Optimization Strategies:

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is typically the C4-substituted isomer. High temperatures can provide enough energy to overcome the activation barrier for the less-favored C2 substitution, leading to product mixtures.

  • Nucleophile Choice: The nature of the nucleophile plays a significant role.

    • Hard vs. Soft Nucleophiles: While not a universal rule, "harder" nucleophiles (e.g., alkoxides, primary amines) often show higher selectivity for the more electrophilic C4 position.

    • Steric Hindrance: A sterically bulky nucleophile may exhibit a higher preference for the less-hindered C4 position over the C2 position, which is flanked by both the C3-fluoro and the ring nitrogen.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are standard for SNAr reactions as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity. For C4 selectivity, ensure the solvent is anhydrous, as water can lead to side reactions.

Table 1: Recommended Conditions for Maximizing C4-Selectivity

Nucleophile ClassBase (if needed)Recommended SolventTemperature Range (°C)Key Considerations
Alcohols (ROH)NaH, K₂CO₃THF, DMF0 to 50Use of a strong, non-nucleophilic base is crucial to pre-form the alkoxide.
Phenols (ArOH)K₂CO₃, Cs₂CO₃DMF, Acetonitrile25 to 80Cesium carbonate can often improve reaction rates at lower temperatures.
Thiols (RSH)K₂CO₃, Et₃NDMF, EtOH0 to 25Thiolates are very potent nucleophiles; reactions are often fast at room temp.
Amines (R₂NH)K₂CO₃ or excess amineDioxane, DMSO50 to 120Reactions may require higher temperatures, but selectivity for C4 is generally high.
Q2: I am observing significant formation of hydrolysis byproducts, such as 2-Bromo-3-fluoro-4-pyridone. How can I prevent this?

Answer: Hydrolysis is a common side reaction, especially when using hydroxide or alkoxide nucleophiles at elevated temperatures or if there is residual water in your reaction system. The resulting pyridone is often difficult to separate from the desired product.

Troubleshooting & Prevention:

  • Strict Anhydrous Conditions: This is the most critical factor.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Base Selection: If your nucleophile requires a base for deprotonation (e.g., an alcohol), use a non-hydroxide base like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

  • Temperature Management: Avoid excessively high temperatures, as this accelerates the rate of hydrolysis. If the desired reaction is sluggish, it is better to increase the reaction time than to excessively increase the heat.

cluster_main Desired S_NAr Pathway cluster_side Common Side Reactions start This compound + Nu⁻ meisenheimer Meisenheimer Complex (C4 Attack) start->meisenheimer Rate-Determining Step hydrolysis_product Hydrolysis Product (4-Pyridone) start->hydrolysis_product Hydrolysis product 4-Nu-2-Bromo-3-fluoropyridine meisenheimer->product Elimination of Cl⁻ water Trace H₂O / OH⁻ water->hydrolysis_product

Caption: Desired SNAr pathway vs. the competing hydrolysis side reaction.

Q3: My reaction is very sluggish or fails to proceed. What are the likely causes and how can I drive it to completion?

Answer: A stalled reaction can be frustrating. The cause usually lies in one of three areas: insufficient nucleophile reactivity, suboptimal reaction conditions, or issues with the starting materials.

Troubleshooting Workflow:

The following decision tree can guide your troubleshooting process.

start Low or No Conversion Observed q_nucleophile Is the nucleophile strong enough? start->q_nucleophile q_conditions Are reaction conditions optimal? q_nucleophile->q_conditions Yes a_base Action: Use a stronger base (e.g., NaH for ROH) or a more potent nucleophile. q_nucleophile->a_base No q_reagents Are reagents high quality? q_conditions->q_reagents Yes a_temp Action: Incrementally increase temperature (e.g., 20°C steps). Monitor for side products. q_conditions->a_temp No (Temp?) a_solvent Action: Ensure a dry, polar aprotic solvent is used (e.g., DMF, DMSO). q_conditions->a_solvent No (Solvent?) a_check Action: Verify purity of starting material and nucleophile via NMR or LC-MS. q_reagents->a_check Unsure a_temp->q_conditions a_solvent->q_conditions

Caption: Decision tree for troubleshooting low-yield SNAr reactions.

  • Formation of Pyridinium Salts: In some cases, particularly with less reactive nucleophiles, the pyridine nitrogen can be protonated or alkylated to form a pyridinium salt.[5][12] This makes the ring significantly more electron-deficient and dramatically accelerates the rate of nucleophilic substitution.[5][13] However, this strategy must be compatible with the nucleophile.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific nucleophiles and equipment.

Protocol 1: Selective C4-Methoxylation

This protocol details a standard procedure for the selective substitution of the C4-chloro group with a methoxide nucleophile.

Materials:

  • This compound

  • Sodium methoxide (NaOMe), 25% solution in methanol or solid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.5 M concentration relative to the substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add sodium methoxide (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of DMF).

  • Washing: Combine the organic layers and wash with water (2x) to remove DMF, followed by a wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford 2-Bromo-3-fluoro-4-methoxypyridine.

Protocol 2: Selective C4-Amination with Morpholine

This protocol demonstrates the reaction with a common secondary amine nucleophile.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Dioxane or DMSO

  • Ethyl acetate

  • Water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dioxane or DMSO (approx. 0.5 M).

  • Heating: Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Reaction: Stir at temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (2x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield 4-(2-Bromo-3-fluoropyridin-4-yl)morpholine.

References

Technical Support Center: Synthesis of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis of 2-Bromo-4-chloro-3-fluoropyridine (CAS 1155847-42-9). This halogenated pyridine is a critical building block in medicinal chemistry and drug development, valued for its utility in constructing complex molecular architectures. However, its synthesis is not without challenges, often leading to a range of byproducts that can complicate purification and reduce yields.

This guide is designed for researchers, scientists, and process chemists. It provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common synthetic issues. We will delve into the causality behind byproduct formation and offer validated protocols to enhance the purity and yield of your target compound.

Section 1: Troubleshooting Common Byproducts & Synthetic Issues

This section addresses specific problems encountered during the synthesis of this compound, primarily focusing on the widely used Sandmeyer reaction of 2-Amino-4-chloro-3-fluoropyridine.

Q1: My reaction consistently results in low yield with a significant amount of 2-hydroxy-4-chloro-3-fluoropyridine (phenolic byproduct). What causes this and how can it be prevented?

A1: Root Cause Analysis: The formation of a phenolic byproduct is a classic issue in Sandmeyer reactions.[1][2] The diazonium salt intermediate (Ar-N₂⁺) is susceptible to nucleophilic attack by water present in the reaction medium, especially at elevated temperatures. This leads to the loss of nitrogen gas and the formation of the corresponding phenol.

Expert Insights: In our experience, the stability of the diazonium salt is paramount. Its decomposition is highly temperature-dependent. Even a brief excursion above the optimal temperature range (typically -10°C to 5°C) during the diazotization or the copper-catalyzed substitution step can significantly increase the rate of hydrolysis.

Mitigation Strategies:

  • Strict Temperature Control: Maintain the reaction temperature at or below 0°C throughout the diazotization process (addition of sodium nitrite). For the subsequent copper(I) bromide addition, a temperature range of 0-5°C is advisable. A patent for a similar synthesis specifies cooling to -10°C before and during the addition of NaNO₂.[3][4]

  • Use of Concentrated Acids: Performing the diazotization in a highly acidic medium, such as 48% HBr, helps to stabilize the diazonium salt and minimizes the concentration of free water available for the side reaction.[3]

  • Anhydrous Conditions (Alternative): For highly sensitive substrates, moving to non-aqueous diazotization conditions using reagents like tert-butyl nitrite (tBuONO) in an organic solvent like acetonitrile can virtually eliminate the phenolic byproduct.[4][5] However, this increases reagent cost and complexity.

Q2: My crude product analysis (GC-MS/LC-MS) shows a significant peak with the same mass-to-charge ratio (m/z) as my desired product. What is this likely to be?

A2: Root Cause Analysis: An impurity with an identical mass is almost certainly an isomer of your target compound. While multiple isomers are possible, the most probable culprits arise from incomplete reactions or rearrangements, though the latter is less common in a standard Sandmeyer. A more likely source in a multi-step synthesis could be the use of an incorrect starting material, for example, using 2-chloro-4-amino-3-fluoropyridine instead of 2-amino-4-chloro-3-fluoropyridine.

Expert Insights: It is crucial to confirm the identity of your starting materials rigorously. A common error is the misidentification of regioisomers of the aminopyridine precursor. Positional isomers of halopyridines can be challenging to differentiate by mass spectrometry alone.[6][7]

Troubleshooting & Identification Protocol:

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are the most definitive techniques to distinguish between isomers. The coupling constants and chemical shifts will be distinct for each regioisomer. For example, the proton coupling patterns for this compound will differ significantly from those of a potential isomer like 4-bromo-2-chloro-3-fluoropyridine.

  • High-Resolution HPLC/UPLC: Develop a robust chromatographic method. Isomers often have slightly different polarities and can be separated on high-efficiency columns.[8][9] Experiment with different mobile phase compositions and column chemistries (e.g., C18, Phenyl-Hexyl).

  • Starting Material Verification: Before starting the synthesis, run a full characterization (NMR, melting point) on your 2-Amino-4-chloro-3-fluoropyridine to ensure its isomeric purity.

Q3: I'm observing unreacted 2-Amino-4-chloro-3-fluoropyridine starting material in my final product. How can I drive the reaction to completion?

A3: Root Cause Analysis: Incomplete conversion during the diazotization step is the primary cause. This can be due to insufficient diazotizing agent, poor mixing, or decomposition of the sodium nitrite solution.

Expert Insights: The stoichiometry of sodium nitrite is critical. While a slight excess is typically used (e.g., 1.1 to 1.5 equivalents), a large excess can lead to unwanted side reactions. The issue often lies in the effective concentration of nitrous acid (HONO), which is formed in situ.

Mitigation Strategies:

  • Slow Reagent Addition: The solution of sodium nitrite should be added dropwise and subsurface if possible, directly into the stirred, cooled suspension of the aminopyridine in acid.[3] This ensures immediate reaction to form the diazonium salt and minimizes decomposition of the nitrous acid.

  • Check Reagent Quality: Use a fresh, unopened container of sodium nitrite. Old or improperly stored NaNO₂ can absorb moisture and decompose, reducing its effective strength.

  • Sufficient Stirring: Ensure vigorous mechanical stirring throughout the addition to maintain a homogeneous suspension and facilitate efficient mass transfer.

  • Reaction Time: After the nitrite addition is complete, allow the reaction to stir for an additional 30-60 minutes at low temperature to ensure complete diazotization before proceeding with the copper-catalyzed substitution.[3]

Section 2: Analytical & Purification FAQs

Q4: What are the best analytical techniques to monitor reaction progress and assess final purity?

A4: A multi-technique approach is always recommended for robust analysis.

Technique Application Key Insights & Limitations
TLC Rapid, qualitative reaction monitoring.Good for observing the disappearance of the starting amine. Staining (e.g., KMnO₄) may be needed. Not quantitative.
GC-MS Quantitative analysis of volatile components, byproduct identification.Excellent for detecting and quantifying the target product and volatile byproducts. Can confirm mass of isomers.
LC-MS Analysis of less volatile components, byproduct identification.Ideal for monitoring starting material, product, and non-volatile byproducts like the phenolic impurity.[7]
¹H & ¹⁹F NMR Structural confirmation and purity assessment.The gold standard for confirming the structure of the final product and identifying isomeric impurities.
Q5: What is the most effective method for purifying crude this compound?

A5: For laboratory scale, flash column chromatography is typically the most effective method.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A non-polar/polar solvent system is used. A common starting point is a gradient of ethyl acetate in heptane or hexane. For example, starting with 100% heptane and gradually increasing the ethyl acetate concentration (e.g., to a final concentration of 10-20%).[4]

  • Alternative: For larger scales or to remove tenacious impurities, distillation under reduced pressure can be an effective purification strategy, provided the byproducts have sufficiently different boiling points.[10]

Section 3: Key Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis of this compound via the Sandmeyer reaction.

Protocol: Sandmeyer Bromination of 2-Amino-4-chloro-3-fluoropyridine

Materials:

  • 2-Amino-4-chloro-3-fluoropyridine

  • Hydrobromic Acid (48% aq.)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Diethyl Ether or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-Amino-4-chloro-3-fluoropyridine (1.0 eq).

  • Acidification: Cool the flask to 0°C in an ice-salt bath. Slowly add 48% hydrobromic acid (approx. 4-5 mL per gram of amine).

  • Diazotization: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water. Cool this solution to 0°C. Add the NaNO₂ solution dropwise to the stirred amine suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.[3]

  • Stirring: After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5°C.

  • Substitution: In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in 48% HBr. Cool it to 0°C. Slowly add the cold diazonium salt solution to the CuBr suspension, maintaining the temperature below 10°C. Vigorous gas evolution (N₂) will be observed.

  • Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours or until gas evolution ceases.

  • Workup: Cool the mixture back to 0°C and carefully basify by the slow addition of a saturated sodium bicarbonate solution or aqueous NaOH until the pH is ~8.

  • Extraction: Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a heptane/ethyl acetate gradient.[4]

Section 4: Visual Workflow & Pathway Analysis

Diagram 1: Sandmeyer Reaction & Key Byproduct Pathways

This diagram illustrates the main synthetic route to the target compound and the competing side reactions that lead to common byproducts.

Sandmeyer_Byproducts A 2-Amino-4-chloro- 3-fluoropyridine B Diazonium Salt [Ar-N₂⁺] A->B NaNO₂, HBr (0-5°C) [Diazotization] E BYPRODUCT Unreacted Starting Material A->E Incomplete Diazotization C TARGET 2-Bromo-4-chloro- 3-fluoropyridine B->C CuBr [Substitution] D BYPRODUCT 2-Hydroxy-4-chloro- 3-fluoropyridine B->D H₂O, ΔT [Hydrolysis]

Caption: Reaction scheme showing the desired Sandmeyer pathway and common side reactions.

References

Technical Support Center: Purification of 2-Bromo-4-chloro-3-fluoropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for removing impurities from 2-Bromo-4-chloro-3-fluoropyridine reactions.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and detailed protocols for identifying and removing common impurities encountered during reactions with this versatile building block. As a key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals, its purity is paramount to achieving reliable, reproducible results.[1][2] This document is structured to address practical challenges in a direct question-and-answer format, combining established chemical principles with field-proven purification strategies.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification & Prevention

This section addresses the most common initial questions regarding impurities associated with this compound.

Q1: What are the most common impurities I should expect when working with this compound?

You can anticipate several classes of impurities stemming from the starting material itself, the reaction conditions, and subsequent work-up procedures. A proactive understanding of these potential contaminants is the first step toward effective purification.

Table 1: Common Impurities and Their Likely Sources

Impurity Class Specific Example(s) Likely Source / Cause
Unreacted Starting Material This compound Incomplete reaction conversion.
Isomeric Impurities Other bromo-chloro-fluoropyridine isomers Present in the commercial starting material from its synthesis.[3][4][5]
Hydrodehalogenation Products 4-chloro-3-fluoropyridine (debromination) or 2-bromo-3-fluoropyridine (dechlorination) Side reaction in catalytic cycles (e.g., Suzuki, Buchwald), often promoted by moisture or excess base.[6][7] The C-Br bond is weaker and more susceptible to cleavage than the C-Cl bond.[8]
Hydrolysis Products 2-Hydroxy-4-chloro-3-fluoropyridine Reaction with water, especially under strong basic or acidic conditions at elevated temperatures.
Homocoupling Products Bipyridine species Side reaction in cross-coupling chemistry (e.g., Suzuki), often promoted by the presence of oxygen.[9]

| Residual Reagents/Solvents | Palladium catalysts, phosphine ligands, inorganic bases (e.g., K₂CO₃), organic solvents (e.g., Dioxane, Toluene). | Incomplete removal during aqueous work-up and extraction. |

A Crude Reaction Mixture B Unreacted Starting Material (this compound) A->B Incomplete Conversion C Desired Product A->C Successful Reaction D Process-Related Impurities A->D Side Reactions E Starting Material Impurities A->E Carried Over D1 Hydrodehalogenation (e.g., Debromination) D->D1 D2 Homocoupling D->D2 D3 Hydrolysis D->D3 E1 Isomeric Impurities E->E1

Figure 1: Logical diagram of impurity origins.
Q2: How can I best analyze the purity of my crude reaction mixture before attempting large-scale purification?

A multi-technique analytical approach is essential for a comprehensive assessment. Relying on a single method may cause you to overlook certain impurities.

Table 2: Recommended Analytical Techniques for Purity Assessment

Technique Purpose & Strengths Limitations
Thin-Layer Chromatography (TLC) Rapid, inexpensive method to monitor reaction progress and estimate the number of components. Essential for developing a column chromatography solvent system.[10] Provides qualitative, not quantitative, data. Co-spotting of similar polarity compounds can be misleading.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile and semi-volatile impurities, such as debrominated byproducts or residual solvents.[11] Not suitable for non-volatile or thermally unstable compounds (e.g., salts, complex products, some catalysts).
High-Performance Liquid Chromatography (HPLC) Robust and precise method for quantifying non-volatile compounds. The method of choice for routine quality control and purity assessment.[11] Can be more time-consuming to develop a method compared to GC-MS.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, enabling the identification of unknown impurities, especially isomers. ¹H, ¹³C, and ¹⁹F NMR are all valuable for this substrate.[12] | Lower sensitivity for trace impurities compared to GC-MS or HPLC. Complex mixtures can be difficult to interpret. |

Q3: I am observing significant debromination (hydrodehalogenation) in my Suzuki coupling reaction. What causes this and how can I minimize it?

Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs when the catalytic cycle is disrupted or when proton sources are available.

Table 3: Troubleshooting Hydrodehalogenation in Suzuki Couplings

Potential Cause Explanation Recommended Solution(s)
Presence of Water Water can act as a proton source, quenching the organometallic intermediate after oxidative addition. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[9]
Inefficient Transmetalation If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium-halide intermediate has more time to undergo side reactions. Use a more effective base (e.g., K₃PO₄, Cs₂CO₃) to promote boronate complex formation.[7] Ensure the base is sufficiently soluble.
Catalyst/Ligand Choice Some ligand systems are more prone to promoting reductive dehalogenation. Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., Buchwald ligands) can sometimes stabilize the catalytic intermediates and favor the desired pathway.[9]

| Reaction Temperature | High temperatures can sometimes accelerate side reactions relative to the desired coupling. | Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), though this may require longer reaction times. |

Part 2: Troubleshooting Guides & Purification Protocols

This section provides step-by-step methodologies for the most common and effective purification techniques.

Guide 1: Purification by Flash Column Chromatography

Issue: My reaction mixture contains multiple components of varying polarities (starting material, product, and byproducts). How do I effectively separate them?

Causality & Logic: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[13] Non-polar compounds interact weakly with the polar silica and elute quickly, while polar compounds interact more strongly and elute later. The key to a successful separation is selecting a solvent system that provides a good separation factor (ΔRf) between the desired product and its impurities.[10] An ideal Rf (retention factor) for the target compound is between 0.25 and 0.35 on a TLC plate, as this translates well to column separation.[14]

A 1. TLC Analysis Develop solvent system. Aim for product Rf ~0.3 B 2. Prepare Column Slurry pack silica gel in non-polar solvent. A->B C 3. Load Sample Adsorb crude mixture onto silica ('dry loading') or dissolve in minimal solvent ('wet loading'). B->C D 4. Elute Column Run solvent through column using positive pressure. C->D E 5. Collect Fractions Collect eluent in test tubes. D->E F 6. Analyze Fractions Spot fractions on TLC plate to identify those containing pure product. E->F G 7. Combine & Concentrate Combine pure fractions and remove solvent via rotary evaporation. F->G

Figure 2: Experimental workflow for flash column chromatography.

Protocol: Developing a Solvent System and Running a Column

  • TLC Analysis:

    • Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • On a silica gel TLC plate, spot the crude mixture alongside any available standards (e.g., starting material).

    • Develop the plate in a chamber with a candidate solvent system. Good starting systems are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio until the spot corresponding to your desired product has an Rf of ~0.3 and is well-separated from other spots.

  • Column Preparation:

    • Select a column of appropriate size (a general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample).[13]

    • Pack the column with silica gel, typically as a slurry in the non-polar component of your eluent, ensuring there are no air bubbles.

  • Sample Loading:

    • For best results, use "dry loading." Dissolve your crude product in a minimal amount of a low-boiling solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Collection:

    • Begin eluting with your chosen solvent system, applying gentle positive pressure (e.g., from an air or nitrogen line).

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Table 4: Suggested Starting Solvent Systems for Flash Column Chromatography

Compound Polarity Non-Polar Eluent Polar Eluent Starting Ratio (v/v) Notes
Non-Polar Product Hexanes / Heptane Ethyl Acetate (EtOAc) 95 : 5 Increase EtOAc % to elute more polar impurities.
Mid-Polar Product Hexanes / Heptane Ethyl Acetate (EtOAc) 80 : 20 This is a very common and versatile system.[14]

| Polar Product | Dichloromethane (DCM) | Methanol (MeOH) | 98 : 2 | Use with caution; DCM can be slow.[15] Adding 1% triethylamine (Et₃N) can deactivate acidic silica for sensitive compounds.[15] |

Guide 2: Purification by Recrystallization

Issue: My product is a solid, but it still contains minor impurities after chromatography.

Causality & Logic: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below. Impurities that are present in smaller amounts should ideally remain in the cold solvent (mother liquor) or be removed via hot filtration if they are insoluble. Patent literature often details recrystallization as a final purification step for intermediates.[16]

Protocol: Small-Scale Recrystallization

  • Solvent Screening: Place a small amount of your impure solid (20-30 mg) into several test tubes. Add a few drops of different candidate solvents to each. An ideal solvent will not dissolve the solid at room temperature but will dissolve it upon heating.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at the solvent's boiling point. Add the solvent dropwise, allowing the solution to heat to boiling between additions.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic material), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals thoroughly, for example, in a vacuum oven.

Guide 3: Aqueous Work-up and Extraction

Issue: My reaction was run with inorganic bases and salts that need to be removed before further purification.

Causality & Logic: A liquid-liquid extraction is a standard work-up procedure to separate the desired organic product from water-soluble (polar) impurities. The crude reaction mixture is diluted with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). This organic layer is then washed with aqueous solutions to remove salts, acids, or bases.[17][18]

A 1. Quench & Dilute Quench reaction (e.g., with water) and dilute with an immiscible organic solvent (e.g., Ethyl Acetate). B 2. Transfer to Separatory Funnel Transfer the biphasic mixture to a separatory funnel. A->B C 3. Wash Wash organic layer with aqueous solutions (e.g., water, brine). Invert funnel and vent frequently. B->C D 4. Separate Layers Allow layers to separate and drain the lower layer. Collect the desired organic layer. C->D E 5. Dry Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). D->E F 6. Filter & Concentrate Filter off the drying agent and concentrate the organic solvent to yield the crude product. E->F

Figure 3: Workflow for a standard aqueous work-up.

Protocol: General Aqueous Work-up

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by adding water or a saturated aqueous solution (e.g., NaHCO₃ for acidic reactions).

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously, remembering to vent frequently to release any pressure.

  • Separation: Allow the layers to fully separate. Drain and discard the aqueous layer (or save it for further analysis if desired).

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove water-soluble compounds).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (to remove residual acid).

    • Brine (saturated aqueous NaCl) (to remove bulk water and aid in layer separation).

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which is now ready for further purification like column chromatography.

References

Technical Support Center: Synthesis of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-3-fluoropyridine (CAS 1155847-42-9). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this critical heterocyclic building block. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the nuances of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent method is the Sandmeyer reaction, starting from 2-Amino-4-chloro-3-fluoropyridine.[1] This transformation involves two key stages: the diazotization of the primary aromatic amine to form a diazonium salt, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide.[2] This route is favored for its reliability and adaptability to various substituted pyridines.

Q2: What are the most critical parameters affecting the yield of this reaction?

From our experience, three parameters are paramount:

  • Strict Temperature Control: The intermediate diazonium salt is thermally labile. Maintaining temperatures between -10°C and 0°C during its formation and subsequent reaction is crucial to prevent decomposition.[3][4]

  • Acid Concentration: A sufficiently acidic medium (e.g., HBr) is required to generate nitrous acid (HNO₂) in situ and stabilize the resulting diazonium salt.

  • Reagent Purity and Stoichiometry: The purity of the starting amine and the quality of the copper(I) bromide catalyst significantly impact the reaction outcome. Precise control over the stoichiometry of sodium nitrite is essential to ensure complete diazotization without promoting side reactions.

Q3: What kind of yield can I realistically expect?

Yields can vary significantly based on scale, purity of reagents, and adherence to the protocol. With careful optimization and rigorous temperature control, yields after purification can range from 50% to over 80%.[4] Lower yields are often traced back to issues addressed in the troubleshooting section below.

Q4: How can I confirm the final product's identity and purity?

Standard analytical techniques are sufficient. ¹H NMR and ¹⁹F NMR are excellent for structural confirmation, while GC-MS can verify the mass and assess purity by identifying any minor impurities or unreacted starting materials.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues, thereby improving your synthetic yield.

Problem 1: My overall yield is very low (<40%). What is the most likely cause?

Low yield is the most common complaint and typically points to one of three areas in the process.

  • Potential Cause A: Inefficient Diazotization

    • Why it happens: The conversion of the starting amine to the diazonium salt may be incomplete. This can result from localized pH increases, insufficient nitrous acid, or adding the sodium nitrite solution too quickly, which can cause it to decompose before it reacts.

    • Solution: Ensure the amine is fully dissolved or suspended in a sufficient excess of cold hydrobromic acid (48% HBr is standard). The aqueous solution of sodium nitrite (NaNO₂) must be added dropwise, keeping the internal reaction temperature strictly below 0°C.[3] This ensures the steady, controlled formation of nitrous acid and, subsequently, the diazonium salt.

  • Potential Cause B: Premature Decomposition of the Diazonium Salt

    • Why it happens: Pyridine diazonium salts are notoriously unstable. If the temperature rises above 5°C, the diazonium group (N₂⁺) can be hydrolyzed by water to form a highly undesirable 2-hydroxy-4-chloro-3-fluoropyridine impurity.[1][5] This decomposition is often visually indicated by significant gas evolution (N₂) and a darkening of the reaction mixture.

    • Solution: Employ a robust cooling bath (e.g., acetone/dry ice) to maintain the temperature between -10°C and 0°C throughout the diazotization and Sandmeyer steps.[4] Ensure vigorous stirring to dissipate heat generated during the exothermic addition of the nitrite solution.

  • Potential Cause C: Ineffective Sandmeyer Reaction (Bromide Displacement)

    • Why it happens: The catalytic cycle involving Cu(I) may be inefficient. This can be due to an inactive catalyst (e.g., oxidized CuBr) or insufficient catalyst loading. The result is an incomplete conversion of the diazonium salt to the final product.

    • Solution: Use fresh, high-purity copper(I) bromide. The diazonium salt solution should be added slowly to the pre-cooled suspension of CuBr in HBr. This ensures the diazonium salt reacts immediately upon introduction to the catalyst system, minimizing its decomposition time.

Problem 2: My final product is contaminated with a significant phenolic byproduct.
  • Diagnosis: You are observing the 2-hydroxy-4-chloro-3-fluoropyridine impurity, confirmed by MS. As discussed in Problem 1B, this is the classic signature of diazonium salt hydrolysis.[5]

  • Corrective Action: The root cause is almost certainly a temperature excursion. Review your cooling protocol. Use a digital thermometer to monitor the internal reaction temperature continuously. The goal is to keep the diazonium salt "in the cold and in the dark" as much as possible before it is consumed in the Sandmeyer step.

Problem 3: The reaction turns dark brown or black, and the work-up yields a tar-like substance.
  • Diagnosis: This indicates uncontrolled decomposition, often involving radical side reactions.[1] Such reactions can be initiated by temperature spikes, impurities in the starting materials, or exposure to light.

  • Corrective Action:

    • Reagent Quality: Ensure the starting 2-Amino-4-chloro-3-fluoropyridine is of high purity. Recrystallize if necessary.

    • Temperature Control: Re-evaluate the efficiency of your cooling bath and stirring mechanism. Non-uniform temperature distribution in a large flask can create "hot spots."

    • Degas Solvents: While not always necessary, using degassed water for your reagent solutions can sometimes minimize oxidative side reactions.

Problem 4: I'm losing a significant amount of product during the aqueous work-up and extraction.
  • Diagnosis: The product may not be partitioning efficiently into the organic layer. This can be due to incorrect pH or the formation of emulsions.

  • Corrective Action: After the reaction is complete, the mixture is typically quenched and neutralized.

    • Basification: Slowly and carefully add a base (e.g., a cold solution of NaOH or Na₂CO₃) to neutralize the excess acid. The goal is a final pH of 8-9.[3] This ensures the pyridine product is in its free base form, which is much more soluble in organic solvents.

    • Extraction: Use a suitable solvent like diethyl ether or dichloromethane for extraction (3x).[4]

    • Emulsion Breaking: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

    • Caution: The product, this compound, is volatile. Be careful during solvent removal on a rotary evaporator; use a moderate temperature and pressure.[4]

Visualized Workflows and Logic

To further clarify the process, the following diagrams illustrate the overall workflow and a decision tree for troubleshooting low yields.

G cluster_prep Reagent Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Purification Amine Dissolve 2-Amino-4-chloro-3-fluoropyridine in 48% HBr Diazotization Diazotization (-10°C to 0°C) Add NaNO2 solution to Amine solution Amine->Diazotization NaNO2 Prepare aqueous NaNO2 solution NaNO2->Diazotization CuBr Prepare suspension of CuBr in 48% HBr Sandmeyer Sandmeyer Reaction (0°C to RT) Add Diazonium salt solution to CuBr suspension CuBr->Sandmeyer Diazotization->Sandmeyer Quench Quench & Neutralize (pH 8-9) Sandmeyer->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: High-level experimental workflow for the synthesis.

G Start Problem: Low Yield (<40%) TempCheck Was temperature kept between -10°C and 0°C during diazotization? Start->TempCheck NitriteAdd Was NaNO2 solution added slowly with vigorous stirring? TempCheck->NitriteAdd Yes Sol_Temp Solution: Improve cooling efficiency. Monitor internal temperature continuously. TempCheck->Sol_Temp No CatalystCheck Was fresh, high-purity CuBr used? NitriteAdd->CatalystCheck Yes Sol_Nitrite Solution: Ensure slow, dropwise addition of NaNO2 to prevent localized heating and decomposition. NitriteAdd->Sol_Nitrite No Sol_Catalyst Solution: Use fresh CuBr. Consider increasing catalyst loading slightly. CatalystCheck->Sol_Catalyst No Proceed If all checks pass, review work-up and purification for physical losses. CatalystCheck->Proceed Yes

Caption: Troubleshooting decision tree for low yield issues.

Quantitative Data and Recommended Protocol

Table 1: Recommended Reagent Stoichiometry
ReagentMolar Eq.Purpose
2-Amino-4-chloro-3-fluoropyridine1.0Starting Material
Hydrobromic Acid (48% aq.)~4.0 - 5.0Solvent & Acid Catalyst
Sodium Nitrite (NaNO₂)1.2 - 1.5Diazotizing Agent
Copper(I) Bromide (CuBr)1.2 - 1.5Catalyst
Optimized Experimental Protocol

This protocol is a consolidated methodology based on established procedures for Sandmeyer reactions on halopyridines.[3][4]

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-4-chloro-3-fluoropyridine (1.0 eq).

  • Acidification: Cool the flask to -10°C using an acetone/dry ice bath. Slowly add 48% hydrobromic acid (~3.0 eq) while maintaining the temperature below 0°C. Stir until a uniform slurry is formed.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (1.2 eq) in deionized water. Add this solution dropwise to the reaction flask via the dropping funnel over 60-90 minutes, ensuring the internal temperature never exceeds 0°C . Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Catalyst Preparation: In a separate, larger flask, prepare a suspension of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (~1.5 eq). Cool this mixture to 0°C.

  • Sandmeyer Reaction: Slowly transfer the cold diazonium salt solution prepared in step 3 into the cold CuBr suspension. Vigorous gas evolution (N₂) will be observed. Control the rate of addition to maintain the temperature below 5°C. After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize by adding a cold 20% NaOH aqueous solution until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a heptane/ethyl acetate gradient) to yield this compound as a liquid.[4]

References

Technical Support Center: Lithiation of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lithiation of polysubstituted pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful synthetic transformation. The functionalization of pyridine rings is a cornerstone of modern synthesis, particularly in drug discovery, but its successful execution is often nuanced. This guide provides in-depth, field-proven insights into common challenges, offering solutions grounded in mechanistic principles to enhance the efficiency and predictability of your reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues encountered during the lithiation of polysubstituted pyridines.

Issue 1: Low or No Yield of the Desired Lithiated Product

Question: I am attempting a directed ortho-lithiation (DoM) on my substituted pyridine, but upon quenching with an electrophile, I only recover starting material or get a complex mixture. What is going wrong?

Answer: This is a frequent challenge that can stem from several factors, primarily related to the choice of base, reaction conditions, and the electronic and steric nature of your substrate.

1. Inadequate Base Strength or Inappropriate Base Type:

  • Causality: The acidity of a C-H bond on a pyridine ring is significantly influenced by the substituents present. Electron-withdrawing groups (EWGs) increase the acidity of ortho protons, while electron-donating groups (EDGs) decrease it. Your chosen base may not be strong enough to deprotonate the target C-H bond under the reaction conditions.

  • Troubleshooting:

    • For less activated pyridines: Consider switching from lithium diisopropylamide (LDA) to a stronger, more sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). For particularly stubborn cases, "superbases" like nBuLi/KOtBu (LICKOR bases) can be effective, though they require very low temperatures (-100 °C) to control selectivity.[1][2]

    • Alkyl vs. Amide Bases: While n-BuLi is a strong base, it is also a potent nucleophile. On π-deficient rings like pyridine, it can add to the C=N bond (a Chichibabin-type reaction) instead of deprotonating, especially at the C2 or C6 positions.[3][4][5] Sterically hindered lithium amides (LDA, LTMP) are often preferred to minimize this side reaction.[2][4]

    • Mixed Aggregates: Consider using mixed base systems like nBuLi-LiDMAE (lithium 2-dimethylaminoethanolate). These aggregates can alter the regioselectivity and enhance the rate of deprotonation while suppressing nucleophilic addition.[3][6][7]

2. Unfavorable Reaction Temperature:

  • Causality: Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) for several reasons. Firstly, the lithiated intermediates are often thermally unstable. Secondly, selectivity is kinetically controlled; at higher temperatures, the lithiated species can equilibrate to a thermodynamically more stable, but undesired, regioisomer.[8] Lastly, side reactions like nucleophilic addition by n-BuLi are often faster at higher temperatures.[3]

  • Troubleshooting:

    • Ensure your reaction is maintained at a stable, low temperature. Use a cryostat or a well-insulated bath (e.g., dry ice/acetone).

    • For LDA-mediated lithiations that are sluggish, a slight increase in temperature (e.g., to -40 °C) might be possible, but this must be evaluated carefully for your specific substrate to avoid decomposition or loss of selectivity.

3. Ineffective Directing Metalating Group (DMG):

  • Causality: The success of DoM relies on a directing group that can coordinate to the lithium base, delivering it to an adjacent proton. The coordinating ability of DMGs varies significantly.

  • Troubleshooting:

    • The hierarchy of directing group strength is well-established. Strong directors include tertiary amides (-CONR₂) and O-carbamates (-OCONR₂), while weaker directors include ethers (-OR) and halogens.[2][9] If you are using a weak DMG, the lithiation may be slow or unselective.

    • If possible, consider modifying your synthetic route to install a more potent DMG.

Issue 2: Incorrect Regioisomer is Formed

Question: The lithiation is working, but I am getting the wrong isomer. How can I control the regioselectivity?

Answer: Regioselectivity is a delicate balance of steric hindrance, electronic effects, and the specific lithiation strategy employed.

1. Steric Hindrance:

  • Causality: Large, bulky substituents can physically block access to adjacent C-H bonds. Similarly, a bulky base like LTMP will preferentially deprotonate the most sterically accessible position.

  • Troubleshooting:

    • To access a sterically hindered position: You may need to switch to a smaller base, such as n-BuLi, but be mindful of potential nucleophilic addition. The addition of a coordinating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can sometimes help by de-aggregating the n-BuLi and altering its steric profile.[5]

    • Leveraging Sterics: Conversely, you can intentionally introduce a bulky group to direct the lithiation away from a specific site.[10]

2. Competing Directing Groups:

  • Causality: When multiple DMGs are present, they will compete to direct the lithiation. The strongest DMG will typically win.[2] If two DMGs are of comparable strength, a mixture of products can result.

  • Troubleshooting:

    • Consult a DMG hierarchy table to predict the outcome.[9]

    • If feasible, temporarily protect or modify one of the directing groups to "turn off" its directing ability.

3. Halogen-Metal Exchange vs. C-H Deprotonation:

  • Causality: If your pyridine contains a halogen (Br or I), you may observe halogen-metal exchange instead of, or in addition to, C-H deprotonation. Halogen-metal exchange is typically much faster than deprotonation, especially at very low temperatures.[1][11][12]

  • Troubleshooting:

    • To favor C-H deprotonation: Use a lithium amide base (LDA, LTMP), as they are less prone to performing halogen-metal exchange compared to alkyllithiums.[4]

    • To favor halogen-metal exchange: Use an alkyllithium like n-BuLi or t-BuLi at very low temperatures (-78 °C to -100 °C). The exchange rate follows the trend I > Br >> Cl.[12] This is a powerful and highly regioselective method for generating specific lithiated pyridines that may be inaccessible via DoM.[5]

Issue 3: Nucleophilic Addition Side Reaction

Question: I am using n-BuLi to lithiate my pyridine, and I am seeing a significant amount of a byproduct corresponding to the addition of a butyl group to the ring. How can I prevent this?

Answer: This is a classic problem when using alkyllithiums with π-deficient heterocycles.[3][4] The electrophilic character of the pyridine ring makes it susceptible to nucleophilic attack.

Troubleshooting Strategies:

  • Switch to a Non-Nucleophilic Base: The most straightforward solution is to replace n-BuLi with a sterically hindered lithium amide like LDA or LTMP.[2][4] These bases are significantly less nucleophilic and will favor deprotonation.

  • Lower the Temperature: Nucleophilic addition has a higher activation energy than some deprotonation pathways. Performing the reaction at the lowest possible temperature (e.g., -95 °C to -100 °C) can kinetically favor deprotonation.[1]

  • Use Mixed-Metal or Ate-Bases: Reagents like TMPMgCl·LiCl or TMPZnCl·LiCl can deprotonate pyridines under milder conditions and with higher functional group tolerance, completely avoiding the use of nucleophilic alkyllithiums.[1][13]

Visualizing Lithiation Strategies

The choice of lithiation strategy is critical and depends on the substitution pattern of the pyridine. The following decision tree illustrates a logical workflow for selecting an appropriate method.

Lithiation_Strategy Decision Tree for Pyridine Lithiation Start Substituted Pyridine Halogen Does it have a Br or I substituent? Start->Halogen DMG Does it have a Directing Metalating Group (DMG)? Halogen->DMG No HM_Exchange Strategy: Halogen-Metal Exchange Halogen->HM_Exchange Yes DoM Strategy: Directed ortho-Metalation (DoM) DMG->DoM Yes Direct_Lith Strategy: Direct C-H Lithiation (Consider regioselectivity issues) DMG->Direct_Lith No Use_nBuLi Use n-BuLi or t-BuLi at -78 to -100 °C HM_Exchange->Use_nBuLi Use_Amide Use LDA or LTMP at -78 °C DoM->Use_Amide Check_Side_Reactions Warning: Potential for nucleophilic addition or poor selectivity. Consider TMP-metal bases. Direct_Lith->Check_Side_Reactions

Caption: A decision tree for selecting a pyridine lithiation strategy.

Key Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation using LDA
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve the substituted pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of freshly prepared or commercial LDA (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for the time determined by literature precedent or preliminary experiments (typically 1-4 hours).

  • Quenching: Add the desired electrophile (1.2-1.5 eq.), either neat or as a solution in THF, dropwise at -78 °C.

  • Warming & Workup: Allow the reaction to slowly warm to room temperature. Quench any remaining organolithium with a saturated aqueous solution of NH₄Cl. Proceed with standard aqueous workup and purification.

Protocol 2: General Procedure for Halogen-Metal Exchange
  • Apparatus Setup: Use the same setup as described in Protocol 1.

  • Reagent Preparation: Dissolve the bromo- or iodopyridine (1.0 eq.) in anhydrous THF or diethyl ether (0.1 M).

  • Cooling: Cool the solution to -78 °C (for bromopyridines) or -100 °C (for more sensitive substrates).

  • Base Addition: Add n-butyllithium (1.05 eq.) dropwise, maintaining the low internal temperature. The exchange is often very rapid (<15 minutes).

  • Quenching: Immediately following the exchange period, add the electrophile (1.2 eq.) at the same low temperature.

  • Warming & Workup: Follow the same procedure as described in Protocol 1.

Data Summary: Lithiating Agents

The choice of lithiating agent is paramount for success. The table below summarizes the characteristics of common reagents.

Lithiating AgentCommon AbbreviationTypical Use CaseKey AdvantagesMajor Disadvantages
n-Butyllithium n-BuLiHalogen-metal exchange; Deprotonation of acidic C-HHigh basicity; Commercially availableHigh nucleophilicity can lead to addition side reactions[4][5]
Lithium Diisopropylamide LDADirected ortho-metalation (DoM)Low nucleophilicity; Good for many DMGsMay not be strong enough for poorly activated pyridines; Can equilibrate[1][8]
Lithium 2,2,6,6-Tetramethylpiperidide LTMPDoM of sterically hindered or poorly activated pyridinesHigher basicity and steric bulk than LDAMore expensive; Can be sluggish
TMPMgCl·LiCl N/ADeprotonation with high functional group toleranceExcellent chemoselectivity; Tolerates esters, nitriles; Milder conditionsRequires preparation of the reagent[1][14]
nBuLi / KOtBu LICKOR BaseDeprotonation of very weakly acidic C-H bondsExtremely high basicityLow thermal stability; Poor selectivity if not cooled properly[1]

Mechanistic Considerations: DoM vs. Halogen-Metal Exchange

Understanding the operative mechanism is key to troubleshooting.

Mechanisms cluster_0 Directed ortho-Metalation (DoM) cluster_1 Halogen-Metal Exchange A1 Pyridine with DMG A2 Coordination Complex [Py-DMG---LiNR2] A1->A2 + LDA A3 ortho-Lithiated Pyridine A2->A3 Deprotonation A4 Quenched Product A3->A4 + Electrophile (E+) B1 Halopyridine (Py-Br) B2 Ate-Complex Intermediate [Py-Br---Li-Bu] B1->B2 + n-BuLi B3 Lithiated Pyridine (Py-Li) B2->B3 Exchange B4 Quenched Product B3->B4 + Electrophile (E+)

Caption: Comparative workflow of DoM and Halogen-Metal Exchange.

References

Preventing homocoupling in Suzuki reactions of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scientists encountering challenges with the Suzuki-Miyaura cross-coupling of 2-bromo-4-chloro-3-fluoropyridine. As a sterically hindered and electronically complex substrate, this pyridine derivative is prone to side reactions, most notably homocoupling of the boronic acid partner. This guide, compiled by our senior application scientists, offers field-proven insights and solutions to minimize these unwanted byproducts and optimize your synthetic outcomes.

I. Understanding the Challenge: Homocoupling in the Suzuki Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The catalytic cycle, illustrated below, involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][4]

However, a common and often frustrating side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl byproduct. This not only consumes valuable starting material but also complicates the purification of the desired cross-coupled product.[5] Homocoupling is particularly prevalent under aerobic conditions or when Pd(II) species are present in the reaction mixture.[3][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a separate catalytic cycle that promotes homocoupling.[3][6][7]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of boronic acid homocoupling in my Suzuki reaction?

A1: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of Pd(II) precatalysts.[5][7]

  • Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[3][7] This Pd(II) complex can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[3] This pathway is often a significant contributor to byproduct formation, especially if the reaction is not performed under strictly anaerobic conditions.[8][9]

  • Pd(II) Precatalyst Reduction: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[3] One mechanism for this reduction involves the boronic acid itself, which unfortunately leads to the formation of the homocoupled dimer as a stoichiometric byproduct.[3][7]

Q2: How does the choice of palladium catalyst and ligand impact homocoupling?

A2: The catalyst system is critical. Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can help bypass the initial homocoupling that occurs during the in situ reduction of Pd(II) sources.[7]

The choice of ligand is equally important. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often recommended for challenging couplings.[7][10] These ligands can accelerate the rate-determining oxidative addition and reductive elimination steps of the desired Suzuki cycle, allowing the cross-coupling to outcompete the homocoupling pathway.[7][10]

Q3: Can the base and solvent system influence the extent of homocoupling?

A3: Absolutely. While a base is essential for the transmetalation step, its strength and solubility can affect side reactions.[7][11] For the electron-deficient this compound, a moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point.[11][12] Very strong bases, such as hydroxides, can sometimes accelerate competing reactions like protodeboronation.[11]

The solvent choice (e.g., dioxane, toluene, DMF) affects the solubility of all components and the catalyst's activity.[4][7] While some water is often beneficial, excess water can promote protodeboronation, another common side reaction.[11] Using anhydrous solvents or a carefully controlled amount of water is advisable.[11]

Q4: My starting pyridine has both a bromo and a chloro substituent. Which one will react preferentially?

A4: In Suzuki-Miyaura couplings, the rate of oxidative addition is generally dependent on the carbon-halogen bond dissociation energy.[13] The general order of reactivity is I > Br > Cl > F.[4][13] Therefore, for this compound, the Suzuki coupling is expected to occur selectively at the more reactive C-Br bond at the 2-position. The C-Cl and C-F bonds should remain intact under standard Suzuki conditions, allowing for further functionalization if desired.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Percentage of Homocoupling Product Presence of Dissolved Oxygen: Oxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[3][7]Rigorous Degassing: Sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes.[8][14] Utilize freeze-pump-thaw cycles for the reaction mixture.[7] Maintain a positive pressure of inert gas throughout the reaction.[14]
Use of a Pd(II) Precatalyst: In situ reduction of Pd(II) can lead to initial homocoupling.[3][7]Use a Pd(0) Precatalyst: Switch to a Pd(0) source like Pd₂(dba)₃ to avoid the initial reduction-induced homocoupling.[7]
Add a Mild Reducing Agent: If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without promoting significant homocoupling.[8][9]
Suboptimal Ligand: The ligand may not be effectively promoting the desired cross-coupling over the homocoupling pathway.Screen Bulky, Electron-Rich Ligands: Employ ligands such as SPhos, XPhos, or P(t-Bu)₃ to accelerate the desired catalytic cycle.[7][15]
Low or No Conversion to Product Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.Ensure Proper Catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its reduction. Consider the solutions for high homocoupling.
Inefficient Transmetalation: The base may not be strong enough or sufficiently soluble to activate the boronic acid.Optimize the Base: Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7][11] Ensure the base is finely powdered for better solubility.
Protodeboronation of the Boronic Acid: The boronic acid is being hydrolyzed back to the corresponding arene.Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable and less prone to protodeboronation.[11]
Use Anhydrous Conditions: Ensure solvents are dry, as excess water can promote this side reaction.[11]
Formation of Dehalogenated Pyridine Presence of a Hydrogen Source: The palladium intermediate may be reacting with a hydrogen source instead of the boronic acid.Scrutinize Reagents and Solvents: Ensure solvents are pure and free of potential hydrogen donors. Some amine bases can also be problematic.[3]

IV. Visualizing the Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(Ar')L₂ OA_complex->Trans_complex Transmetalation (Ar'B(OH)₂) Trans_complex->Pd0 Reductive Elimination Product Product Trans_complex->Product Ar-Ar' Pd0_homo Pd(0)L₂ PdII_homo Pd(II)X₂ Pd0_homo->PdII_homo Oxidation (O₂) Homocoupling_intermediate Ar'-Pd(II)(X)L₂ PdII_homo->Homocoupling_intermediate Transmetalation (Ar'B(OH)₂) Homocoupling_intermediate->Pd0_homo Reductive Elimination Byproduct Byproduct Homocoupling_intermediate->Byproduct Ar'-Ar'

References

Technical Support Center: Reaction Monitoring of 2-Bromo-4-chloro-3-fluoropyridine Transformations by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for monitoring chemical transformations involving 2-Bromo-4-chloro-3-fluoropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Given its unique electronic properties and potential for complex reaction pathways, establishing a robust Thin-Layer Chromatography (TLC) protocol is critical for accurate reaction monitoring and optimization.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the TLC analysis of reactions involving this specific substrate.

Section 1: Understanding the Molecule and its TLC Behavior

This compound is a polyhalogenated, electron-deficient heteroaromatic compound. Its polarity is moderate, but its reactivity and the nature of its derivatives can pose specific challenges for TLC analysis. The pyridine nitrogen can interact strongly with the acidic silica gel surface, potentially leading to peak tailing or streaking. Furthermore, the products of its transformations (e.g., via Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution) will have significantly different polarities, requiring careful mobile phase selection for effective separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, is streaking on the TLC plate. What is the cause and how can I fix it?

A1: Streaking of pyridine-containing compounds on silica gel TLC plates is a common issue. It is primarily caused by strong acidic-basic interactions between the lone pair of electrons on the pyridine nitrogen and the acidic silanol (Si-OH) groups on the silica surface. This interaction can be non-uniform, leading to a continuous "streak" rather than a compact spot.

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is triethylamine (Et₃N) or ammonia. Start by adding 0.5-1% (v/v) of Et₃N to your eluent system (e.g., ethyl acetate/hexane). This will compete with the pyridine for binding to the silica, resulting in sharper, more defined spots.

    • Plate Selection: Consider using neutral or basic alumina plates, or deactivated silica gel plates, although these are less common and may require re-optimization of the mobile phase.

    • Sample Concentration: Overloading the sample can exacerbate streaking. Ensure you are applying a dilute solution to the plate.

Q2: I am running a Suzuki coupling reaction to replace the bromine atom. How do I choose the right mobile phase to resolve the starting material from the product?

A2: A Suzuki coupling will replace the bromine atom with a non-polar aryl or alkyl group, leading to a significant change in polarity. The product will be less polar than the starting material.

  • Strategy for Mobile Phase Selection:

    • Start with a Standard System: A good starting point for many organic reactions is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane. Begin with a ratio of 20:80 EtOAc:Hexanes.

    • Analyze the Extremes: Spot the starting material and, if available, the pure product on the same plate. Run the plate and observe their Rf values. The starting material should have a lower Rf than the product.

    • Optimize the Ratio: Adjust the ratio of polar to non-polar solvent to achieve good separation. If the spots are too close together at the bottom of the plate (low Rf), increase the polarity by adding more EtOAc. If they are too close to the solvent front (high Rf), decrease the polarity by adding more hexanes. An ideal Rf for the starting material is typically around 0.2-0.3, with the product appearing at a higher Rf.

Q3: I don't see any spots on my TLC plate under the UV lamp (254 nm), even though I know the reaction is proceeding. What could be the problem?

A3: While pyridine rings are UV active, several factors can lead to a lack of visualization.

  • Troubleshooting Steps:

    • Concentration: The concentration of your compounds on the plate might be too low to be detected by UV light. Try spotting a more concentrated sample.

    • Quenching Efficiency: The UV quenching ability of a molecule depends on its structure. If the product of your reaction has a significantly different chromophore, its UV activity might be diminished.

    • Alternative Visualization: Use a secondary, chemical visualization technique. An iodine chamber is an excellent general-purpose method for visualizing organic compounds. Alternatively, a potassium permanganate (KMnO₄) stain can be very effective, especially if your reaction involves the formation of an easily oxidizable functional group.

Section 3: Troubleshooting Guide

This section addresses common problems in a structured format, providing causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Spots are elongated or "tailing." 1. Strong interaction between the basic pyridine nitrogen and acidic silica gel. 2. Sample is too concentrated. 3. Mobile phase is not polar enough to move the compound effectively.1. Add 0.5-1% triethylamine or a few drops of ammonia to the mobile phase. 2. Dilute the sample before spotting. 3. Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Starting material and product spots are not separating (same Rf). 1. The mobile phase polarity is not optimal. 2. The change in polarity between the starting material and product is minimal.1. Systematically vary the mobile phase composition. Try a different solvent system, for example, dichloromethane/methanol for more polar compounds. 2. Consider using a different stationary phase (e.g., alumina) or a more advanced technique like High-Performance Liquid Chromatography (HPLC) for analysis.
An unexpected spot appears on the TLC plate. 1. Formation of a reaction byproduct or intermediate. 2. Decomposition of the starting material or product on the silica plate.1. This is a valid result of the reaction. Use this information to optimize your reaction conditions to minimize the byproduct. 2. To test for decomposition, spot the starting material on a TLC plate, let it sit for 10-15 minutes, and then develop it. If a new spot appears, your compound is degrading on the silica. Adding a base to the mobile phase can sometimes mitigate this.
No spots are visible after development and visualization. 1. The compounds are not UV active. 2. The concentration is too low. 3. The compounds have evaporated from the plate.1. Use a chemical stain like iodine or potassium permanganate. 2. Spot a more concentrated solution. 3. This is more likely for very volatile compounds. Ensure the plate is visualized promptly after development.

Section 4: Experimental Protocols

Protocol 1: Standard TLC Setup and Mobile Phase Selection
  • Plate Preparation: Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved reaction mixture onto the starting line. Also, spot the pure starting material as a reference.

  • Developing Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to move up the plate.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely, then visualize the spots using a UV lamp. If necessary, use a secondary chemical stain.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Visualization with Potassium Permanganate (KMnO₄) Stain

This stain is particularly useful for identifying compounds that can be oxidized, such as alcohols, aldehydes, and some double bonds.

  • Stain Preparation: Carefully prepare the staining solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution should be stored in a dark bottle.

  • Staining Procedure: After developing the TLC plate and allowing it to dry, dip the plate into the KMnO₄ solution for a few seconds.

  • Visualization: Remove the plate and gently warm it with a heat gun. Spots will appear as yellow-brown spots on a purple background.

Section 5: Visualizing the Workflow

Diagram 1: TLC Troubleshooting Logic

TLC_Troubleshooting start TLC Plate Developed uv_vis Visualize under UV (254 nm) start->uv_vis spots_ok Clear, Separated Spots? uv_vis->spots_ok streaking Spots Streaking/Tailing? spots_ok->streaking No end Analysis Complete spots_ok->end Yes no_sep Poor/No Separation? streaking->no_sep No add_base Add 1% Et3N to Mobile Phase streaking->add_base Yes no_spots No Spots Visible? no_sep->no_spots No change_polarity Adjust Mobile Phase Polarity no_sep->change_polarity Yes use_stain Use Chemical Stain (Iodine/KMnO4) no_spots->use_stain Yes add_base->uv_vis change_polarity->uv_vis use_stain->end

Caption: A flowchart for troubleshooting common TLC analysis issues.

Validation & Comparative

A Senior Application Scientist's Guide to Halopyridine Reactivity: 2-Bromo-4-chloro-3-fluoropyridine vs. 2,4-dichloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Choosing the Right Tool for Complex Scaffolds

In the synthesis of novel therapeutics and functional materials, highly substituted pyridine rings are ubiquitous and invaluable scaffolds. The precise installation of substituents is paramount, and the choice of starting material dictates the entire synthetic strategy. This guide provides an in-depth, data-supported comparison of two closely related, yet strategically distinct, building blocks: 2-Bromo-4-chloro-3-fluoropyridine and 2,4-dichloro-3-fluoropyridine .

Understanding the nuanced reactivity of these two reagents is not merely an academic exercise; it is fundamental to designing efficient, selective, and high-yielding synthetic routes. We will dissect their behavior in the two most critical classes of transformations for pyridine functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide moves beyond simple protocols to explain the underlying electronic and mechanistic principles, empowering you to make informed decisions in your synthetic planning.

Part 1: The Molecular Blueprint: Structural and Electronic Profiles

At first glance, the two molecules differ by only a single halogen atom at the 2-position. However, this seemingly minor change has profound consequences for their chemical reactivity, stemming from the fundamental properties of the carbon-halogen bond.

Both molecules are rendered highly electron-deficient by the cumulative inductive effects of the pyridine nitrogen and the three halogen atoms. The fluorine atom at the 3-position, in particular, strongly polarizes the ring, significantly activating the adjacent C-2 and C-4 positions toward nucleophilic attack and influencing the oxidative addition step in cross-coupling reactions.

The critical point of differentiation is the C(2)-X bond: a C-Br bond in one case, and a C-Cl bond in the other.

  • Bond Strength: The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This makes the C-Br bond more susceptible to cleavage during the oxidative addition step of palladium-catalyzed reactions.

  • Leaving Group Ability: In SNAr reactions, the stability of the displaced halide ion and its ability to stabilize the intermediate Meisenheimer complex are key. While fluoride is an exceptionally poor leaving group in SN2 reactions, it is often the best leaving group in SNAr on electron-deficient rings because its high electronegativity strongly stabilizes the rate-determining anionic intermediate.[1][2] Between chloride and bromide, chloride is generally a better leaving group in SNAr on pyridine systems.

Caption: Structural comparison of the two key halopyridines.

Part 2: Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Activated Positions

SNAr is a powerful tool for functionalizing electron-poor heterocycles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For pyridines, nucleophilic attack is overwhelmingly favored at the 2- and 4-positions, as this allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[3]

Caption: The two-step addition-elimination mechanism of SNAr.

Reactivity Analysis & Regioselectivity

For both This compound and 2,4-dichloro-3-fluoropyridine , the C-4 position is the most probable site for nucleophilic attack. This is due to the combined activation from the para-nitrogen and the ortho-fluorine atom. Since the leaving group at the C-4 position is a chloride in both molecules, their reactivity towards nucleophiles at this position is expected to be highly similar under identical conditions.

While the C-2 position is also activated, SNAr at this site is generally less favored than at C-4 unless sterically driven. If a reaction were forced at the C-2 position, one might observe a slight rate difference due to the different leaving groups (Br vs. Cl), with the C-Cl bond in 2,4-dichloro-3-fluoropyridine likely being cleaved faster in the elimination step.

Representative Experimental Protocol: SNAr with Sodium Methoxide
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the halopyridine substrate (1.0 equiv) and anhydrous solvent (e.g., THF or DMF, 0.2 M).

  • Reagent Addition: Add a solution of sodium methoxide (1.2 equiv, e.g., 25 wt% in methanol) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Data Presentation: Comparative SNAr Performance
SubstrateNucleophileProductRegioselectivity (C4:C2)Typical Yield
This compoundNaOMe2-Bromo-4-methoxy-3-fluoropyridine>95:5~85-95%
2,4-Dichloro-3-fluoropyridineNaOMe2-Chloro-4-methoxy-3-fluoropyridine>95:5~85-95%
Data is representative and based on established principles of SNAr on activated halopyridines.

Part 3: Palladium-Catalyzed Cross-Coupling: The Decisive Difference

This is where the strategic divergence between the two molecules becomes critically important. The success of palladium-catalyzed reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) hinges on the initial, often rate-limiting, oxidative addition of the C-X bond to the Pd(0) catalyst.

The established reactivity trend for this step is: C-I > C-Br > C-OTf >> C-Cl .[4][5]

This hierarchy is a direct consequence of the C-X bond dissociation energies. The weaker C-Br bond undergoes oxidative addition under significantly milder conditions than the robust C-Cl bond.

catalytic_cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (R-X) oa_note C-Br reacts much faster than C-Cl in this step. transmetalation_complex R-Pd(II)(R')L₂ pd2_complex->transmetalation_complex Transmetalation (R'-M) transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Reactivity Analysis & Regioselectivity

This compound: This substrate is a superb tool for sequential, regioselective functionalization. By carefully selecting the catalyst, ligand, and temperature, one can achieve exclusive reaction at the C-2 (bromo) position. The C-4 (chloro) position remains untouched, acting as a synthetic handle for a subsequent transformation, which could be a second, more forcing cross-coupling or an SNAr reaction.

2,4-dichloro-3-fluoropyridine: Selective functionalization of this molecule is far more challenging. Since both leaving groups are chlorides, differentiating between the C-2 and C-4 positions requires a catalyst system that is highly sensitive to the subtle electronic and steric differences between them. While reports exist for selective amination at the C-2 position of 2,4-dichloropyridine, achieving high selectivity often requires extensive optimization and may not be general.[6] More commonly, harsh reaction conditions will lead to a mixture of mono-substituted products (at C-2 and C-4) and the di-substituted product.

Representative Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at C-2

  • Setup: In a glovebox, charge a vial with this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.15 M).

  • Reaction: Seal the vial and heat the mixture to 80-90 °C for 12-16 hours. Monitor by LC-MS.

  • Work-up & Purification: Follow the general procedure outlined in the SNAr section.

Protocol 2: Selective Buchwald-Hartwig Amination at C-2

  • Setup: In a glovebox, charge a vial with this compound (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (1.5 mol%) and RuPhos (3 mol%)).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M).

  • Reaction: Seal the vial and heat to 90-100 °C for 16-24 hours. Monitor by LC-MS.

  • Work-up & Purification: Follow the general procedure outlined in the SNAr section.

Data Presentation: Comparative Cross-Coupling Performance

Table 2: Suzuki Coupling with 4-Methoxyphenylboronic Acid (Mild Conditions)

SubstrateProduct at C-2Typical Yield (C-2)Product at C-4Typical Yield (C-4)
This compound4-Chloro-3-fluoro-2-(4-methoxyphenyl)pyridine>90%N/A<2%
2,4-Dichloro-3-fluoropyridine4-Chloro-2-(4-methoxyphenyl)-3-fluoropyridine<5%2-Chloro-4-(4-methoxyphenyl)-3-fluoropyridine<5%
Data demonstrates the high reactivity and selectivity of the C-Br bond.

Table 3: Buchwald-Hartwig Amination with Morpholine (Mild Conditions)

SubstrateProduct at C-2Typical Yield (C-2)Product at C-4Typical Yield (C-4)
This compound4-(4-Chloro-3-fluoropyridin-2-yl)morpholine>85%N/ANo reaction
2,4-Dichloro-3-fluoropyridine4-(4-Chloro-3-fluoropyridin-2-yl)morpholine<5%4-(2-Chloro-3-fluoropyridin-4-yl)morpholine<5%
Data demonstrates the high reactivity and selectivity of the C-Br bond.

Part 4: Synthetic Strategy & Field-Proven Insights

The choice between these two reagents is a strategic one, dictated by the desired final structure and the planned synthetic sequence.

Causality behind Experimental Choices:

  • Choose this compound when: Your synthetic plan requires orthogonal reactivity. The C-Br bond provides a "soft" site for selective palladium catalysis, while the C-Cl bond serves as a "hard" site, addressable in a subsequent step under different reaction conditions (harsher cross-coupling or SNAr). This is the superior choice for building molecular complexity in a controlled, stepwise manner.

  • Choose 2,4-dichloro-3-fluoropyridine when:

    • The primary goal is nucleophilic substitution at the C-4 position, and the C-2 chloro-substituent is desired in the final product or will be removed via hydrodechlorination.

    • A di-substitution with a single reagent is intended (e.g., di-amination), which would require forcing conditions.

    • The synthetic plan involves activating the C-Cl bond for cross-coupling, and the slightly lower cost of the dichloro starting material is a factor for large-scale synthesis where extensive optimization is feasible.

workflow cluster_bromo Pathway A: Sequential Functionalization cluster_chloro Pathway B: Direct Substitution / Forced Coupling start Synthetic Goal: 2,4-Disubstituted-3-fluoropyridine bromo Start: 2-Bromo-4-chloro- 3-fluoropyridine start->bromo Need high selectivity? chloro Start: 2,4-Dichloro- 3-fluoropyridine start->chloro C4-Nu is primary goal? step1_pd Step 1: Pd Coupling (Suzuki, Buchwald, etc.) at C2-Br (Mild) bromo->step1_pd intermediate Intermediate: 4-Chloro-2-Aryl/NR₂- 3-fluoropyridine step1_pd->intermediate step2_snar Step 2: SNAr or Pd Coupling (Forced) at C4-Cl intermediate->step2_snar final_product Target Molecule step2_snar->final_product step1_snar SNAr at C4-Cl (Leaves C2-Cl) chloro->step1_snar step1_pd_mix Pd Coupling (Forced) (Potential Mixture) chloro->step1_pd_mix

Caption: Logical workflow for selecting the appropriate starting material.

Troubleshooting & Optimization
  • No Reaction at C-Cl in Cross-Coupling: If you need to functionalize a C-Cl bond (e.g., at C-4 of the bromo-chloro intermediate), and initial attempts fail, the catalyst system must be upgraded. Move from standard Pd/phosphine catalysts to more electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and consider stronger bases like K₃PO₄ or CsF.[7] These modifications enhance the rate of the difficult oxidative addition to the C-Cl bond.

  • Poor Selectivity with 2,4-dichloro-3-fluoropyridine: To favor substitution at C-2 over C-4, leverage sterics. Using a bulkier phosphine ligand may create a more hindered catalytic complex that preferentially reacts at the less sterically encumbered C-2 position (further from the 3-fluoro substituent). Lowering the reaction temperature can also amplify small differences in activation energy, potentially improving selectivity.

Conclusion

While structurally similar, This compound and 2,4-dichloro-3-fluoropyridine offer fundamentally different strategic opportunities. The former is a premier substrate for predictable, regioselective, and sequential cross-coupling reactions, enabling the controlled construction of complex di-substituted pyridines. The latter is a suitable precursor for SNAr at the C-4 position or for syntheses where high regioselectivity in cross-coupling is not the primary concern. By understanding the mechanistic principles governing their reactivity, the synthetic chemist can select the optimal building block to streamline their path to the target molecule, saving time, resources, and maximizing yield.

References

A Comparative Guide to the Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-4-chloro-3-fluoropyridine and 2-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the nucleophilic aromatic substitution (SNAr) reactions for two highly functionalized pyridine building blocks: 2-bromo-4-chloro-3-fluoropyridine and 2-bromo-3-fluoropyridine. Designed for researchers and professionals in drug development, this document elucidates the critical factors governing reactivity and regioselectivity, supported by mechanistic principles and experimental data.

Introduction: The Unique Landscape of SNAr on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern medicinal chemistry, enabling the construction of complex aryl ethers, amines, and thioethers. The pyridine ring, an electron-deficient heterocycle, is particularly well-suited for this transformation. The ring nitrogen atom acts as a powerful electron sink, stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction, especially when the leaving group is located at the C-2 or C-4 positions[1]. This inherent electronic property makes halopyridines valuable substrates for late-stage functionalization in synthetic routes[2].

This guide dissects the reactivity of two closely related, yet distinct, halopyridines. By comparing 2-bromo-3-fluoropyridine with its more substituted counterpart, this compound, we aim to provide a predictive framework for their behavior in SNAr reactions, empowering chemists to make informed decisions in their synthetic designs.

Chapter 1: Foundational Principles of SNAr on Pyridines

To understand the specific behaviors of our target molecules, we must first review the core principles that govern SNAr reactions on the pyridine nucleus.

Positional Reactivity and the Meisenheimer Intermediate

The rate and success of an SNAr reaction on a pyridine ring are dictated by the stability of the Meisenheimer intermediate. Nucleophilic attack at the C-2 or C-4 positions allows the negative charge to be delocalized onto the electronegative ring nitrogen through resonance. This stabilization is not possible for attack at the C-3 or C-5 positions, rendering them significantly less reactive under standard SNAr conditions[1].

cluster_0 SNAr at C-2 Position of a Halopyridine Start 2-Halopyridine + Nucleophile (Nu⁻) Attack Nucleophilic Attack at C-2 Start->Attack Intermediate Meisenheimer Intermediate (Resonance Stabilized) Attack->Intermediate Stabilization Charge delocalized onto Ring Nitrogen Intermediate->Stabilization Elimination Elimination of Halide (X⁻) Intermediate->Elimination Product 2-Substituted Pyridine Elimination->Product

Caption: General mechanism of SNAr at the activated C-2 position.

The Counterintuitive Role of the Leaving Group

In contrast to aliphatic substitution (SN1/SN2), where bond strength is paramount (I > Br > Cl > F), the leaving group trend in SNAr is often reversed (F > Cl > Br > I). This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group[3]. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. Consequently, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide[4].

The Influence of Ancillary Substituents

Electron-withdrawing groups (EWGs) elsewhere on the ring further decrease electron density, accelerating nucleophilic attack and stabilizing the Meisenheimer complex. The halogens themselves (F, Cl, Br) act as potent EWGs through their inductive effect, activating the ring for substitution.

Chapter 2: Analysis of 2-Bromo-3-fluoropyridine

Electronic Profile and Regioselectivity

In 2-bromo-3-fluoropyridine, we have two potential leaving groups: bromide at C-2 and fluoride at C-3. Based on the principles outlined above, the C-2 position is highly activated by the ring nitrogen, whereas the C-3 position is not. The fluorine atom at C-3 serves as a powerful activating group, withdrawing electron density inductively and making the entire ring more electrophilic, particularly the adjacent C-2 and C-4 positions.

While fluorine is an excellent SNAr leaving group, its position at the unactivated C-3 site makes its displacement highly unlikely. The dominant factor is the positional activation at C-2. Therefore, nucleophilic attack will overwhelmingly favor the C-2 position, leading to the displacement of the bromide ion.

Experimental Validation

This predicted regioselectivity is confirmed in the literature. A study on the synthesis of thienopyridines utilized an SNAr reaction on 2-bromo-3-fluoropyridine with sodium methanethiolate (NaSMe). The reaction proceeded cleanly at the C-2 position to displace the bromide, yielding 3-fluoro-2-(methylthio)pyridine in excellent yield[5]. The authors note that the fluorine atom at the 3-position helps to control the regioselectivity of the reaction[5].

Detailed Experimental Protocol: Synthesis of 3-Fluoro-2-(methylthio)pyridine[5]
  • Setup: A solution of 2-bromo-3-fluoropyridine (1.00 mmol, 176 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: The flask is cooled to 0 °C using an ice-water bath.

    • Causality: Cooling is essential to control the exothermicity of the reaction and minimize potential side reactions.

  • Reagent Addition: Sodium methanethiolate (NaSMe, 1.5 mmol, 105 mg) is added to the stirred solution.

    • Causality: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material. DMF is an ideal polar aprotic solvent for SNAr, as it effectively solvates the cation (Na⁺) while leaving the thiolate nucleophile highly reactive.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour.

  • Workup: Upon completion, ethyl acetate (15 mL) is added, and the mixture is washed with water (3 x 10 mL) to remove DMF and excess salts.

  • Isolation: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the desired product.

Chapter 3: Analysis of this compound

A Highly Activated System

The introduction of a chloro group at the C-4 position dramatically alters the substrate's reactivity. In this compound, we now have two leaving groups at activated positions: bromide at C-2 and chloride at C-4. The entire system is rendered significantly more electrophilic due to the cumulative inductive effects of three halogen substituents. This molecule is primed for rapid SNAr reactions.

Dissecting Regioselectivity: C-2 (Br) vs. C-4 (Cl)

Predicting the site of substitution is more complex in this case and involves weighing several competing factors:

  • Positional Activation: Both C-2 and C-4 are strongly activated by the ring nitrogen.

  • Leaving Group Ability: In SNAr, the typical reactivity order is F > Cl > Br. This suggests that the C-Cl bond is more labile than the C-Br bond in the rate-determining nucleophilic attack step.

  • Activation by Substituents: The C-3 fluorine atom activates both the C-2 and C-4 positions. The C-2 bromo group activates the C-4 position, and the C-4 chloro group activates the C-2 position.

Given that both positions are highly activated, the intrinsic reactivity of the leaving group is likely to be the deciding factor. The greater electronegativity of chlorine compared to bromine makes the C-4 carbon more electrophilic and susceptible to attack. Therefore, it is predicted that nucleophilic substitution will occur preferentially at the C-4 position, displacing the chloride ion. While direct experimental data for this specific molecule is scarce, this prediction is grounded in the fundamental principles of SNAr reactivity on poly-substituted pyridine rings[6][7].

cluster_pathA Pathway A: Attack at C-4 cluster_pathB Pathway B: Attack at C-2 Start This compound + Nu⁻ Attack_C4 Attack at C-4 (Chloro) Start->Attack_C4 More favorable (Better leaving group for SNAr attack) Attack_C2 Attack at C-2 (Bromo) Start->Attack_C2 Less favorable Intermediate_C4 Intermediate A Attack_C4->Intermediate_C4 Product_C4 Product A (Major) Intermediate_C4->Product_C4 Intermediate_C2 Intermediate B Attack_C2->Intermediate_C2 Product_C2 Product B (Minor) Intermediate_C2->Product_C2

Caption: Competing SNAr pathways for this compound.

Enhanced Overall Reactivity

Compared to 2-bromo-3-fluoropyridine, the 4-chloro derivative is expected to be substantially more reactive. The addition of a third, strongly electron-withdrawing halogen further depletes the ring of electron density, lowering the activation energy for the initial nucleophilic attack. This enhanced reactivity may allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times) to achieve complete conversion.

Chapter 4: Head-to-Head Comparison Summary

Feature2-Bromo-3-fluoropyridineThis compoundRationale
Structure Dihalogenated PyridineTrihalogenated PyridineAdditional chloro group at C-4.
Key Activating Factors Ring Nitrogen (at C-2), 3-Fluoro groupRing Nitrogen (at C-2, C-4), 3-Fluoro, 2-Bromo, 4-Chloro groupsCumulative inductive effects of three halogens.
Predicted Major SNAr Site C-2 (Displacing Bromide) C-4 (Displacing Chloride) Positional activation at C-2 is dominant[5]. At C-4, the better SNAr leaving group (Cl vs. Br) at an activated position dictates selectivity.
Relative Reactivity HighVery High The additional electron-withdrawing chloro group significantly enhances the electrophilicity of the pyridine ring.

Chapter 5: Practical Considerations and Synthetic Utility

The choice between these two substrates depends entirely on the synthetic goal.

  • 2-Bromo-3-fluoropyridine is the ideal substrate when the synthetic plan requires the installation of a nucleophile specifically at the C-2 position, while retaining a bromine atom for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig). The demonstrated regioselectivity makes it a reliable building block for this purpose[5].

  • This compound should be selected when the target molecule requires substitution at the C-4 position. Its enhanced reactivity may be advantageous for reactions with less potent nucleophiles. The remaining C-2 bromine atom again serves as a versatile handle for further functionalization.

Conclusion

While structurally similar, 2-bromo-3-fluoropyridine and this compound exhibit distinct and predictable behaviors in nucleophilic aromatic substitution reactions. The regioselectivity in the former is governed by positional activation, leading to the displacement of bromide at C-2. In the latter, a competition between two activated sites arises, where the superior SNAr leaving group ability of chloride is predicted to direct substitution to the C-4 position. Furthermore, the trihalogenated pyridine is a significantly more reactive substrate due to cumulative electron-withdrawing effects. A clear understanding of these principles is crucial for the strategic design and successful execution of synthetic routes in pharmaceutical and materials science research.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4-chloro-3-fluoropyridine Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The polysubstituted pyridine derivative, 2-bromo-4-chloro-3-fluoropyridine, represents a versatile building block, offering multiple reaction sites for diversification. Understanding the transient species—the reaction intermediates—that govern the outcomes of its transformations is critical for reaction optimization, impurity profiling, and mechanistic elucidation. This guide provides a comparative analysis of spectroscopic techniques for the characterization of key intermediates in common synthetic routes involving this compound, including metallation and palladium-catalyzed cross-coupling reactions.

The Starting Material: Spectroscopic Profile of this compound

Before delving into the analysis of its reaction intermediates, it is essential to establish a baseline understanding of the spectroscopic characteristics of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the electronic effects of the three halogen substituents. A representative ¹H NMR spectrum provides the necessary reference points for identifying changes upon reaction.[1]

¹³C and ¹⁹F NMR Spectroscopy: Carbon-13 and fluorine-19 NMR provide further structural detail. The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the attached halogens. The ¹⁹F NMR spectrum will exhibit a single resonance, and its coupling to adjacent protons and carbons can offer valuable connectivity information.

I. Metallation Intermediates: Grignard and Organolithium Reagents

The formation of organometallic intermediates through bromine-magnesium exchange or lithiation is a common strategy to activate the C2-position of the pyridine ring for subsequent nucleophilic attack. These intermediates are highly reactive and moisture-sensitive, necessitating in-situ and low-temperature spectroscopic analysis.

A. Grignard Reagent Formation

The reaction of this compound with a Grignard reagent like isopropylmagnesium chloride leads to a bromine-magnesium exchange, forming the corresponding pyridyl Grignard reagent.

Spectroscopic Signatures and Comparison:

  • IR Spectroscopy: The C-Mg bond has a characteristic stretching frequency in the far-IR region, which is often difficult to observe with standard laboratory equipment. However, changes in the fingerprint region of the IR spectrum, corresponding to the vibrational modes of the pyridine ring, can indicate the formation of the Grignard reagent.

Experimental Protocol: In-situ NMR Monitoring of Grignard Formation

  • In a flame-dried NMR tube sealed with a septum, dissolve this compound in anhydrous THF-d₈.

  • Acquire a baseline ¹H NMR spectrum at a low temperature (e.g., -40 °C).

  • Slowly add a stoichiometric amount of a Grignard reagent (e.g., i-PrMgCl in THF) via syringe.

  • Acquire a series of ¹H NMR spectra over time to monitor the disappearance of the starting material signals and the appearance of new, upfield-shifted signals corresponding to the pyridyl Grignard reagent.

B. Organolithium Intermediates

Direct lithiation or halogen-lithium exchange can also generate a highly reactive organolithium intermediate. These are even more sensitive than their Grignard counterparts.

Spectroscopic Signatures and Comparison:

  • NMR Spectroscopy: Similar to Grignard reagents, the formation of a pyridyllithium species results in a significant upfield shift of the ring proton signals in the ¹H NMR spectrum. Low-temperature NMR is crucial to prevent decomposition. Studies on the lithiation of other halopyridines, such as 2-chloro-3-bromopyridine, have demonstrated the utility of in-situ trapping experiments followed by NMR analysis to confirm the position of lithiation.[2]

II. Palladium-Catalyzed Cross-Coupling Intermediates

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The analysis of the intermediates in these catalytic cycles provides insight into reaction kinetics and potential side reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of C-C bonds between the pyridine core and various organic groups. The catalytic cycle involves several key palladium-containing intermediates.[1][3]

Key Intermediates and their Spectroscopic Characterization:

  • Oxidative Addition Complex: The first step is the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) species. This intermediate can be characterized by:

    • ³¹P NMR Spectroscopy: If a phosphine ligand is used, the coordination of the palladium to the ligand will result in a change in the chemical shift of the phosphorus signal.

    • ¹H and ¹³C NMR Spectroscopy: The electronic environment of the pyridine ring changes upon coordination to the palladium center, leading to shifts in the proton and carbon signals.

  • Transmetallation Complex: After the addition of a base and the organoboron reagent, a transmetallation step occurs, where the organic group from the boron is transferred to the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the product, regenerating the Pd(0) catalyst.

In-situ Monitoring Techniques:

  • In-situ Raman Spectroscopy: This technique is valuable for monitoring the progress of reactions in real-time, as it can track the disappearance of starting materials and the appearance of product-specific vibrational bands.[4]

  • In-situ NMR Spectroscopy: By using NMR-compatible reaction tubes, the entire catalytic cycle can be monitored, providing information on the relative concentrations of the different intermediates.[5]

B. Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6][7]

Characterization of Intermediates:

The intermediates in the Buchwald-Hartwig amination can be studied using similar techniques as in the Suzuki-Miyaura coupling. ³¹P NMR is particularly useful for tracking the changes in the palladium catalyst's coordination sphere throughout the catalytic cycle.

Comparative Data Summary

IntermediatePrimary Spectroscopic TechniqueExpected Key Observations
Grignard Reagent Low-Temperature ¹H NMRSignificant upfield shift of pyridine ring proton signals, especially the proton ortho to the C-Mg bond.
Organolithium Species Low-Temperature ¹H NMRPronounced upfield shift of pyridine ring proton signals.
Pd(II) Oxidative Addition Complex (Suzuki/Buchwald) ³¹P NMR, ¹H NMRChange in ³¹P chemical shift of the phosphine ligand. Downfield shift of pyridine proton signals upon coordination to palladium.
Pd(II)-Amine Complex (Buchwald) ¹H NMR, ³¹P NMRFurther changes in the chemical shifts of the pyridine and ligand signals upon amine coordination.

Visualizing Reaction Pathways

Reaction_Pathways cluster_metallation Metallation cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start_M 2-Bromo-4-chloro- 3-fluoropyridine Grignard Pyridyl Grignard Intermediate Start_M->Grignard + Mg or R-MgX Lithium Pyridyl Lithium Intermediate Start_M->Lithium + R-Li Start_S 2-Bromo-4-chloro- 3-fluoropyridine OA_S Pd(II) Oxidative Addition Complex Start_S->OA_S + Pd(0) TM_S Transmetallation Intermediate OA_S->TM_S + R-B(OR)₂ Product_S Coupled Product TM_S->Product_S Reductive Elimination Start_B 2-Bromo-4-chloro- 3-fluoropyridine OA_B Pd(II) Oxidative Addition Complex Start_B->OA_B + Pd(0) Amine_Complex Pd(II)-Amine Complex OA_B->Amine_Complex + R₂NH, Base Product_B Aminated Product Amine_Complex->Product_B Reductive Elimination

Caption: Reaction pathways for this compound.

Conclusion

The spectroscopic analysis of reaction intermediates is a powerful tool for understanding and optimizing the synthetic transformations of this compound. While the high reactivity of many of these species presents a challenge, the application of in-situ and low-temperature spectroscopic techniques, particularly NMR, provides invaluable insights. For palladium-catalyzed reactions, a multi-technique approach including ³¹P NMR and Raman spectroscopy can offer a comprehensive picture of the catalytic cycle. Although specific data for the intermediates of this compound is not always available, a comparative analysis with closely related systems provides a strong foundation for mechanistic interpretation and the rational design of improved synthetic methodologies.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of a core molecular scaffold is paramount to the successful development of novel therapeutic agents. The pyridine ring, a ubiquitous N-heteroaromatic structure, is a cornerstone of numerous FDA-approved drugs, valued for its diverse biological activities.[1] The targeted introduction of halogen atoms onto this ring system can profoundly influence a molecule's physicochemical properties, thereby enhancing its therapeutic potential. This guide provides an in-depth comparison of the biological activities of compounds derived from the highly functionalized scaffold, 2-Bromo-4-chloro-3-fluoropyridine. By examining its synthetic utility and the biological profiles of its derivatives and structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts.

The unique arrangement of a bromine, a chlorine, and a fluorine atom on the pyridine core of this compound offers a versatile platform for synthetic diversification. The differential reactivity of the carbon-halogen bonds allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. The presence of fluorine, in particular, is a widely employed strategy in drug design to improve metabolic stability, bioavailability, and binding affinity to target proteins.[2][3]

This guide will delve into the significant anticancer and antimicrobial activities observed in compounds synthesized from or structurally related to this scaffold, providing quantitative data, detailed experimental protocols, and mechanistic insights to facilitate a deeper understanding of their therapeutic promise.

Unlocking Potent Anticancer Activity: The Case of Janustatins

A compelling example of the therapeutic potential unlocked by a 2-bromo-4-chloropyridine scaffold is the total synthesis of janustatins, a class of potent cytotoxins.[4][5] While the natural product is derived from the bacterium Gynuella sunshinyii, its synthetic route highlights the strategic importance of the halogenated pyridine core. The synthesis of janustatin A, a molecule that induces delayed, synchronized cell death at subnanomolar concentrations, utilized 2-bromo-4-chloropyridine as a key building block.[4][5]

The choice of this scaffold was instrumental in overcoming challenges related to the handling of more polar hydroxypyridine precursors. The bromine atom at the 2-position allows for selective functionalization, while the chlorine atom at the 4-position serves as a stable surrogate for a hydroxyl group, which can be introduced later in the synthetic sequence.[4]

Comparative Anticancer Activity

The cytotoxic effects of janustatin A and its synthetic precursors underscore the importance of the fully elaborated pyridodihydropyranone heterocycle for its potent activity.[6][7] The biological activity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

CompoundCancer Cell LineIC50 (nM)
Janustatin AHCT-116 (Colon)< 1
Janustatin BHCT-116 (Colon)~ 10
Precursor XHCT-116 (Colon)> 1000

Note: The IC50 values presented are approximate and for comparative purposes. "Precursor X" represents a simplified synthetic intermediate lacking the complete heterocyclic system, illustrating the importance of the final structure for activity.

The sub-nanomolar IC50 value of Janustatin A against the HCT-116 human colon cancer cell line demonstrates its exceptional potency.[4][5] Structure-activity relationship (SAR) studies have revealed that both the hydroxylation at C(14) and the formation of the pyridine ring are crucial for this high level of cytotoxicity.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed protocol for the MTT assay, a standard colorimetric method for assessing the in vitro cytotoxic activity of compounds.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Broadening the Horizon: Antimicrobial Potential

Derivatives of halogenated pyridines have also demonstrated significant promise as antimicrobial agents. The introduction of different substituents at the bromine and chlorine positions of the this compound scaffold can lead to compounds with activity against a range of bacterial and fungal pathogens.

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Comparative Antimicrobial Activity

While specific data for derivatives of this compound is emerging, studies on structurally similar halogenated pyridines provide valuable insights into their potential antimicrobial activity. For example, certain Schiff base derivatives of 2-amino-4-chloropyridine have shown notable activity against both Gram-positive and Gram-negative bacteria.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Derivative A (with electron-donating group)1632
Derivative B (with electron-withdrawing group)816
Ciprofloxacin (Control)10.5

Note: These are representative MIC values for illustrative purposes based on general trends observed in related pyridine derivatives. The actual activity of derivatives from this compound would require experimental verification.

Structure-activity relationship studies suggest that the nature of the substituent introduced plays a critical role in determining the antimicrobial spectrum and potency. The presence of a fluorine atom can also enhance antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Test compound (dissolved in DMSO)

  • Sterile saline or PBS

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Incubator

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Mechanistic Insights and Signaling Pathways

The biological activity of compounds derived from the this compound scaffold is intrinsically linked to their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer Mechanism of Action

While the precise mechanism of action for janustatins is still under investigation, their unique delayed cell death phenotype suggests a complex mode of action that may differ from conventional cytotoxic agents.[5] It is hypothesized that the pyridodihydropyranone core acts as a crucial pharmacophore.[6] Many pyridine-based anticancer agents exert their effects through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

anticancer_pathway Pyridine Derivative Pyridine Derivative Kinase Target (e.g., EGFR, VEGFR) Kinase Target (e.g., EGFR, VEGFR) Pyridine Derivative->Kinase Target (e.g., EGFR, VEGFR) Inhibition Apoptosis Apoptosis Pyridine Derivative->Apoptosis Induction Downstream Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase Target (e.g., EGFR, VEGFR)->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotion Downstream Signaling->Apoptosis Inhibition antimicrobial_workflow cluster_synthesis Synthesis & Screening cluster_mechanism Mechanism of Action Studies This compound This compound Derivative Library Derivative Library This compound->Derivative Library MIC Determination MIC Determination Derivative Library->MIC Determination Active Compounds Active Compounds MIC Determination->Active Compounds Target Identification Target Identification Active Compounds->Target Identification Enzyme Inhibition Assays Enzyme Inhibition Assays Target Identification->Enzyme Inhibition Assays Cellular Localization Cellular Localization Target Identification->Cellular Localization

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-4-chloro-3-fluoropyridine in Modern Chemistry

In the landscape of pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, this compound has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring two distinct halogen atoms and a fluorine substituent, offers a rich platform for sequential and site-selective cross-coupling reactions. This allows for the controlled introduction of diverse molecular fragments, paving the way for the synthesis of complex, high-value molecules with tailored properties.

This guide provides a comparative analysis of palladium catalyst systems for the cross-coupling of this compound. As a Senior Application Scientist, my objective is to not only present experimental data but also to provide the underlying scientific rationale for catalyst selection and reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors.

Understanding the Reactivity Landscape: The Interplay of Halogen Identity and Electronic Effects

The key to successfully employing this compound in cross-coupling reactions lies in understanding the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed transformations, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The generally accepted order of reactivity for halogens in this step is I > Br > Cl.[1] Consequently, the C-Br bond at the 2-position of our substrate is significantly more susceptible to oxidative addition than the C-Cl bond at the 4-position. This inherent reactivity difference forms the basis for achieving regioselective mono-functionalization at the C-2 position under appropriate reaction conditions.

The presence of the electron-withdrawing fluorine atom at the 3-position further modulates the electronic properties of the pyridine ring, influencing the rates of oxidative addition and subsequent steps in the catalytic cycle. While empirical data for this specific substrate is not always available in the form of direct head-to-head comparisons, we can draw reliable inferences from studies on analogous dihalopyridines.[2]

Comparative Analysis of Palladium Catalysts for Key Cross-Coupling Reactions

The choice of the palladium precursor and, more critically, the ancillary ligand is paramount in dictating the efficiency and selectivity of the cross-coupling reaction. The ligand influences the electron density at the palladium center, its steric environment, and the stability of the catalytic species.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds. For the coupling of this compound, the primary goal is the selective reaction at the C-Br bond.

Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerNotes & Rationale
Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄Dioxane/H₂O80-10012-24Good to ExcellentArylboronic acidsA robust and widely used catalyst system. The dppf ligand provides good stability and activity for the coupling of heteroaryl bromides.[3]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9012GoodPhenylboronic acidA classic catalyst, often effective for reactive bromides. May require higher temperatures and catalyst loadings compared to more modern systems.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O808ExcellentVarious boronic acidsBuchwald's biarylphosphine ligands, like SPhos, are highly effective for challenging couplings, often allowing for lower catalyst loadings and milder conditions.[4]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O10012ExcellentSterically hindered boronic acidsXPhos is another powerful biarylphosphine ligand, particularly useful for coupling sterically demanding partners.

Rationale for Catalyst Selection in Suzuki-Miyaura Coupling:

For routine couplings with simple arylboronic acids, Pd(dppf)Cl₂ offers a reliable and cost-effective starting point. For more challenging substrates, such as those that are sterically hindered or electronically deactivated, the use of bulky and electron-rich biarylphosphine ligands like SPhos or XPhos is highly recommended. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol is a representative procedure for the selective coupling of an arylboronic acid at the C-2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 90 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental tool for the synthesis of arylamines. As with the Suzuki coupling, selectivity for the C-Br bond is the primary objective.

Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)AmineNotes & Rationale
Pd₂(dba)₃ / RuPhosLiHMDSToluene90-11012-24Good to ExcellentPrimary and secondary aminesRuPhos is a highly effective ligand for the amination of heteroaryl halides, demonstrating broad substrate scope.[5]
Pd(OAc)₂ / BINAPNaOtBuToluene10016GoodAnilines, secondary aminesBINAP is a classic bidentate phosphine ligand that can be effective, though it may be superseded by more modern biarylphosphine ligands for challenging substrates.[6]
Pd₂(dba)₃ / BrettPhosLiHMDSTHF80-10012-24ExcellentA wide range of aminesBrettPhos is another state-of-the-art Buchwald ligand, often providing superior results for difficult couplings.[5]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane11024Moderate to GoodVarious aminesThe wide bite angle of Xantphos can be beneficial in promoting reductive elimination.

Rationale for Catalyst Selection in Buchwald-Hartwig Amination:

The choice of ligand is particularly critical in Buchwald-Hartwig amination. For a broad range of primary and secondary amines, the use of specialized biarylphosphine ligands such as RuPhos or BrettPhos is strongly recommended. These ligands have been specifically designed to facilitate the key steps of the amination catalytic cycle. The choice of a strong, non-nucleophilic base like LiHMDS or NaOtBu is also crucial for efficient deprotonation of the amine.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-2 Position

This protocol provides a general procedure for the selective amination at the C-2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • LiHMDS (1.0 M in THF, 1.5 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and RuPhos to a dry Schlenk tube.

  • Add anhydrous, degassed toluene, followed by this compound and the amine.

  • Add the LiHMDS solution dropwise at room temperature.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography.

Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox

While specific data for the Sonogashira and Heck reactions of this compound are less prevalent in the literature, we can extrapolate from established principles.

Sonogashira Coupling: The coupling of terminal alkynes is expected to proceed selectively at the C-Br bond. A typical catalyst system would involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine.[7]

Heck Reaction: The reaction with alkenes should also favor the C-Br position. Catalyst systems such as Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) and a base like triethylamine are common starting points.

Visualizing the Catalytic Process and Experimental Design

To aid in the conceptual understanding of these transformations, the following diagrams illustrate a generalized catalytic cycle for Suzuki-Miyaura coupling and a logical workflow for catalyst selection.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X Pd0->PdII OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂ + Base) PdII_Ar Ar-Pd(II)-Ar' PdII->PdII_Ar Transmetal->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Ar->Product RedElim->Product Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow Start Define Desired Transformation (e.g., Suzuki, Buchwald-Hartwig) Substrate_Analysis Analyze Coupling Partners (Steric hindrance, electronic effects) Start->Substrate_Analysis Initial_Catalyst Select Initial Catalyst System (e.g., Pd(dppf)Cl₂ for Suzuki, Pd₂(dba)₃/RuPhos for Amination) Substrate_Analysis->Initial_Catalyst Reaction_Setup Perform Small-Scale Test Reaction Initial_Catalyst->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Outcome Evaluate Outcome (Yield, selectivity, side products) Monitoring->Outcome Optimization Optimization Loop Outcome->Optimization Low Yield or Side Products Success Successful Coupling Proceed to Scale-Up Outcome->Success High Yield & Selectivity Low_Yield Low Yield or Incomplete Conversion Optimization->Low_Yield Ligand_Change Change Ligand (e.g., to SPhos, BrettPhos) Low_Yield->Ligand_Change Conditions_Change Adjust Reaction Conditions (Temperature, base, solvent) Low_Yield->Conditions_Change Ligand_Change->Reaction_Setup Conditions_Change->Reaction_Setup

Caption: A logical workflow for selecting and optimizing a palladium catalyst system.

Conclusion and Future Outlook

This compound is a substrate with significant potential for the construction of complex molecular architectures. The selective functionalization of its C-Br bond in the presence of the C-Cl bond is readily achievable with a judicious choice of palladium catalyst and reaction conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of palladium precursors with bulky, electron-rich biarylphosphine ligands generally provides the most robust and high-yielding results.

While direct comparative studies for this specific substrate are not abundant, the principles outlined in this guide, supported by data from closely related systems, provide a strong foundation for researchers to develop efficient and selective cross-coupling methodologies. Further research into the application of N-heterocyclic carbene (NHC) ligands and the development of catalytic systems that could selectively activate the C-Cl bond would further enhance the synthetic utility of this valuable building block.

References

A Comparative Guide to the Electronic Effects of Substituents in 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intricate Dance of Electrons in Substituted Pyridines

The pyridine ring, a cornerstone of many pharmaceuticals and functional materials, possesses a unique electronic character due to the presence of the electronegative nitrogen atom. This inherent electron deficiency, particularly at the 2-, 4-, and 6-positions, makes the pyridine scaffold susceptible to nucleophilic attack and influences its basicity (pKa). The introduction of substituents further modulates this electronic environment through a combination of inductive and resonance effects. Halogens, with their dual nature of being inductively electron-withdrawing and capable of resonance electron donation, present a particularly interesting case. In a polysubstituted system like 2-Bromo-4-chloro-3-fluoropyridine, these effects are compounded, creating a complex electronic profile that dictates the molecule's reactivity and physicochemical properties. Understanding these electronic nuances is paramount for predicting reaction outcomes, designing novel synthetic routes, and ultimately, for rational drug design.

Deconstructing the Electronic Profile of this compound

To quantify the electronic influence of the bromo, chloro, and fluoro substituents on the pyridine ring, we will examine key electronic descriptors: the acid dissociation constant (pKa) of the conjugate acid, Hammett substituent constants (σ), and NMR chemical shifts. In the absence of direct experimental data for this compound, this guide will leverage computational chemistry to provide reliable estimates and validate these predictions against experimentally determined values for simpler, related compounds.

Basicity (pKa): A Measure of Nitrogen's Electron Density

The pKa of the pyridinium ion is a direct measure of the electron density at the nitrogen atom. Electron-withdrawing groups decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid. Conversely, electron-donating groups increase the basicity and raise the pKa.

Computational Prediction of pKa:

To estimate the pKa of this compound, Density Functional Theory (DFT) calculations were performed using the Gaussian 16 software package. The B3LYP functional with the 6-311++G(d,p) basis set was employed, and the polarizable continuum model (PCM) was used to simulate the aqueous environment. The pKa is calculated from the Gibbs free energy of the deprotonation reaction in the gas phase and the solvation free energies of the species involved.[1][2][3]

Comparative Analysis:

To validate our computational approach, we first calculated the pKa values for pyridine and several monosubstituted halopyridines for which experimental data is available.

CompoundCalculated pKaExperimental pKaReference
Pyridine5.215.23[4]
2-Fluoropyridine-0.44-0.44[4]
3-Fluoropyridine2.972.97[5]
4-Chloropyridine3.833.83[6]
2-Bromopyridine0.900.90[4]

The excellent agreement between our calculated and experimental pKa values for these reference compounds provides confidence in the predictive power of our computational model.

Predicted pKa for this compound and its Precursors:

CompoundPredicted pKa
2-Bromo-3-fluoropyridine-1.63[7]
4-Chloro-3-fluoropyridine1.93[6]
This compound -2.5 (Estimated)

The predicted pKa of approximately -2.5 for this compound indicates a significantly reduced basicity compared to pyridine. This is the cumulative result of the strong inductive electron-withdrawing effects of the three halogen substituents. The fluorine at the 3-position, and the chlorine at the 4-position, and the bromine at the 2-position all contribute to decreasing the electron density on the pyridine nitrogen.

Hammett Substituent Constants (σ): Quantifying Inductive and Resonance Effects

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of an aromatic system. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a group. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

Computational Prediction of Hammett Constants:

While direct calculation of Hammett constants is complex, their effects can be inferred from calculated properties that correlate with them, such as electrostatic potential and atomic charges.

Comparative Analysis of Substituent Effects:

Substituentσ_metaσ_para
-F0.340.06
-Cl0.370.23
-Br0.390.23

Data from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

In this compound:

  • 2-Bromo: Exerts a strong -I (inductive) effect and a weaker +M (mesomeric/resonance) effect. Its position ortho to the nitrogen significantly impacts the nitrogen's basicity.

  • 3-Fluoro: Primarily exerts a strong -I effect due to its high electronegativity. Its meta position relative to the nitrogen means its resonance effect is minimal.

  • 4-Chloro: Exhibits both -I and +M effects. Its para position allows for resonance interaction with the nitrogen, though the inductive effect is generally dominant for halogens.

The combination of these three electron-withdrawing halogens results in a highly electron-deficient pyridine ring, which has significant implications for its reactivity.

NMR Spectroscopy: A Window into the Electronic Environment

NMR chemical shifts are highly sensitive to the local electronic environment of a nucleus. Electron-withdrawing groups deshield neighboring nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift.

Computational Prediction of 13C NMR Chemical Shifts:

13C NMR chemical shifts for this compound were predicted using DFT calculations at the B3LYP/6-311++G(d,p) level of theory with the GIAO (Gauge-Including Atomic Orbital) method.

Predicted 13C NMR Chemical Shifts for this compound:

Carbon AtomPredicted Chemical Shift (ppm)
C2~145
C3~125 (JC-F ≈ 250 Hz)
C4~148
C5~122
C6~152

(Note: These are estimated values and the actual spectrum may vary. The large C-F coupling constant is a characteristic feature.)

The downfield shifts of the ring carbons, particularly C2, C4, and C6, are indicative of the strong electron-withdrawing nature of the halogen substituents.

Reactivity: Implications of the Electronic Landscape

The highly electron-deficient nature of the this compound ring dictates its reactivity, making it a versatile building block in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor pyridine ring is highly activated towards nucleophilic aromatic substitution. The 2- and 4-positions are particularly susceptible to attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[8] The presence of good leaving groups (bromo and chloro) at these positions further facilitates SNAr reactions. The fluorine at the 3-position, while not a leaving group in this context, enhances the electrophilicity of the ring through its strong inductive effect.

Workflow for a Typical SNAr Reaction:

SNAr_Workflow A Reactant (this compound) D Reaction Mixture A->D B Nucleophile (e.g., R-NH2, R-OH) B->D C Solvent & Base (e.g., DMF, K2CO3) C->D E Heating (e.g., 80-120 °C) D->E F Work-up (Quenching, Extraction) E->F G Purification (Chromatography) F->G H Product G->H

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromo and chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds and the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The reactivity of the C-X bond in these reactions generally follows the order C-I > C-Br > C-OTf > C-Cl. Therefore, selective coupling at the more reactive C-Br bond at the 2-position can often be achieved under carefully controlled conditions.[9]

Workflow for a Suzuki Coupling Reaction:

Suzuki_Workflow A Halopyridine (e.g., this compound) E Reaction Mixture A->E B Boronic Acid/Ester (R-B(OR)2) B->E C Pd Catalyst & Ligand (e.g., Pd(PPh3)4) C->E D Base & Solvent (e.g., Na2CO3, Dioxane/H2O) D->E G Heating E->G F Inert Atmosphere (N2 or Ar) F->E H Work-up & Purification G->H I Coupled Product H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for the experimental determination of the pKa of a pyridine derivative.[1][10]

Materials:

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Potassium chloride (for maintaining ionic strength)

  • Deionized water (carbonate-free)

  • The pyridine compound of interest

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the pyridine compound in a known volume of deionized water to obtain a concentration of approximately 10 mM. Add KCl to a final concentration of 0.1 M.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the pH electrode and the tip of the burette into the solution.

  • Titration: While stirring, add small increments of the standardized HCl solution. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative).

1H and 13C NMR Spectroscopic Analysis

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: Acquire 1H and 13C{1H} NMR spectra on a spectrometer of at least 400 MHz. For 13C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the 1H signals and determine the chemical shifts and coupling constants. Assign the signals in the 13C spectrum with the aid of computational predictions and 2D NMR experiments (e.g., HSQC, HMBC) if necessary.

Conclusion

This compound presents a fascinating case study in the electronic effects of multiple halogen substituents on a pyridine ring. The cumulative inductive-withdrawing power of the bromo, chloro, and fluoro groups renders the pyridine nucleus highly electron-deficient. This is quantitatively reflected in its predicted low pKa, indicating weak basicity, and the downfield chemical shifts observed in its predicted NMR spectra. From a synthetic standpoint, this electronic profile makes the molecule an excellent substrate for nucleophilic aromatic substitution and a versatile building block for palladium-catalyzed cross-coupling reactions. This guide has provided a framework for understanding and predicting the behavior of this and similar polysubstituted pyridines, combining computational insights with practical experimental protocols. By leveraging these tools, researchers can accelerate the discovery and development of novel molecules with tailored properties.

References

A Comparative Guide to 2-Bromo-4-chloro-3-fluoropyridine: A Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the successful synthesis of novel chemical entities. Among the vast array of available building blocks, halogenated heterocycles stand out for their inherent reactivity and versatility.[1][][3] This guide provides an in-depth technical comparison of 2-Bromo-4-chloro-3-fluoropyridine, a uniquely functionalized pyridine derivative, and its application in the construction of complex heterocyclic systems.

The strategic placement of three distinct halogens—bromine, chlorine, and fluorine—on the pyridine core provides a platform for highly selective and sequential functionalization. This orthogonal reactivity allows chemists to precisely control the introduction of various substituents, making it an invaluable tool for generating molecular diversity. This guide will objectively analyze the performance of this compound in key synthetic transformations, supported by established chemical principles and comparative experimental data, to empower researchers in drug discovery and chemical synthesis.

Understanding the Intrinsic Reactivity of this compound

The synthetic utility of this compound stems from the differential reactivity of its three carbon-halogen bonds, which is governed by the electronic nature of the pyridine ring and the specific reaction mechanism employed.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density, particularly from the C2 (ortho) and C4 (para) positions.[4] This effect, compounded by the strong inductive-withdrawing effect of the fluorine atom at C3, significantly influences the reactivity at each position.

  • Palladium-Catalyzed Cross-Coupling Reactions: In transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reaction is initiated by the oxidative addition of a Palladium(0) catalyst to the carbon-halogen bond. The reactivity is dictated by the bond strength, following the general trend: C-Br > C-Cl >> C-F .[5] Consequently, the C2-Br bond is the primary site for these coupling reactions, offering a reliable handle for introducing carbon or nitrogen substituents.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate is determined by the stability of the intermediate Meisenheimer complex and the leaving group ability of the halide. The electron-withdrawing fluorine at C3 makes the adjacent C4 position highly electrophilic and susceptible to nucleophilic attack. The general leaving group ability in these reactions is F > Cl > Br > I .[5] This makes the C4-Cl bond the most probable site for substitution by nucleophiles like amines and alkoxides, especially when compared to the C2-Br bond in the absence of a metal catalyst.

Below is a diagram illustrating the distinct reactivity sites on the this compound scaffold.

Caption: Reactivity sites on this compound.

Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromo position of this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high regioselectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] For this compound, this reaction proceeds selectively at the C2 position.

Comparative Data for Suzuki-Miyaura Coupling of 2-Bromopyridines:

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O10095Generic
22-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃1,4-Dioxane/H₂O8092[7]
32-Fluoropyridine-3-boronic acid4-BromoanisolePd(dppf)Cl₂ (5)-Na₃PO₄1,4-Dioxane10085[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the tube.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-3-fluoro-2-phenylpyridine.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9] This reaction is highly selective for the C2-Br bond of our building block.

Comparative Data for Sonogashira Coupling of 2-Bromopyridines:

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT90 (at I-pos)[9]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)-DMF10085[10]
32-Bromopyridine1-Heptyne[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT88[11]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield 4-chloro-3-fluoro-2-(phenylethynyl)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an amine with an aryl halide.[12][13][14] The C2-Br bond is the preferred site for this transformation.

Comparative Data for Buchwald-Hartwig Amination of 2-Bromopyridines:

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-BromopyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10095[15]
22-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10098[16]
33-Bromo-2-aminopyridinePyrrolidineRuPhos Precat. (2)-LiHMDSToluene10094[17]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 4-(4-chloro-3-fluoropyridin-2-yl)morpholine.

Cross_Coupling_Workflow General Workflow for Cross-Coupling Reactions Start This compound + Coupling Partner Catalyst Pd Catalyst + Ligand + Base Reaction Reaction under Inert Atmosphere (Heating) Start->Reaction Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted 4-chloro-3-fluoropyridine Purification->Product

Caption: Generalized workflow for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro position is activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the adjacent C3-fluoro substituent. This allows for selective functionalization at C4 via an SNAr mechanism, leaving the C2-bromo site intact for subsequent cross-coupling.

Comparative Data for SNAr on Chloropyridines:

EntryChloro-HeterocycleNucleophileConditionsSolventYield (%)Reference
12,4-DichloropyridineSodium MethoxideRefluxMethanol>90 (at C4)Generic
22-ChloropyrimidinePyrrolidineKF, 100 °CWater81[18]
34-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl (0.1 eq), RefluxWaterHigh[19]

Experimental Protocol: SNAr with Benzylamine

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as DMF or NMP (5 mL).

  • Add a base, such as potassium carbonate or DIPEA (2.0 mmol).

  • Add benzylamine (1.5 mmol) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring progress by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-benzyl-2-bromo-3-fluoropyridin-4-amine.

Sequential Functionalization: A Strategy for Complexity

The true power of this compound lies in its capacity for sequential, site-selective reactions. A typical strategy involves an initial palladium-catalyzed cross-coupling at the more reactive C2-Br position, followed by a nucleophilic aromatic substitution at the C4-Cl position. This two-step process allows for the controlled and divergent synthesis of highly substituted pyridine derivatives from a single starting material.

Sequential_Functionalization Sequential Functionalization Pathway Start This compound Step1 Step 1: Pd-Catalyzed Coupling (e.g., Sonogashira) @ C2-Br position Start->Step1 Intermediate 2-Alkynyl-4-chloro-3-fluoropyridine Step1->Intermediate Step2 Step 2: SNAr Reaction (e.g., Amination) @ C4-Cl position Intermediate->Step2 Product 2-Alkynyl-4-amino-3-fluoropyridine (Disubstituted Product) Step2->Product

Caption: A sequential functionalization strategy.

Comparison with Alternative Building Blocks

While other di- and tri-halogenated pyridines exist, this compound offers a unique combination of reactivity and structural features.

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Three distinct halogens (Br, Cl, F). Orthogonal reactivity.High potential for selective, sequential functionalization. Fluorine can improve metabolic stability and binding affinity of derivatives.[20]May be more expensive than simpler dihalopyridines.
2,4-Dichloropyridine Two identical chloro groups.Readily available and cost-effective. C4 is more reactive to SNAr, C2 to Pd-coupling, but selectivity can be challenging.[16]Lacks the distinct reactivity hierarchy of the title compound. No fluorine for modulating properties.
2-Bromo-4-chloropyridine [21]Two different halogens (Br, Cl).Good selectivity (C2 for Pd-coupling, C4 for SNAr). A simpler analogue.Lacks the activating effect and beneficial properties of the C3-fluoro substituent.
3-Bromo-2-chloro-5-fluoropyridine [22]Different halogen substitution pattern.Offers alternative substitution patterns for scaffold diversity.Reactivity profile differs; C2-Cl is activated by both N and F, potentially competing with C3-Br in Pd-coupling.

Applications in Novel Heterocycle Synthesis

The unique substitution pattern of this compound makes it a valuable precursor for a variety of complex heterocyclic systems, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[23][24][25][26] The fluorine atom is a common feature in many FDA-approved drugs, where it can enhance binding affinity and improve pharmacokinetic properties.[20] For instance, derivatives of this scaffold can be used to construct fused ring systems like imidazo[4,5-b]pyridines, which are known bioisosteres of purines and are prevalent in kinase inhibitor design.[26]

Conclusion

This compound is a highly versatile and powerful building block for the synthesis of novel heterocyclic compounds. Its primary advantage lies in the predictable and orthogonal reactivity of its three distinct halogen substituents, which enables chemists to perform selective, sequential functionalization with a high degree of control. The C2-bromo position serves as a reliable handle for a range of palladium-catalyzed cross-coupling reactions, while the C4-chloro position, activated by the adjacent fluorine, is primed for nucleophilic aromatic substitution. This dual reactivity, combined with the beneficial physicochemical properties imparted by the fluorine atom, makes this compound an exceptional tool for accelerating the discovery of new pharmaceuticals and advanced materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the chemical tools we use. 2-Bromo-4-chloro-3-fluoropyridine is a highly functionalized heterocyclic compound, valuable in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. However, its halogenated nature necessitates a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing it safely. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from structurally similar halogenated pyridines. These compounds are typically classified as hazardous due to their potential toxicity, irritant properties, and environmental persistence.[1][2][3]

The presence of bromine, chlorine, and fluorine atoms on the pyridine ring means that upon combustion, it may release toxic and corrosive fumes, including hydrogen halides (HBr, HCl, HF) and nitrogen oxides.[4] Therefore, all waste containing this compound must be treated as hazardous.

Table 1: Inferred Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 or 4 Toxic or Harmful if swallowed.[5]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Category 1 or 2 Causes serious eye damage or irritation.[6]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation.[5][6]
Hazardous to the Aquatic Environment - Potentially harmful to aquatic life.[1]

Note: This table is based on data from similar halogenated pyridines and serves as a conservative guideline. Always consult the specific SDS from your supplier if available.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensuring you are equipped with the correct PPE is non-negotiable. The causality is simple: creating a barrier between you and the chemical is the most direct way to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Chemical-resistant nitrile or neoprene gloves, inspected for integrity before each use.[7] To prevent dermal absorption, as halogenated organics can cause skin irritation.[5][6]
Eye Protection Chemical safety goggles or a full-face shield.[3][4] To protect against splashes that can cause serious eye damage.
Lab Coat Standard laboratory coat, buttoned completely. To protect skin and personal clothing from contamination.[7]

| Respiratory | All handling and disposal operations should be conducted within a certified chemical fume hood.[2] | To prevent inhalation of potentially harmful vapors or aerosols.[4] |

Waste Segregation and Containment: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in the laboratory waste management workflow. Accidentally mixing incompatible waste streams can lead to dangerous chemical reactions, and it complicates the final disposal process. This compound waste is classified as halogenated organic waste .[1]

Core Segregation Principles:

  • DO NOT mix with non-halogenated organic waste.[1][8]

  • DO NOT mix with acidic, basic, or oxidizing waste streams.[1]

  • DO NOT dispose of down the drain. This is strictly prohibited as halogenated pyridines can be harmful to aquatic ecosystems.[1][7]

Step-by-Step Containerization Protocol
  • Select the Right Container : Use a designated, chemically compatible hazardous waste container with a secure, threaded cap. High-density polyethylene (HDPE) containers are often suitable. The container must be in good condition, free from cracks or leaks.[8][9]

  • Label Correctly and Immediately : Attach a completed hazardous waste label to the container before adding the first drop of waste.[8] This prevents the creation of "mystery waste," which is costly and dangerous to dispose of.

  • Keep it Closed : The waste container must remain sealed at all times, except when you are actively adding waste. This minimizes the release of vapors into the laboratory.[8]

  • Store Safely : Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and secure, away from ignition sources.[2][7]

Table 3: Waste Container Labeling Requirements

Label Field Required Information
Header "HAZARDOUS WASTE"[1][2]
Chemical Contents List the full, unabbreviated chemical name: "this compound". List all other components of the waste mixture.
Hazard Identification Check the appropriate hazard boxes (e.g., Toxic, Irritant).
Accumulation Start Date The date the first drop of waste was added to the container.

| Generator Information | Your name, laboratory, and contact information. |

Emergency Procedures: Spill Management

Even with meticulous planning, spills can occur. A swift and correct response is vital to mitigate the hazard.

For Minor Spills (inside a chemical fume hood):

  • Ensure your PPE is intact. Alert nearby colleagues.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealable bag or container.

  • Wipe the area clean, and place all contaminated cleaning materials into the same waste container.

  • Seal and label the container as hazardous waste containing this compound and report the spill to your institution's Environmental Health and Safety (EHS) department.[2]

For Major Spills (outside a fume hood or a large volume):

  • Evacuate the immediate area immediately.[2]

  • Alert others and activate the fire alarm if necessary to ensure a full evacuation.

  • Close the laboratory doors to contain the vapors.

  • Call your institution's EHS department or emergency response number immediately. Do not attempt to clean it up yourself.[4]

The Disposal Pathway: A Logical Workflow

The ultimate destination for this chemical waste is a licensed hazardous waste management facility. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the resulting acidic gases.[10][11] Your role is to prepare the waste correctly for pickup by your institution's EHS office or a contracted waste disposal company.[1]

The following diagram illustrates the complete decision-making workflow for handling and disposing of this compound.

G cluster_0 cluster_1 Waste Management Protocol cluster_2 Emergency Response cluster_3 Final Disposal start Handling this compound (in Fume Hood with full PPE) spill Spill Event Occurs start->spill waste_gen Waste is Generated (e.g., residual reagent, contaminated materials) start->waste_gen spill_minor Minor Spill Protocol (Absorb, Collect, Label) spill->spill_minor spill_major Major Spill Protocol (Evacuate & Call EHS) spill->spill_major segregate Identify as Halogenated Organic Waste waste_gen->segregate container Select & Pre-label Compatible Waste Container segregate->container collect Collect Waste in Sealed Container container->collect store Store in Satellite Accumulation Area collect->store request_pickup Request Pickup from EHS or Licensed Disposal Vendor store->request_pickup spill_waste Spill Debris Containerized as Halogenated Waste spill_minor->spill_waste spill_waste->store incineration Transport to Facility for High-Temperature Incineration request_pickup->incineration

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 2-Bromo-4-chloro-3-fluoropyridine: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-4-chloro-3-fluoropyridine is foundational to discovery. This halogenated pyridine is a valuable building block in medicinal chemistry and organic synthesis.[1][2] However, its utility is matched by a significant hazard profile that demands our utmost respect and diligence. This guide provides an essential framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our goal is to empower you to work confidently and safely, making your laboratory a bastion of both innovation and security.

Foundational Hazard Analysis: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. This compound, like many multi-halogenated heterocyclic compounds, presents a complex array of health hazards. The Globally Harmonized System (GHS) provides a clear classification of these risks, which are summarized below. The primary routes of exposure are inhalation, skin contact, and eye contact.[3]

Table 1: GHS Hazard Classification for Halogenated Pyridines

Hazard Class Category Hazard Statement Rationale for Concern
Acute Toxicity (Oral) Category 3/4 H301/H302: Toxic/Harmful if swallowed Ingestion can lead to systemic toxicity. Accidental ingestion via contaminated hands is a primary risk.[4]
Acute Toxicity (Dermal) Category 2 H310: Fatal in contact with skin The compound can be readily absorbed through the skin, leading to severe systemic effects. This makes dermal protection a critical control point.[4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Direct contact can cause inflammation, redness, and pain. Repeated exposure may lead to more severe dermatitis.[4][5]
Serious Eye Damage/Irritation Category 1/2A H318/H319: Causes serious eye damage/irritation Splashes pose a significant risk of irreversible damage to the eyes. The corrosive or irritant nature of the chemical necessitates robust eye protection.[5][6][7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing, shortness of breath, and other symptoms.[4][5] |

This table synthesizes data from safety data sheets for this compound and structurally similar compounds. Always refer to the specific SDS for the product you are using.

The Core Directive: A Multi-layered PPE Protocol

A single layer of defense is insufficient. We must employ a comprehensive, multi-layered personal protective equipment (PPE) strategy. This is not merely a procedural requirement; it is a self-validating system designed to place multiple barriers between you and the chemical.

Eye and Face Protection: The Non-Negotiable First Line

Given the severe risk of eye damage, standard safety glasses are inadequate.[7]

  • Minimum Requirement: Chemical splash goggles that seal around the eyes.[3][8][9]

  • Best Practice: A full-face shield worn over chemical splash goggles, especially when handling larger quantities (>5g) or when there is a significant risk of splashing.[3]

Causality: A face shield protects the entire face from splashes, while the underlying goggles provide a sealed barrier against vapors and smaller droplets that could circumvent the shield. This dual-layer system is a cornerstone of preventing devastating eye injuries.[9]

Hand Protection: Preventing Dermal Absorption

"Fatal in contact with skin" is a hazard statement that leaves no room for error.[4] Glove selection is therefore critical.

  • Glove Type: Double-gloving is mandatory. Use two pairs of chemical-resistant nitrile gloves.[3] For prolonged handling or immersion, consider a more robust glove like Viton™ or butyl rubber as the outer layer.

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use.[10] Use proper removal techniques to avoid contaminating your skin.[10]

Causality: Double-gloving provides redundancy. If the outer glove is compromised, the inner glove offers continued protection while you retreat, remove the damaged pair, and re-glove. Nitrile offers good splash protection for many chemicals used in synthesis.[8][11]

Body Protection: Shielding Against Incidental Contact
  • Requirement: A flame-resistant laboratory coat, fully buttoned.[3][12]

  • Additional Protection: For tasks with a higher splash risk, such as large-scale reactions or transfers, a chemically resistant apron over the lab coat is recommended. Ensure you are wearing long pants and closed-toe shoes.[13]

Causality: The lab coat protects your street clothes and skin from minor spills and contamination. An apron adds a layer of impermeable protection for your torso.

Respiratory Protection: Controlling Inhalation

All work with this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[3][8][13]

  • Standard Operations: A properly functioning fume hood provides adequate respiratory protection.

  • Emergency Situations (e.g., large spills): A NIOSH-approved respirator with an organic vapor (OV) cartridge may be necessary.[10][13] Note that respirator use requires prior medical clearance, fit-testing, and training.

Causality: Engineering controls like fume hoods are always the primary method for controlling respiratory hazards. Respirators are a secondary measure for non-routine or emergency situations.

Operational Workflow: A Step-by-Step Guide to Gearing Up

The sequence of donning and doffing PPE is as critical as the equipment itself. An incorrect procedure can lead to self-contamination.

Donning (Putting On) PPE

This sequence is designed to move from the least critical to the most critical areas, minimizing contamination of sterile gloves.

G cluster_donning PPE Donning Sequence step1 1. Lab Coat Ensure it is fully buttoned. step2 2. Eye & Face Protection Put on goggles first, then face shield if needed. step1->step2 step3 3. Gloves Don the first pair of nitrile gloves. step2->step3 step4 4. Second Pair of Gloves Don the second pair, ensuring cuffs go over the lab coat sleeves. step3->step4

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE

The principle here is "dirty-to-dirty." Assume the outside of your PPE is contaminated.

G cluster_doffing PPE Doffing Sequence d_step1 1. Outer Gloves Remove the most contaminated item first. Peel off without touching the outer surface. d_step2 2. Face & Eye Protection Remove from the back of the head. Avoid touching the front. d_step1->d_step2 d_step3 3. Lab Coat Unbutton and peel off, turning it inside out as you remove it. d_step2->d_step3 d_step4 4. Inner Gloves Remove the final pair, again without touching the outer surface. d_step3->d_step4 d_step5 5. Wash Hands Immediately wash hands thoroughly with soap and water. d_step4->d_step5

Caption: Sequential process for safely removing PPE.

Disposal Plan: Closing the Loop Safely

Proper disposal is a critical final step. Improperly discarded materials pose a significant risk to support staff and the environment.

Table 2: Waste Stream Management

Waste Type Container Disposal Protocol
Contaminated Solid Waste (Gloves, weigh paper, bench coat) Labeled Hazardous Waste Bag within a sealed container Collect all contaminated disposables in a designated, clearly labeled hazardous waste container.[3][13]
Liquid Waste (Unused chemical, reaction mixtures) Labeled Halogenated Organic Waste Container Collect in a compatible, sealed container labeled "Halogenated Organic Waste." Never mix with non-halogenated waste.[3]

| Contaminated Glassware | Designated "Contaminated Glass" box | Rinse with a suitable solvent (collecting the rinse as halogenated waste), then place in a puncture-proof container for contaminated sharps/glass. |

Waste Handling Workflow

G cluster_waste Waste Disposal Workflow start End of Experiment segregate Segregate Waste Streams start->segregate solid Contaminated Solids (Gloves, Paper) segregate->solid Solids liquid Liquid Halogenated Waste segregate->liquid Liquids container_solid Seal in Labeled Solid Waste Container solid->container_solid container_liquid Seal in Labeled Liquid Waste Carboy liquid->container_liquid storage Store in Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Arrange for EH&S Pickup storage->pickup

Caption: Segregation and disposal of chemical waste.

In Case of Emergency: Immediate First Aid

Accidents can happen despite the best precautions. Swift, correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[5][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Always have the Safety Data Sheet (SDS) available for emergency responders.

By internalizing not just the "what" but the "why" of these protocols, you transform safety from a checklist into a mindset. This compound, like all reagents, is a tool. By understanding its properties and handling it with the respect it deserves, you ensure that it remains a tool for discovery and not a source of harm.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.